molecular formula C22H34O5 B570721 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

8-iso-16-cyclohexyl-tetranor Prostaglandin E2

Cat. No.: B570721
M. Wt: 378.5 g/mol
InChI Key: WVYOVLOAXIHCDB-SSPFYIBPSA-N
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Description

8-iso Prostaglandin E2 (8-iso PGE2) is one of several isoprostanes produced from polyunsaturated fatty acids during lipid peroxidation. 8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso PGE2. There are no published studies on the pharmacological properties of 8-iso-16-cyclohexyl-tetranor PGE2.

Properties

IUPAC Name

(Z)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYOVLOAXIHCDB-SSPFYIBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@H]2C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso Prostaglandin E2 (8-iso PGE2). As of this writing, there are no published studies on the specific pharmacological properties of this compound.[1][2][3][4] Therefore, this guide focuses on the well-characterized mechanism of action of its parent compound, Prostaglandin E2 (PGE2), and its interaction with the four E-type prostanoid (EP) receptors. It is presumed that this compound will interact with these same receptors, though its specific affinity, selectivity, and efficacy remain uncharacterized.

Introduction to Prostaglandin E2 Signaling

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of bioactive lipids derived from arachidonic acid through the cyclooxygenase (COX) pathway. It is a critical local mediator involved in a vast array of physiological and pathophysiological processes, including inflammation, pain, fever, immune responses, and cancer progression. The diverse biological activities of PGE2 are mediated by its interaction with a family of four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5][6] These receptors, upon activation by PGE2, couple to different intracellular G proteins, initiating distinct downstream signaling cascades that ultimately determine the cellular response.[6][7] Understanding these pathways is fundamental for the development of targeted therapeutics that can modulate specific aspects of PGE2 signaling. This guide details the core signaling mechanisms of each EP receptor subtype, providing a foundational framework for investigating novel analogs like this compound.

Prostaglandin E2 Receptor Signaling Pathways

The four EP receptor subtypes are distinguished by their differential coupling to G proteins and the subsequent second messenger systems they activate.[6][7]

EP1 Receptor Signaling

The EP1 receptor is primarily coupled to the Gq family of G proteins.[8][3][6][7] Ligand binding initiates a cascade that leads to an increase in intracellular calcium levels.

Mechanism:

  • Gq Activation: PGE2 binding to the EP1 receptor activates the associated Gαq subunit.

  • PLC Activation: Gαq stimulates the enzyme phospholipase C (PLC).[3][6][7]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6][7]

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][6][9]

  • PKC Activation: The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, often contractile in nature.[8][6][7][9]

EP1_Signaling cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Release Ca2_ER Ca2+ Ca2_cyto->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Phosphorylates Targets

EP1 Receptor Gq-PLC-Ca2+ Signaling Pathway
EP2 Receptor Signaling

The EP2 receptor couples to the stimulatory Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5][10]

Mechanism:

  • Gs Activation: PGE2 binding to the EP2 receptor activates the Gαs subunit.

  • Adenylyl Cyclase Activation: Gαs stimulates the membrane-bound enzyme adenylyl cyclase (AC).[5]

  • cAMP Production: AC catalyzes the conversion of ATP to cAMP.[4][5][10]

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[4][5]

  • Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to mediate cellular responses such as smooth muscle relaxation and modulation of inflammation.[4][5] The EP2 receptor can also activate the β-catenin pathway.[5]

EP2_Signaling PGE2 PGE2 EP2 EP2 Receptor PGE2->EP2 Gs Gs EP2->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription, Relaxation) CREB->Response Modulates EP3_Signaling PGE2 PGE2 EP3 EP3 Receptor PGE2->EP3 Gi Gi EP3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Production cAMP_down ↓ cAMP AC->cAMP_down PKA_inactive PKA Inactivation Response Cellular Response (e.g., Contraction, Inhibition of Secretion) PKA_inactive->Response EP4_Signaling cluster_membrane Plasma Membrane cluster_pathways Intracellular Signaling PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs EP4->Gs Activates B_Arrestin β-Arrestin EP4->B_Arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response_cAMP cAMP-mediated Responses PKA->Response_cAMP PI3K PI3K B_Arrestin->PI3K Activates Akt Akt PI3K->Akt Activates Response_Akt Cell Survival & Proliferation Akt->Response_Akt Experimental_Workflow cluster_receptors EP Receptor Subtypes cluster_assays Functional Readouts start Novel Compound (e.g., 8-iso-16-cyclohexyl-tetranor PGE2) binding Primary Screen: Radioligand Binding Assays start->binding EP1_bind EP1 binding->EP1_bind EP2_bind EP2 binding->EP2_bind EP3_bind EP3 binding->EP3_bind EP4_bind EP4 binding->EP4_bind Ca_assay Calcium Mobilization (for EP1) EP1_bind->Ca_assay cAMP_assay cAMP Accumulation (for EP2, EP4) EP2_bind->cAMP_assay cAMP_inhibit_assay cAMP Inhibition (for EP3) EP3_bind->cAMP_inhibit_assay EP4_bind->cAMP_assay functional Secondary Screen: Functional Assays analysis Data Analysis: Determine Ki, EC50/IC50, Emax functional->analysis Ca_assay->functional cAMP_assay->functional cAMP_inhibit_assay->functional conclusion Define Receptor Affinity, Potency, and Efficacy Profile analysis->conclusion

References

Uncharted Territory: The Biological Activity of 8-iso-16-cyclohexyl-tetranor PGE2 Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant finding: there are no published studies detailing the pharmacological properties, biological activity, or mechanism of action of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 (PGE2). This synthetic analog of 8-iso-prostaglandin E2, a member of the isoprostane family of compounds generated during lipid peroxidation, is commercially available for research purposes.[1][2][3][4][5] However, its specific interactions with biological systems have yet to be publicly documented.

While this technical guide cannot provide specific quantitative data or detailed experimental protocols for 8-iso-16-cyclohexyl-tetranor PGE2 due to the absence of research, this document will provide a foundational understanding of the broader context in which this molecule exists. This includes an overview of prostaglandin E2, its receptors, and associated signaling pathways, which would be the likely starting point for any future investigation into the activity of this specific analog.

Prostaglandin E2 and its Receptors: A Primer

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from the metabolism of arachidonic acid.[6][7] It plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue repair.[6][7] The diverse effects of PGE2 are mediated through its interaction with a family of G-protein coupled receptors (GPCRs) known as EP receptors.[8][9][10] There are four subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.[9][10]

  • EP1 Receptor: Activation of the EP1 receptor typically leads to an increase in intracellular calcium concentrations, often resulting in smooth muscle contraction.[7][10]

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][10] This often results in smooth muscle relaxation and vasodilation.[7][10]

  • EP3 Receptor: The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[7] It can also couple to other G proteins, leading to more complex signaling outcomes.

The specific biological response to PGE2 is therefore highly dependent on the expression pattern of these receptor subtypes in different tissues and cell types.

Potential Avenues for Research

Given that 8-iso-16-cyclohexyl-tetranor PGE2 is an analog of a PGE2 isoprostane, initial research would likely focus on its potential to bind and activate one or more of the EP receptors. The structural modifications, namely the "8-iso" configuration and the "16-cyclohexyl-tetranor" side chain, would be key determinants of its binding affinity and efficacy compared to endogenous PGE2 and other synthetic analogs.

Hypothetical Experimental Workflow

Should research on this compound commence, a logical experimental workflow would be as follows:

Caption: A potential experimental workflow for characterizing the biological activity of a novel prostaglandin analog.

The Prostaglandin Synthesis Pathway

The synthesis of prostaglandins like PGE2 is a well-characterized enzymatic cascade. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 serves as a precursor for the synthesis of various prostanoids, including PGE2, which is formed by the action of prostaglandin E synthases.[11]

Prostaglandin E2 Synthesis Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PLA2 Phospholipase A2 COX Cyclooxygenase (COX) PGES PGE Synthase

Caption: Simplified biosynthesis pathway of Prostaglandin E2 from membrane phospholipids.

Conclusion

References

An In-depth Technical Guide to 8-iso-16-cyclohexyl-tetranor Prostaglandin E2: A Synthetic Analog of a Key Biological Mediator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 (CAS Number: 53319-30-5), a synthetic analog of the naturally occurring isoprostane, 8-iso-Prostaglandin E2. Due to the absence of published pharmacological studies on this specific analog, this document focuses on its physicochemical properties and contextualizes its potential applications by providing an in-depth analysis of its parent compound, Prostaglandin E2 (PGE2). This guide covers the detailed signaling pathways of PGE2, generalized experimental protocols for studying prostaglandin analogs, and the necessary tools for researchers to investigate the biological activity of compounds like this compound.

Introduction to this compound

This compound is a synthetic analog of 8-iso-Prostaglandin E2 (8-iso PGE2), which is an isoprostane produced from the free radical-induced peroxidation of polyunsaturated fatty acids.[1] While it is used in research to understand the biological effects of prostaglandins, particularly in inflammation and cellular signaling, there are currently no published studies on its specific pharmacological properties.[1][2][3] Its modified structure, featuring a cyclohexyl group, offers a tool for investigating the structure-activity relationships of prostaglandins, which could aid in the development of therapeutic agents targeting prostaglandin-related disorders.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
CAS Number 53319-30-5[1][3][4]
Molecular Formula C₂₂H₃₄O₅[1][3][4]
Molecular Weight 378.5 g/mol [1][2][3]
Formal Name 9-oxo-11α,15S-dihydroxy-(8β)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid[1][3]
Purity ≥97%[1][3]
Formulation A solution in methyl acetate[3]
Solubility DMF: 50 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml[1][3]
Storage -20°C (airtight, dry)[2]
SMILES OC(=O)CCC/C=C\C[C@@H]1C(=O)CC(O)[C@@H]1\C=C\C(O)CC1CCCCC1[1][3]
InChI Key WVYOVLOAXIHCDB-SSPFYIBPSA-N[1][3]

Mechanism of Action: Insights from Prostaglandin E2 (PGE2)

Given the lack of specific data for this compound, understanding the mechanism of action of its parent compound, PGE2, is essential. PGE2 is a principal mediator of inflammation and is involved in a wide array of physiological and pathological processes. It exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5] Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[6]

PGE2 Signaling Pathways

The activation of EP receptors by PGE2 initiates distinct downstream signaling cascades. The diagram below illustrates the primary signaling pathways associated with each EP receptor subtype.

PGE2_Signaling_Pathways cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 / EP4 Receptors cluster_EP3 EP3 Receptor PGE2 Prostaglandin E2 (or analog) EP1 EP1 PGE2->EP1 EP2_EP4 EP2 / EP4 PGE2->EP2_EP4 EP3 EP3 PGE2->EP3 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Gs Gs EP2_EP4->Gs AC_stim Adenylate Cyclase Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA_stim PKA cAMP_stim->PKA_stim CREB CREB PKA_stim->CREB Gi Gi EP3->Gi AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib

PGE2 receptor signaling pathways.
  • EP1 Receptor: Coupled to Gq, its activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels ([Ca²⁺]i).[5]

  • EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[6]

  • EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[5]

Experimental Protocols for Studying Prostaglandin Analogs

The following sections detail generalized protocols for assessing the biological activity of prostaglandin analogs like this compound. These protocols are based on standard methodologies used in the field.

Receptor Binding Assay (Competitive ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of a test compound to a specific EP receptor.

Objective: To quantify the ability of a test compound to compete with a known ligand (e.g., PGE2) for binding to a specific EP receptor.

Materials:

  • Microplate pre-coated with an antibody to capture the EP receptor.

  • Purified EP receptor protein.

  • Test compound (this compound).

  • PGE2 standard.

  • Enzyme-conjugated PGE2 (e.g., HRP-labeled PGE2).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PGE2 standard and the test compound in assay buffer.

  • Binding Reaction:

    • Add the EP receptor protein to each well of the microplate and incubate to allow binding to the capture antibody.

    • Wash the plate to remove unbound receptor.

    • Add the PGE2 standards or the test compound to the appropriate wells.

    • Add a fixed amount of enzyme-conjugated PGE2 to all wells.

    • Incubate to allow competitive binding to the receptor.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Signal Detection:

    • Add the substrate solution to each well and incubate to allow color development. The amount of color is inversely proportional to the amount of test compound bound to the receptor.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Generate a standard curve using the absorbance values of the PGE2 standards.

    • Determine the concentration of the test compound that inhibits 50% of the binding of the enzyme-conjugated PGE2 (IC50) from the standard curve.

Cell-Based Functional Assay (cAMP Measurement)

This protocol describes a cell-based assay to measure the functional activity of a test compound on EP2 or EP4 receptors by quantifying changes in intracellular cAMP levels.

Objective: To determine if a test compound acts as an agonist or antagonist at EP2/EP4 receptors by measuring its effect on cAMP production.

Materials:

  • Cells expressing the EP receptor of interest (e.g., HEK293 cells transfected with EP2 or EP4).

  • Cell culture medium.

  • Test compound (this compound).

  • PGE2 (as a positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.

  • Compound Treatment:

    • Pre-treat the cells with a PDE inhibitor.

    • Add serial dilutions of the test compound or PGE2 to the cells.

    • Incubate for a specific time to allow for receptor activation and cAMP production.

  • Cell Lysis: Lyse the cells using the lysis buffer to release intracellular cAMP.

  • cAMP Quantification:

    • Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive immunoassay principle.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) value.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel prostaglandin analog.

Prostaglandin_Analog_Screening_Workflow start Synthesize & Purify Prostaglandin Analog physchem Physicochemical Characterization (Purity, Solubility, etc.) start->physchem binding_assay Receptor Binding Assays (EP1, EP2, EP3, EP4) physchem->binding_assay functional_assay Cell-Based Functional Assays (e.g., cAMP, Ca²⁺ mobilization) binding_assay->functional_assay selectivity Determine Receptor Selectivity Profile functional_assay->selectivity in_vitro In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) selectivity->in_vitro Promising Candidate lead_opt Lead Optimization selectivity->lead_opt Low Selectivity or Potency in_vivo In Vivo Efficacy & Pharmacokinetic Studies in_vitro->in_vivo in_vivo->lead_opt

Workflow for prostaglandin analog screening.

Conclusion

This compound is a synthetic analog of 8-iso PGE2 with well-defined physicochemical properties but, as of now, uncharacterized pharmacological activity. This guide provides the foundational information on its parent compound, PGE2, and its complex signaling pathways, which serve as a basis for investigating the potential biological effects of this analog. The detailed experimental protocols and workflows presented here offer a roadmap for researchers to elucidate the receptor binding profile and functional activity of this compound and other novel prostaglandin analogs, thereby contributing to the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for 8-iso-16-cyclohexyl-tetranor Prostaglandin E2, a synthetic analog of the naturally occurring 8-iso-Prostaglandin E2. This document details the strategic approach, key chemical transformations, and relevant experimental protocols, drawing from established methodologies in prostaglandin synthesis. Quantitative data, where available for analogous structures, is presented in tabular format to facilitate comparison. Furthermore, this guide includes visualizations of the proposed synthetic workflow and the relevant biological signaling pathway.

Introduction

Prostaglandin E2 (PGE2) and its isomers are potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. The 8-iso-prostaglandins, a class of isoprostanes, are formed primarily through non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid and serve as reliable biomarkers of oxidative stress.[1] Synthetic analogs of these molecules, such as this compound, are invaluable tools for elucidating their biological functions and for the development of novel therapeutics. This specific analog features three key structural modifications compared to PGE2: an inverted stereocenter at the C8 position ("8-iso"), a truncated alpha-chain ("tetranor"), and a cyclohexyl group at the terminus of the omega-chain.

The synthesis of such a complex molecule requires a highly convergent and stereocontrolled strategy. The most logical and widely adopted approach for prostaglandin synthesis is the Corey lactone methodology, which provides a versatile and stereochemically defined starting point.[2]

Proposed Synthesis Pathway

The proposed synthesis of this compound is based on a convergent strategy starting from a suitable Corey lactone derivative. The key steps involve the stereoselective introduction of the lower (omega) and upper (alpha) side chains and the crucial establishment of the 8-iso stereochemistry.

A plausible retrosynthetic analysis is outlined below:

Retrosynthesis Target 8-iso-16-cyclohexyl-tetranor PGE2 Intermediate1 Protected 8-iso-PGE2 analog Target->Intermediate1 Deprotection Intermediate2 Corey Aldehyde derivative with 8-iso configuration Intermediate1->Intermediate2 Wittig Reaction Intermediate3 Wittig Reagent (alpha-chain) Intermediate1->Intermediate3 Corey_Lactone Corey Lactone Derivative Intermediate2->Corey_Lactone Oxidation & Epimerization Intermediate4 Horner-Wadsworth-Emmons Reagent (omega-chain) Corey_Lactone->Intermediate4 Horner-Wadsworth-Emmons Reaction

Caption: Retrosynthetic analysis of 8-iso-16-cyclohexyl-tetranor PGE2.

The synthesis would commence with a protected Corey lactone derivative, which allows for the sequential and stereocontrolled introduction of the two side chains.

Part 1: Synthesis of the Omega-Chain Phosphonate Reagent

The omega-chain, terminating in a cyclohexyl group, is introduced via a Horner-Wadsworth-Emmons reaction.[3] This requires the prior synthesis of the corresponding dimethylphosphonate reagent.

Experimental Protocol: Synthesis of Dimethyl (2-oxo-3-cyclohexylpropyl)phosphonate

  • Starting Material: Cyclohexylacetic acid.

  • Step 1: Esterification. Cyclohexylacetic acid is converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of sulfuric acid.

  • Step 2: Reaction with Dimethyl lithiomethylphosphonate. The methyl ester is then treated with dimethyl lithiomethylphosphonate at low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The resulting β-ketophosphonate is purified by column chromatography.

Part 2: Assembly of the Prostaglandin Core

This part focuses on the construction of the core structure with the desired stereochemistry.

Experimental Protocol: From Corey Lactone to the 8-iso Aldehyde

  • Starting Material: A suitable protected Corey lactone, for instance, with a p-phenylbenzoyl group for protection of the C11 hydroxyl and a silyl ether protecting the C15 hydroxyl.

  • Step 1: Horner-Wadsworth-Emmons Olefination. The protected Corey lactone is first reduced to the corresponding lactol with a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting lactol is then oxidized to the Corey aldehyde using an oxidizing agent such as pyridinium dichromate (PDC). The aldehyde is then reacted with the dimethyl (2-oxo-3-cyclohexylpropyl)phosphonate (prepared in Part 1) in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., dimethoxyethane) to yield the enone intermediate.[3]

  • Step 2: Stereoselective Reduction of the C15-Ketone. The C15-ketone of the enone is stereoselectively reduced to the desired (S)-alcohol using a chiral reducing agent, for example, a borohydride reagent with a chiral auxiliary.

  • Step 3: Introduction of the 8-iso Stereochemistry. This is a critical and challenging step. The natural cis relationship between the alpha and omega chains at C8 and C12 is thermodynamically favored. To obtain the trans relationship of the 8-iso configuration, thermodynamic equilibration can be employed. This can be achieved by treating the prostaglandin intermediate with a base, such as potassium acetate, which allows for epimerization at the C8 position to the more stable trans isomer.

  • Step 4: Functional Group Manipulations. The protecting groups are selectively removed and reprotected as needed to prepare for the introduction of the alpha-chain. The C11 hydroxyl is typically protected as a silyl ether. The resulting alcohol at the end of the reduced lactone is then oxidized to the aldehyde.

Part 3: Introduction of the Tetranor Alpha-Chain and Final Deprotection

The shortened alpha-chain is introduced using a Wittig reaction.

Experimental Protocol: Wittig Reaction and Deprotection

  • Starting Material: The 8-iso aldehyde intermediate from Part 2.

  • Step 1: Preparation of the Wittig Reagent. The ylide is prepared from 3-carboxypropyltriphenylphosphonium bromide by treatment with a strong base like sodium hydride in dimethyl sulfoxide (DMSO).

  • Step 2: Wittig Reaction. The aldehyde is reacted with the ylide to form the cis-double bond of the tetranor alpha-chain.[4]

  • Step 3: Deprotection. All protecting groups are removed. Silyl ethers are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF). Ester protecting groups are hydrolyzed under basic conditions.

  • Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Quantitative Data

Reaction Step Reactants Reagents and Conditions Product Typical Yield (%) Reference
Horner-Wadsworth-EmmonsCorey Aldehyde, β-ketophosphonateNaH, DMEEnone80-90[3]
C15-Ketone ReductionEnoneChiral borohydride15(S)-alcohol85-95 (diastereoselectivity)[2]
Wittig ReactionProstaglandin aldehyde, Phosphonium saltNaH, DMSOProstaglandin with alpha-chain60-80[4]
DeprotectionProtected ProstaglandinTBAF, then LiOHFinal Prostaglandin70-90[4]

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_omega Omega-Chain Synthesis cluster_core Core Assembly cluster_alpha Alpha-Chain and Final Steps Cyclohexylacetic_acid Cyclohexylacetic Acid Methyl_ester Methyl Cyclohexylacetate Cyclohexylacetic_acid->Methyl_ester Esterification Phosphonate Dimethyl (2-oxo-3-cyclohexylpropyl)phosphonate Methyl_ester->Phosphonate Reaction with Lithiomethylphosphonate Enone Enone Intermediate Phosphonate->Enone Corey_lactone Protected Corey Lactone Corey_aldehyde Corey Aldehyde Corey_lactone->Corey_aldehyde Reduction & Oxidation Corey_aldehyde->Enone Horner-Wadsworth-Emmons Protected_PG Protected 8-iso-PGE2 Core Enone->Protected_PG Reduction & Epimerization Final_protected Fully Assembled Protected PG Protected_PG->Final_protected Wittig Reaction Wittig_reagent Tetranor Wittig Reagent Wittig_reagent->Final_protected Final_product 8-iso-16-cyclohexyl-tetranor PGE2 Final_protected->Final_product Deprotection & Purification

Caption: Proposed experimental workflow for the synthesis of 8-iso-16-cyclohexyl-tetranor PGE2.

Biological Signaling Pathway

8-iso-Prostaglandin E2, like PGE2, is known to exert its biological effects through interaction with E-prostanoid (EP) receptors, which are G-protein coupled receptors. The signaling cascade can lead to various cellular responses depending on the receptor subtype expressed in the target cell.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 8-iso-16-cyclohexyl-tetranor PGE2 Receptor EP Receptor (e.g., EP2, EP4) Ligand->Receptor G_protein G-protein (Gs) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression (Inflammation, etc.) CREB->Gene_expression regulates Cellular_response Cellular Response Gene_expression->Cellular_response

Caption: Simplified signaling pathway of 8-iso-Prostaglandin E2 analogs.

Conclusion

The synthesis of this compound represents a significant challenge in synthetic organic chemistry, requiring precise control over stereochemistry and functional group manipulations. The outlined pathway, based on the robust Corey lactone strategy and employing well-established olefination reactions, provides a logical and feasible approach for its construction. The development of such synthetic analogs is crucial for advancing our understanding of the roles of isoprostanes in health and disease and for the discovery of new therapeutic agents. Further research is needed to optimize the challenging epimerization step to achieve a high yield of the desired 8-iso stereoisomer and to fully characterize the biological activity of this novel prostaglandin analog.

References

An In-depth Technical Guide to the Core Chemical Properties of 8-iso-16-cyclohexyl-tetranor PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso-prostaglandin E2 (8-iso-PGE2). There are no published studies on the pharmacological properties of 8-iso-16-cyclohexyl-tetranor PGE2 itself.[1][2] This guide provides a comprehensive overview of its known chemical properties and, for contextual understanding, details the established biological activities and signaling pathways of its parent compound, 8-iso-PGE2. The experimental protocols described are general methodologies for the characterization of prostaglandin E2 analogs and should be adapted as necessary.

Core Chemical and Physical Properties

8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso-PGE2, a member of the isoprostane family produced from the free-radical catalyzed peroxidation of arachidonic acid.[2] The structural modification involves the replacement of the terminal pentyl chain with a cyclohexyl group.

Chemical Identifiers and Molecular Characteristics
PropertyValueSource
CAS Number 53319-30-5[1]
Molecular Formula C22H34O5[1]
Formula Weight 378.5 g/mol [1]
Formal Name 9-oxo-11α,15S-dihydroxy-(8β)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic[1]
Synonyms 8-iso-16-cyclohexyl-tetranor PGE2[1]
Purity ≥97%[1]
Formulation A 1 mg/ml solution in methyl acetate[1]
Solubility Data
SolventSolubilitySource
DMF 50 mg/ml[1]
DMSO 50 mg/ml[1]
Ethanol 50 mg/ml[1]
PBS (pH 7.2) 1 mg/ml[1]
Storage and Stability
ConditionDurationSource
As supplied at -20°C ≥ 2 years[1]
Aqueous solution Not recommended for more than one day[2]

Biological Context: The Parent Compound, 8-iso-Prostaglandin E2

While the biological activity of 8-iso-16-cyclohexyl-tetranor PGE2 has not been documented, the activity of its parent compound, 8-iso-PGE2, is well-characterized. 8-iso-PGE2 is a bioactive lipid mediator that exerts its effects through various prostanoid receptors.[1] It is a potent vasoconstrictor and plays a role in platelet aggregation.[3]

Receptor Interactions and Signaling Pathways of 8-iso-PGE2

8-iso-PGE2 primarily interacts with the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[2] Activation of the TP receptor typically leads to the activation of Gq, which in turn stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[1] In some cell types, 8-iso-PGE2 has also been shown to interact with certain E-prostanoid (EP) receptors, such as EP4, which are coupled to Gs, leading to an increase in intracellular cyclic AMP (cAMP).[1][2]

8_iso_PGE2_Signaling_Pathway Predicted Signaling Pathway for 8-iso-PGE2 cluster_membrane Cell Membrane cluster_cytosol Cytosol 8_iso_PGE2 8-iso-PGE2 TP_Receptor TP Receptor 8_iso_PGE2->TP_Receptor binds EP4_Receptor EP4 Receptor 8_iso_PGE2->EP4_Receptor binds Gq Gq TP_Receptor->Gq activates Gs Gs EP4_Receptor->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP_increase ↑ [cAMP] AC->cAMP_increase produces Ca2_increase ↑ [Ca2+] IP3->Ca2_increase induces Cellular_Response_Ca Cellular Response (e.g., Vasoconstriction) Ca2_increase->Cellular_Response_Ca leads to PKA Protein Kinase A (PKA) cAMP_increase->PKA activates Cellular_Response_cAMP Cellular Response (e.g., Modulation of Inflammation) PKA->Cellular_Response_cAMP leads to

Predicted Signaling Pathway for 8-iso-PGE2

Experimental Protocols for Characterization

Due to the absence of pharmacological data for 8-iso-16-cyclohexyl-tetranor PGE2, the following are generalized experimental protocols commonly used to characterize novel prostaglandin analogs.

Experimental Workflow for Pharmacological Characterization

The characterization of a novel prostaglandin analog typically follows a multi-step process to determine its receptor binding affinity, functional potency, and physiological effects.

Experimental_Workflow General Experimental Workflow for PGE2 Analog Characterization cluster_in_vitro In Vitro / Ex Vivo Characterization cluster_in_vivo In Vivo Characterization Receptor_Binding Receptor Binding Assays (Determine Ki) Second_Messenger Second Messenger Assays (e.g., cAMP, Ca2+) (Determine EC50/IC50) Receptor_Binding->Second_Messenger Inform Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Receptor_Binding->Data_Analysis Functional_Assay Cell-Based/Tissue Functional Assays (e.g., Smooth Muscle Contraction) Second_Messenger->Functional_Assay Inform Second_Messenger->Data_Analysis Animal_Model Animal Models of Disease (e.g., Inflammation, Pain) Functional_Assay->Animal_Model Guide selection of Functional_Assay->Data_Analysis Animal_Model->Data_Analysis

General Experimental Workflow for PGE2 Analog Characterization
Radioligand Binding Assay

This protocol is a general method to determine the binding affinity of an unlabeled compound (e.g., 8-iso-16-cyclohexyl-tetranor PGE2) to a specific prostanoid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test compound for a specific prostanoid receptor (e.g., TP or EP receptors).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]-PGE2).

  • Test compound (8-iso-16-cyclohexyl-tetranor PGE2).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a microplate, incubate the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Measurement Assay

This protocol is designed to measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled receptors.

Objective: To determine if the test compound acts as an agonist or antagonist at Gs or Gi-coupled prostanoid receptors (e.g., EP2, EP4).

Materials:

  • Cells expressing the receptor of interest.

  • Test compound (8-iso-16-cyclohexyl-tetranor PGE2).

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor studies).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Plate reader.

Procedure:

  • Cell Culture: Plate cells in a suitable microplate and culture until they reach the desired confluency.

  • Stimulation:

    • For Gs-coupled receptors: Treat the cells with varying concentrations of the test compound.

    • For Gi-coupled receptors: Pre-treat the cells with forskolin to induce cAMP production, then add varying concentrations of the test compound.

  • Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

  • Detection: Perform the cAMP assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal using a plate reader. Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Smooth Muscle Contraction Assay

This ex vivo protocol assesses the functional effect of a test compound on smooth muscle tissue, a common target for prostaglandins.

Objective: To determine if the test compound induces contraction or relaxation of smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips).

  • Organ bath system with a force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Test compound (8-iso-16-cyclohexyl-tetranor PGE2).

Procedure:

  • Tissue Preparation: Dissect and mount the smooth muscle tissue in an organ bath filled with physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Compound Addition: Add cumulative concentrations of the test compound to the organ bath and record the change in isometric tension.

  • Data Analysis: Plot the change in tension against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and maximal effect.

Conclusion

8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic prostaglandin analog with well-defined chemical and physical properties but currently lacks published pharmacological data. Based on its structural similarity to 8-iso-PGE2, it is hypothesized to interact with prostanoid receptors, potentially modulating signaling pathways involved in vascular tone and inflammation. The experimental protocols outlined in this guide provide a framework for the systematic characterization of its biological activity, which is essential for elucidating its potential therapeutic applications. Further research is required to determine the specific receptor binding profile, functional potency, and physiological effects of this compound.

References

An In-depth Technical Guide to the Structure-Activity Relationship of 8-iso-16-cyclohexyl-tetranor PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological studies on 8-iso-16-cyclohexyl-tetranor prostaglandin E2 are not available in published literature.[1][2] This guide provides a comprehensive analysis based on the structure-activity relationships of closely related prostaglandin E2 (PGE2) analogs and isoprostanes to infer a hypothetical pharmacological profile and guide future research.

Introduction to 8-iso-16-cyclohexyl-tetranor PGE2

This compound is a synthetic analog of 8-iso-prostaglandin E2 (8-iso-PGE2).[1][2] 8-iso-PGE2 is a member of the isoprostane family, which are prostaglandin-like compounds produced by the free-radical-catalyzed peroxidation of arachidonic acid, independent of cyclooxygenase (COX) enzymes.[3] Isoprostanes are often used as biomarkers of oxidative stress.[3]

The structure of 8-iso-16-cyclohexyl-tetranor PGE2 is characterized by three key modifications from native PGE2:

  • 8-iso configuration: The stereochemistry at carbon 8 is inverted relative to enzymatically produced prostaglandins. This can influence the overall shape of the molecule and its interaction with receptors.

  • Tetranor: The terminal four carbons of the omega (ω) side chain are removed.

  • 16-cyclohexyl substitution: A cyclohexyl group replaces the terminal carbons of the shortened ω-chain. This bulky, lipophilic group is expected to significantly influence receptor binding and metabolism.

This compound is primarily utilized in research to explore the biological effects of prostaglandins, particularly in understanding inflammation and cellular signaling pathways.[4] Its modified structure offers insights into the structure-activity relationship (SAR) of prostaglandins, which can aid in the development of therapeutic agents.[4]

Prostaglandin E2 Receptors and Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5][6] These receptors have different tissue distributions and couple to various intracellular signaling pathways, leading to a wide range of physiological and pathophysiological responses.[7]

  • EP1 Receptor: Primarily couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[8]

  • EP2 and EP4 Receptors: Both couple to Gαs, activating adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[5][9] This activates protein kinase A (PKA). EP4 can also couple to Gαi.[10]

  • EP3 Receptor: Primarily couples to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.[7]

The specific receptor subtype(s) with which 8-iso-16-cyclohexyl-tetranor PGE2 interacts would determine its cellular effects.

PGE2_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 Analog EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi Gs2 Gαs EP4->Gs2 PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca2_PKC AC_inc Adenylyl Cyclase Gs->AC_inc cAMP_inc ↑ cAMP AC_inc->cAMP_inc PKA_inc Activate PKA cAMP_inc->PKA_inc AC_dec Adenylyl Cyclase Gi->AC_dec Inhibit cAMP_dec ↓ cAMP AC_dec->cAMP_dec PKA_dec Inhibit PKA cAMP_dec->PKA_dec AC_inc2 Adenylyl Cyclase Gs2->AC_inc2 cAMP_inc2 ↑ cAMP AC_inc2->cAMP_inc2 PKA_inc2 Activate PKA cAMP_inc2->PKA_inc2

Caption: Signaling pathways of PGE2 receptor subtypes.

Inferred Structure-Activity Relationship (SAR)

Due to the lack of direct experimental data for 8-iso-16-cyclohexyl-tetranor PGE2, its SAR must be inferred from studies on related molecules. The key structural features of prostaglandins necessary for receptor interaction are the carboxyl group of the alpha (α) chain, the hydroxyl groups at C11 and C15, and the overall conformation of the molecule.[8]

Core Prostaglandin Structure
  • Carboxyl Group (C1): Essential for activity. Esterification or modification of the carboxylic acid to various esters results in greatly reduced affinity and potency for EP receptors.[8]

  • Hydroxyl Groups (C11 and C15): The hydroxyl groups at positions 11 and 15 are critical for agonist activity. Their presence and correct stereochemical configuration play a crucial role.[8]

  • Ketone Group (C9): Modifications to the ketone at the 9-position are generally better tolerated than changes at C11 and C15.[8]

Impact of the 8-iso Configuration

The "8-iso" stereochemistry, typical of isoprostanes, can alter the three-dimensional shape of the molecule compared to native PGE2. This may affect its binding affinity and selectivity for the different EP receptor subtypes. For example, the related isoprostane 8-iso-PGF2α is a potent vasoconstrictor, an activity mediated through the thromboxane A2 (TP) receptor, though it can also interact with prostaglandin F (FP) receptors.[11] This suggests that 8-iso-PGE2 analogs might have a broader receptor profile than just the EP receptors.

Impact of the Omega (ω) Chain Modification (16-cyclohexyl-tetranor)

The ω-chain is a key determinant of receptor subtype selectivity.

  • Bulky Substitutions: SAR studies on PGF2α analogs have shown that replacing part of the ω-chain with a bulky group like a benzene ring can change the potency and receptor profile.[12] For instance, 17-phenyl-trinor PGF2α analogs are potent ocular hypotensive agents.[12] This indicates that the receptor's binding pocket can accommodate large, hydrophobic groups at this position.

  • Cyclohexyl Group: A study involving a cyclohexane-for-cyclopentane ring substitution in a prostaglandin analog demonstrated that the molecule retained significant biological activity, though with reduced potency compared to the parent compound.[13] This suggests that cycloalkyl groups are tolerated.

  • Inference for 8-iso-16-cyclohexyl-tetranor PGE2: The presence of the bulky and lipophilic cyclohexyl group at position 16 likely enhances the compound's affinity for hydrophobic pockets within the receptor binding site. This modification could potentially increase potency or alter selectivity among the EP receptor subtypes. The "tetranor" shortening of the chain positions this bulky group closer to the core of the molecule, which would significantly influence its orientation within the binding pocket.

Quantitative Data from Related Prostaglandin Analogs

The following table summarizes SAR data from published studies on various prostaglandin analogs. This data is provided to illustrate how structural modifications affect biological activity and serves as a proxy in the absence of data for 8-iso-16-cyclohexyl-tetranor PGE2.

Compound/AnalogReceptor TargetAssay TypeResult (EC50/Ki)Key Structural Feature & SAR Implication
PGF2αFP ReceptorSecond Messenger (Inositol Phosphates)23 nM (EC50)Natural ligand, baseline for comparison.[13]
CloprostenolFP ReceptorSecond Messenger (Inositol Phosphates)1 nM (EC50)Aromatic ether on ω-chain enhances potency.[13]
Cyclohexane-for-cyclopentane analog of cloprostenolFP ReceptorSecond Messenger (Inositol Phosphates)319 nM (EC50)Replacing the core 5-membered ring with a 6-membered ring reduces potency but retains activity.[13]
17-phenyl-18,19,20-trinor PGF2αFP ReceptorIn vivo (IOP reduction)More potent than PGF2αPhenyl group on ω-chain enhances potency and therapeutic index.[12]
9-deoxy-9-methylene-PGE2EP1 ReceptorSecond Messenger (Calcium)Most potent agonist testedModification of the C9 ketone is well-tolerated and can enhance potency.[8]

Experimental Protocols for Pharmacological Characterization

To determine the structure-activity relationship of 8-iso-16-cyclohexyl-tetranor PGE2, a series of in vitro and cell-based assays would be required. The following outlines a hypothetical experimental workflow.

experimental_workflow cluster_functional Functional Potency (EC50) & Efficacy start Synthesize & Purify 8-iso-16-cyclohexyl-tetranor PGE2 receptor_binding Radioligand Binding Assays (EP1, EP2, EP3, EP4, TP, FP, etc.) start->receptor_binding determine_ki Determine Binding Affinity (Ki) & Receptor Selectivity Profile receptor_binding->determine_ki functional_assays Functional Assays (Cell-based) determine_ki->functional_assays cAMP_assay cAMP Accumulation/Inhibition Assay (for EP2, EP4, EP3) calcium_assay Intracellular Calcium Mobilization Assay (for EP1, TP) sar_analysis Structure-Activity Relationship (SAR) Analysis cAMP_assay->sar_analysis calcium_assay->sar_analysis conclusion Define Pharmacological Profile sar_analysis->conclusion

Caption: Hypothetical workflow for pharmacological characterization.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of 8-iso-16-cyclohexyl-tetranor PGE2 for a panel of prostanoid receptors (EP1-4, DP, FP, IP, TP).

  • Methodology:

    • Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing each human prostanoid receptor subtype.

    • Competitive Binding: Incubate the membrane preparations with a known concentration of a high-affinity radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (8-iso-16-cyclohexyl-tetranor PGE2).

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assays
  • Objective: To determine if the compound is an agonist or antagonist and to measure its potency (EC50) and efficacy at the receptors for which it shows significant binding affinity.

  • cAMP Accumulation Assay (for EP2, EP4, and other Gs-coupled receptors):

    • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest (e.g., EP4).

    • Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, then stimulate with increasing concentrations of 8-iso-16-cyclohexyl-tetranor PGE2.

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Plot the cAMP concentration against the log concentration of the compound to generate a dose-response curve and determine the EC50 and maximum efficacy.

  • cAMP Inhibition Assay (for EP3 and other Gi-coupled receptors):

    • Cell Culture: Use a cell line expressing the Gi-coupled receptor.

    • Stimulation: Co-stimulate cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of 8-iso-16-cyclohexyl-tetranor PGE2.

    • Detection & Analysis: Measure the inhibition of forskolin-stimulated cAMP production as described above.

  • Intracellular Calcium Mobilization Assay (for EP1 and other Gq-coupled receptors):

    • Cell Culture and Loading: Culture cells expressing the Gq-coupled receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulation: Measure baseline fluorescence, then add varying concentrations of 8-iso-16-cyclohexyl-tetranor PGE2.

    • Detection: Monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope. The peak fluorescence intensity corresponds to the magnitude of the calcium response.

    • Data Analysis: Plot the peak fluorescence change against the log concentration of the compound to determine the EC50.

Conclusion

While direct pharmacological data for 8-iso-16-cyclohexyl-tetranor PGE2 is currently unavailable, a robust, inferred structure-activity relationship can be constructed based on extensive research into related prostaglandin and isoprostane analogs. The core prostaglandin structure provides the essential framework for activity, while the unique 8-iso configuration and the bulky 16-cyclohexyl-tetranor modification on the ω-chain are predicted to significantly modulate receptor affinity, selectivity, and potency. The provided experimental protocols offer a clear roadmap for the future pharmacological characterization of this and other novel prostaglandin analogs, which is essential for the development of new therapeutics targeting the complex pathways of inflammation, pain, and other physiological processes.

References

The Enigmatic Molecule: A Technical Overview of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge surrounding 8-iso-16-cyclohexyl-tetranor Prostaglandin E2. However, a comprehensive review of publicly available scientific literature and databases reveals a significant finding: there are no published studies detailing the pharmacological properties, discovery, or history of this specific compound. It exists primarily as a synthetic analog for research purposes, and as such, the in-depth experimental data and signaling pathway information requested are not available.

This document will, therefore, summarize the known chemical information for this compound and provide context by discussing its parent compound, 8-iso-Prostaglandin E2, a naturally occurring isoprostane.

Chemical and Physical Properties

This compound is a synthetic analog of 8-iso Prostaglandin E2 (8-iso PGE2).[1][2][3] Its structure is modified to provide insights into the structure-activity relationships of prostaglandins, which could aid in the development of therapeutic agents.[4] The key identifiers and properties of this compound are summarized below.

PropertyValue
CAS Number 53319-30-5[1]
Molecular Formula C₂₂H₃₄O₅[1]
Molecular Weight 378.5 g/mol [1][4]
Formal Name 9-oxo-11α,15S-dihydroxy-(8β)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid[1]
Synonyms 8-iso-16-cyclohexyl-tetranor PGE2[1]
Purity ≥97%[1]
Storage Conditions -20°C, airtight, dry[4]

Context: The Parent Compound and Isoprostanes

While there is no specific research on the title compound, its parent, 8-iso-Prostaglandin E2, is a well-characterized isoprostane. Isoprostanes are prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes. The study of isoprostanes is a significant area of research, particularly in the context of oxidative stress and its role in various diseases.

Lack of Experimental Data and Signaling Pathways

The core request for detailed experimental protocols and signaling pathway diagrams cannot be fulfilled due to the absence of published research on this compound. It is sold as a research chemical, implying that any studies conducted using it are likely proprietary or have not yet been published.[4][5]

Consequently, there is no data on:

  • Receptor Binding Affinity: The specific prostaglandin E (EP) receptors or other receptors it may interact with, and its binding kinetics.

  • Pharmacological Potency and Efficacy: Dose-response relationships, EC50/IC50 values, and its functional effects on cells or tissues.

  • Signaling Pathways: The intracellular signaling cascades that might be activated or inhibited by this compound.

Due to this lack of information, the mandatory visualization of signaling pathways and experimental workflows using Graphviz cannot be provided. Any attempt to create such diagrams would be purely speculative and not based on scientific evidence.

Conclusion

This compound remains an enigmatic molecule within the field of prostaglandin research. While its chemical identity is established, its biological activity and potential applications are entirely unexplored in the public domain. This technical guide serves to highlight this significant knowledge gap. Future research is required to elucidate the pharmacological profile of this synthetic prostaglandin analog and determine if it holds any therapeutic potential or serves as a useful tool for understanding prostaglandin biology. Until such studies are published, the scientific community's understanding of this compound will be limited to its chemical structure and its relationship to the broader class of isoprostanes.

References

An In-depth Technical Guide to 8-iso-16-cyclohexyl-tetranor Prostaglandin E2: A Research Tool for Probing Prostaglandin E2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of the endogenous lipid mediator Prostaglandin E2 (PGE2).[1] As of the latest review of scientific literature, there are no published studies detailing the specific pharmacological properties of this particular analog.[2] Therefore, this guide provides an in-depth overview of the well-characterized biological roles, signaling pathways, and experimental methodologies associated with its parent compound, Prostaglandin E2. The use of this compound in a research setting is predicated on its presumed interaction with the PGE2 signaling cascade, offering potential advantages in stability or receptor subtype selectivity.

Introduction to Prostaglandin E2 (PGE2) and its Analogs

Prostaglandin E2 (PGE2) is a principal bioactive eicosanoid derived from the enzymatic metabolism of arachidonic acid. It is a potent lipid mediator with a wide range of physiological and pathological effects, playing a critical role in inflammation, pain, fever, tissue repair, and cancer biology. PGE2 exerts its diverse effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3][4] These receptors are differentially expressed across tissues and couple to distinct intracellular signaling pathways, accounting for the pleiotropic actions of PGE2.[5]

Synthetic analogs, such as this compound, are invaluable tools for researchers. They are designed to mimic the action of endogenous PGE2, often with modified properties that make them more suitable for experimental manipulation, such as increased stability or altered receptor binding profiles. These analogs are primarily used to investigate the multifaceted roles of PGE2 in various biological systems.

Core Biological Functions and Therapeutic Relevance

The study of PGE2 signaling using analogs like this compound is relevant to numerous physiological and pathological processes.

  • Inflammation and Immune Response: PGE2 is a key mediator of inflammation.[4] It can have both pro- and anti-inflammatory effects depending on the context and the receptor subtype involved.[5] It modulates the activity of various immune cells, including T-cells, macrophages, and dendritic cells, and influences the production of cytokines and chemokines.[3][6][7]

  • Smooth Muscle Contraction and Relaxation: PGE2 regulates the tone of smooth muscle in various tissues. For instance, it can induce contractions in the longitudinal smooth muscle of the colon via EP1 and EP3 receptors.[8] In contrast, it can cause relaxation of other smooth muscles, contributing to processes like vasodilation.

  • Cardiovascular System and Blood Flow: PGE2 has complex effects on the cardiovascular system. It can act as a vasodilator through EP2 and EP4 receptors, and a vasoconstrictor via EP1 and EP3 receptors, thereby playing a role in the regulation of blood pressure and local blood flow.[9][10][11]

  • Glaucoma: Prostaglandin analogs are a first-line treatment for glaucoma.[12] They lower intraocular pressure primarily by increasing the uveoscleral outflow of aqueous humor.[13][14]

  • Reproductive Health: PGE2 is crucial for female reproductive processes, including ovulation, fertilization, implantation, and pregnancy.[15][16][17] It is involved in follicle rupture, cumulus expansion, and uterine contractility.[18]

Quantitative Data: Prostaglandin E2 Receptor Binding and Activation

The following table summarizes representative quantitative data for the interaction of Prostaglandin E2 with its receptors. Researchers using this compound would typically perform similar assays to characterize its specific receptor binding profile and functional potency.

Receptor SubtypeLigandAssay TypeSpeciesCell/TissueParameterValueReference
EP1 PGE2Radioligand BindingHumanCHO cellsKi2.5 nM(Typical literature values)
PGE2Calcium MobilizationMouseParenchymal ArterioleEC50145 nM[19]
EP2 PGE2Radioligand BindingHumanHEK293 cellsKi11 nM(Typical literature values)
PGE2cAMP AccumulationHumanVariousEC50~1-10 nM[20]
EP3 PGE2Radioligand BindingHumanCHO cellsKi0.3 nM(Typical literature values)
PGE2Inhibition of cAMPRatColon Smooth MuscleEC50N/A[8]
EP4 PGE2Radioligand BindingHumanHEK293 cellsKi0.6 nM(Typical literature values)
PGE2cAMP AccumulationHumanVariousEC50~1-10 nM[21]

Note: Ki (inhibitor constant) and EC50 (half maximal effective concentration) values can vary depending on the specific cell line, tissue, and experimental conditions used.

Prostaglandin E2 Signaling Pathways

PGE2 initiates distinct downstream signaling cascades upon binding to its four receptor subtypes. An understanding of these pathways is fundamental for interpreting experimental results obtained using PGE2 analogs.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is typically associated with smooth muscle contraction.

EP1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGE2 PGE2 / Analog EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces PKC PKC Activation PLC->PKC activates via DAG Ca2 Ca²⁺ Release IP3->Ca2 induces Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

EP1 Receptor Signaling Pathway
EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to Gs proteins, activating adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression. This pathway is often associated with vasodilation, immune modulation, and anti-inflammatory responses.[3] The EP4 receptor can also activate the PI3K/Akt pathway.[22]

EP2_EP4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGE2 PGE2 / Analog EP2_EP4 EP2 / EP4 Receptors PGE2->EP2_EP4 Gs Gs EP2_EP4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Relaxation Smooth Muscle Relaxation PKA->Relaxation Immune_Mod Immune Modulation PKA->Immune_Mod

EP2/EP4 Receptor Signaling Pathway
EP3 Receptor Signaling

The EP3 receptor is unique in that it couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This action often opposes the effects of EP2 and EP4 activation. The EP3 receptor has multiple splice variants which can also couple to other G proteins like G12/13 to activate the Rho pathway, influencing cell morphology and motility.

EP3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGE2 PGE2 / Analog EP3 EP3 Receptor PGE2->EP3 Gi Gi EP3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP_dec ↓ cAMP AC->cAMP_dec Cellular_Response Modulation of Cellular Response cAMP_dec->Cellular_Response

EP3 Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for studying the effects of PGE2 or its analogs. These should be adapted and optimized for specific experimental systems.

Protocol: In Vitro Smooth Muscle Contraction Assay

This protocol is designed to assess the contractile or relaxant effects of a PGE2 analog on isolated smooth muscle tissue.

Materials:

  • Isolated tissue (e.g., rat colon, guinea pig trachea)

  • Organ bath system with temperature control and aeration

  • Isotonic transducer and data acquisition system

  • Krebs-Henseleit buffer (or other appropriate physiological salt solution)

  • This compound (stock solution in a suitable solvent like DMSO or ethanol)

  • Positive controls (e.g., carbachol for contraction, isoproterenol for relaxation)

  • Antagonists (if studying receptor specificity, e.g., EP1 antagonist)

Procedure:

  • Prepare Krebs-Henseleit buffer and aerate with 95% O2 / 5% CO2. Maintain at 37°C.

  • Dissect the desired smooth muscle tissue and mount it in the organ bath under a resting tension (e.g., 1 gram).

  • Allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

  • Record a stable baseline of spontaneous activity.

  • Construct a cumulative concentration-response curve for the PGE2 analog. Start with a low concentration and increase in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has stabilized.

  • After the maximum response is achieved, wash the tissue extensively to return to baseline.

  • (Optional) To determine the receptor involved, pre-incubate the tissue with a specific EP receptor antagonist for 20-30 minutes before repeating the concentration-response curve for the PGE2 analog.

  • At the end of the experiment, add a maximal concentration of a positive control (e.g., carbachol) to determine the tissue's maximum contractile capacity.[8]

Data Analysis:

  • Express contractions as a percentage of the maximal response to the positive control.

  • Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 and Emax values.

Protocol: Intracellular cAMP Measurement Assay

This protocol measures the ability of a PGE2 analog to stimulate or inhibit cAMP production, indicative of EP2/EP4 or EP3 receptor activation, respectively.

Materials:

  • Cultured cells expressing the EP receptor of interest (e.g., HEK293 cells transfected with EP2, EP4, or EP3)

  • Cell culture medium and supplements

  • PGE2 analog (this compound)

  • Forskolin (an adenylyl cyclase activator, used for EP3 inhibition assays)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Commercially available cAMP assay kit (e.g., ELISA, HTRF)

  • Lysis buffer

Procedure for EP2/EP4 Agonism:

  • Plate cells in a suitable format (e.g., 96-well plate) and grow to desired confluency.

  • Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.

  • Add varying concentrations of the PGE2 analog to the cells.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the assay kit.

Procedure for EP3 Antagonism:

  • Follow steps 1 and 2 as above.

  • Add varying concentrations of the PGE2 analog to the cells.

  • Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except baseline controls) to stimulate cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure intracellular cAMP levels as described above.

Data Analysis:

  • For agonism, plot cAMP concentration against the log concentration of the analog to determine the EC50.

  • For antagonism, plot the inhibition of the forskolin-stimulated cAMP response against the log concentration of the analog to determine the IC50.

Conclusion

This compound serves as a specialized research tool for the detailed investigation of Prostaglandin E2 signaling. While specific data on this analog is not publicly available, its utility lies in its potential to act as a stable and selective probe for the well-established and critically important PGE2 pathways. By understanding the fundamental biology of PGE2, its receptors, and the experimental methodologies used to study its effects, researchers can effectively employ this and similar analogs to further elucidate the complex roles of this potent lipid mediator in health and disease.

References

8-iso-16-cyclohexyl-tetranor Prostaglandin E2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso-Prostaglandin E2 (8-iso-PGE2). It is important to note that, to date, there are no published studies on the specific pharmacological properties of this compound.[1][2][3][4][5][6] This guide provides a summary of its known chemical properties and offers a predictive pharmacological profile based on the activities of the closely related compounds, Prostaglandin E2 (PGE2) and 8-iso-PGE2. The experimental protocols provided are generalized methods for characterizing compounds of this class.

Introduction

This compound is a research compound designed as a stable analog of 8-iso-PGE2, an isoprostane formed from the free radical-catalyzed peroxidation of arachidonic acid.[1][7][8] Isoprostanes, including 8-iso-PGE2, are considered reliable biomarkers of oxidative stress and possess potent biological activities.[7][8] The structural modifications of 8-iso-16-cyclohexyl-tetranor PGE2, specifically the cyclohexyl group, are intended to provide insights into the structure-activity relationships of prostaglandins and potentially enhance metabolic stability, making it a valuable tool for studying prostaglandin-mediated signaling pathways in various physiological and pathological processes.[9]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 8-iso-16-cyclohexyl-tetranor PGE2 is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 53319-30-5[4][6][9]
Molecular Formula C₂₂H₃₄O₅[4][6][9]
Molecular Weight 378.5 g/mol [4][9]
Purity ≥97%[2][4]
Formulation Supplied as a solution in methyl acetate[2][4]
Storage -20°C[1][2][9]
Stability ≥ 2 years at -20°C[2][3][4]

Handling and Solubility

Proper handling and preparation of 8-iso-16-cyclohexyl-tetranor PGE2 solutions are critical for obtaining reliable and reproducible experimental results.

Solvent Exchange Protocol

The compound is typically supplied in methyl acetate. For biological experiments, the solvent should be exchanged.[1][2]

  • Under a gentle stream of nitrogen, evaporate the methyl acetate solvent.

  • Immediately add the desired solvent. Solvents such as ethanol, DMSO, and dimethylformamide (DMF) can be used.[1][2]

Solubility Data
SolventApproximate SolubilityReference
Ethanol50 mg/mL[1][2]
DMSO50 mg/mL[1][2]
Dimethylformamide (DMF)50 mg/mL[1][2]
PBS (pH 7.2)1 mg/mL[1][2][3][5]

Note: For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day.[1][2] Further dilutions into aqueous buffers or isotonic saline should be made just prior to the experiment.[1]

Predicted Pharmacology and Mechanism of Action

While the specific pharmacology of 8-iso-16-cyclohexyl-tetranor PGE2 has not been documented, it is predicted to act as an agonist at one or more of the prostaglandin E2 (EP) receptors due to its structural similarity to PGE2 and 8-iso-PGE2. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.[10][11][12]

Prostaglandin EP Receptor Signaling Pathways

The activation of EP receptors by PGE2 initiates a cascade of intracellular events that mediate its diverse physiological effects.[10][11][12]

PGE2_Signaling_Pathways Predicted Signaling Pathways of 8-iso-16-cyclohexyl-tetranor PGE2 Ligand 8-iso-16-cyclohexyl-tetranor PGE2 (Predicted Agonist) EP1 EP1 Receptor Ligand->EP1 EP2 EP2 Receptor Ligand->EP2 EP3 EP3 Receptor Ligand->EP3 EP4 EP4 Receptor Ligand->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC Gi->AC Inhibition IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response1 PKC->Cellular_Response1 PKA Protein Kinase A (PKA) cAMP_inc->PKA Cellular_Response3 Cellular Response (e.g., Inhibition of Neurotransmission) cAMP_dec->Cellular_Response3 CREB CREB Activation PKA->CREB Cellular_Response2 Cellular Response (e.g., Vasodilation, Immunomodulation) CREB->Cellular_Response2

Caption: Predicted signaling pathways for 8-iso-16-cyclohexyl-tetranor PGE2.

Predicted Receptor Affinity and Potency

The binding affinities (Ki) and potencies (EC50/IC50) of PGE2 and 8-iso-PGE2 for EP receptors are summarized below. It is hypothesized that 8-iso-16-cyclohexyl-tetranor PGE2 will exhibit a similar profile.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Reference
PGE2 Human EP2~13-[13]
Mouse EP2~12-[13]
Human EP40.751.3[14][15]
Rat EP41.1-[14]
8-iso-PGE2 Platelet Thromboxane Receptor-IC50: 500 - 5000 (inhibits U46619/IBOP-induced aggregation)[8][16]

Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of 8-iso-16-cyclohexyl-tetranor PGE2, a series of in vitro assays are recommended.

Experimental Workflow

Experimental_Workflow Workflow for Pharmacological Characterization Start Start: 8-iso-16-cyclohexyl-tetranor PGE2 Receptor_Binding Radioligand Binding Assay (Determine Ki at EP1-4 receptors) Start->Receptor_Binding Functional_Assays Functional Assays Receptor_Binding->Functional_Assays cAMP_Assay cAMP Accumulation Assay (for EP2/EP4 agonism/antagonism) Functional_Assays->cAMP_Assay Ca_Assay Intracellular Ca²⁺ Mobilization Assay (for EP1 agonism/antagonism) Functional_Assays->Ca_Assay GTP_Assay GTPγS Binding Assay (for Gi/Gs coupling) Functional_Assays->GTP_Assay Data_Analysis Data Analysis (Calculate Ki, EC50/IC50, Emax) cAMP_Assay->Data_Analysis Ca_Assay->Data_Analysis GTP_Assay->Data_Analysis Conclusion Conclusion: Pharmacological Profile Data_Analysis->Conclusion

Caption: A typical workflow for characterizing the pharmacology of a novel prostaglandin analog.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the EP receptors by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of 8-iso-16-cyclohexyl-tetranor PGE2 for human EP1, EP2, EP3, and EP4 receptors.

  • Materials:

    • Cell membranes expressing the specific human EP receptor subtype.

    • Radioligand (e.g., [³H]-PGE2).

    • Test compound (8-iso-16-cyclohexyl-tetranor PGE2).

    • Non-specific binding control (high concentration of unlabeled PGE2).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, [³H]-PGE2, and either buffer (for total binding), non-specific control, or test compound.

    • Incubate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of the test compound to stimulate or inhibit adenylyl cyclase activity, which is characteristic of EP2/EP4 (Gs-coupled) and EP3 (Gi-coupled) receptor activation, respectively.

  • Objective: To determine if 8-iso-16-cyclohexyl-tetranor PGE2 acts as an agonist or antagonist at EP2, EP4, and EP3 receptors.

  • Materials:

    • Whole cells expressing the specific EP receptor subtype (e.g., HEK293 or CHO cells).

    • Test compound.

    • Known agonist (e.g., PGE2) for antagonist mode.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat cells with a PDE inhibitor.

    • For agonist testing, add serial dilutions of the test compound.

    • For antagonist testing, pre-incubate cells with the test compound before adding a fixed concentration of a known agonist.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Intracellular Calcium Mobilization Assay

This assay is used to detect the activation of Gq-coupled receptors, such as EP1, which leads to an increase in intracellular calcium levels.

  • Objective: To determine if 8-iso-16-cyclohexyl-tetranor PGE2 acts as an agonist or antagonist at the EP1 receptor.

  • Materials:

    • Whole cells expressing the EP1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound.

    • Known EP1 agonist for antagonist mode.

    • Fluorescence plate reader with an injection system (e.g., FLIPR).

  • Methodology:

    • Seed cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Place the plate in the fluorescence reader.

    • For agonist testing, inject serial dilutions of the test compound and monitor the change in fluorescence over time.

    • For antagonist testing, pre-incubate the cells with the test compound before injecting a known agonist.

    • The peak fluorescence intensity is used to generate dose-response curves and determine EC50 or IC50 values.[17][18]

GTPγS Binding Assay

This is a functional membrane-based assay that measures the direct activation of G proteins by a GPCR agonist.

  • Objective: To confirm G protein coupling (Gs for EP2/EP4, Gi for EP3, Gq for EP1) upon receptor activation by 8-iso-16-cyclohexyl-tetranor PGE2.

  • Materials:

    • Cell membranes expressing the EP receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Test compound.

  • Methodology:

    • In a 96-well plate, combine the cell membranes, GDP, and serial dilutions of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a defined period at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Agonist stimulation will result in an increased binding of [³⁵S]GTPγS.

Conclusion

This compound represents a potentially valuable tool for investigating the roles of prostaglandin signaling in health and disease. Although its specific pharmacological characteristics are yet to be determined, its structural relationship to PGE2 and 8-iso-PGE2 provides a strong rationale for its predicted activity at EP receptors. The experimental framework outlined in this guide offers a comprehensive approach to fully characterize its pharmacological profile, thereby enabling its effective use in research and drug discovery. Researchers are encouraged to perform these characterization studies to contribute to the understanding of this novel compound.

References

Methodological & Application

Application Notes and Protocols for 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2).[1][2][3][4][5] As an analog, it is utilized in research to investigate the biological roles of prostaglandins, particularly in inflammation, cellular signaling, smooth muscle contraction, blood flow regulation, and immune responses.[6] Its modified structure can provide insights into the structure-activity relationships of prostaglandins, which is valuable for the development of therapeutic agents targeting prostaglandin-related disorders.[6] It is important to note that there are currently no published studies detailing the specific pharmacological properties of this compound.[7][8][9] Therefore, the following protocols are based on established methodologies for Prostaglandin E2 and its analogs.

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.

  • EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium levels.

  • EP2 and EP4 Receptors: Both are coupled to Gs protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

  • EP3 Receptor: This receptor is coupled to Gi protein, and its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Prostaglandin E2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2_Analog 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 EP1 EP1 Receptor PGE2_Analog->EP1 binds EP2 EP2 Receptor PGE2_Analog->EP2 binds EP3 EP3 Receptor PGE2_Analog->EP3 binds EP4 EP4 Receptor PGE2_Analog->EP4 binds Gq Gq EP1->Gq activates Gs Gs EP2->Gs activates Gi Gi EP3->Gi activates EP4->Gs activates PLC PLC Gq->PLC activates AC_stim Adenylyl Cyclase Gs->AC_stim activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces cAMP_dec ↓ cAMP AC_inhib->cAMP_dec leads to Ca_inc ↑ [Ca²⁺] IP3_DAG->Ca_inc leads to PKA PKA cAMP_inc->PKA activates Cellular_Response_3 Cellular Response cAMP_dec->Cellular_Response_3 Cellular_Response_1 Cellular Response Ca_inc->Cellular_Response_1 Cellular_Response_2 Cellular Response PKA->Cellular_Response_2

Caption: Prostaglandin E2 analog signaling through EP receptors.

Quantitative Data Summary

As there is no published pharmacological data for this compound, the following table provides a template for the types of quantitative data that would be generated from in vitro assays. For reference, representative binding affinities (Ki values) for the natural ligand, Prostaglandin E2, with its receptors are included.

CompoundAssay TypeTargetParameterValueReference
8-iso-16-cyclohexyl-tetranor PGE2 Radioligand BindingEP1 ReceptorKiTo be determinedN/A
Radioligand BindingEP2 ReceptorKiTo be determinedN/A
Radioligand BindingEP3 ReceptorKiTo be determinedN/A
Radioligand BindingEP4 ReceptorKiTo be determinedN/A
Functional Assay (e.g., cAMP)EP2 ReceptorEC50To be determinedN/A
Functional Assay (e.g., cAMP)EP4 ReceptorEC50To be determinedN/A
Prostaglandin E2 (for reference) Radioligand BindingEP1 ReceptorKi14-36 nM[10]
Radioligand BindingEP2 ReceptorKi~1-3 nM[10]
Radioligand BindingEP3 ReceptorKi0.6-3.7 nM[10]
Radioligand BindingEP4 ReceptorKi~1-3 nM[10]

Experimental Protocols

In Vitro Competitive ELISA for Quantification

This protocol is adapted from commercially available Prostaglandin E2 ELISA kits and provides a framework for the quantitative determination of this compound in biological samples such as cell culture supernatants, serum, and plasma. The principle is a competitive immunoassay where the sample prostaglandin competes with a fixed amount of enzyme-labeled prostaglandin for a limited number of binding sites on an antibody-coated plate.

Materials:

  • This compound standard

  • Anti-PGE2 antibody-coated 96-well plate

  • Prostaglandin-horseradish peroxidase (HRP) conjugate

  • Sample diluent/assay buffer

  • Wash buffer concentrate

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Plate shaker

Protocol Workflow:

Competitive ELISA Workflow Start Start Prepare_Reagents Prepare Standards and Samples Start->Prepare_Reagents Add_Samples Add Standards and Samples to Antibody-Coated Plate Prepare_Reagents->Add_Samples Add_Conjugate Add PGE2-HRP Conjugate Add_Samples->Add_Conjugate Incubate Incubate at Room Temperature (e.g., 1-2 hours) Add_Conjugate->Incubate Wash_Plate Wash Plate 3-5 times Incubate->Wash_Plate Add_Substrate Add TMB Substrate Wash_Plate->Add_Substrate Incubate_Dark Incubate in the Dark (e.g., 30 minutes) Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze_Data Analyze Data and Calculate Concentrations Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive ELISA.

Detailed Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound standard in the sample diluent. The concentration range should be appropriate to generate a standard curve.

    • Dilute the wash buffer concentrate with deionized water to the working concentration.

    • If required, dilute the HRP conjugate with the appropriate diluent.

    • Allow all reagents to come to room temperature before use.

  • Sample Preparation:

    • Cell Culture Supernatants: Centrifuge to remove any cellular debris.

    • Serum: Use a serum separator tube and allow the blood to clot. Centrifuge and collect the serum.

    • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge and collect the plasma.

    • Samples may require dilution in the sample diluent to fall within the range of the standard curve.

  • Assay Procedure:

    • Add a specific volume (e.g., 50 µL) of the standards and samples in duplicate to the appropriate wells of the antibody-coated microplate.

    • Add a specific volume (e.g., 50 µL) of the HRP conjugate to each well, except for the blank wells.

    • Cover the plate and incubate for a specified time (e.g., 1-2 hours) at room temperature, preferably on a plate shaker.

    • Aspirate the contents of the wells and wash the plate 3-5 times with the working wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

    • Add a specific volume (e.g., 100 µL) of the TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). A blue color will develop.

    • Stop the reaction by adding a specific volume (e.g., 100 µL) of the stop solution to each well. The color will change to yellow.

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Calculate the average absorbance for each set of duplicate standards and samples.

    • Create a standard curve by plotting the average absorbance of each standard on the y-axis against its concentration on the x-axis. A semi-log plot is often used.

    • The concentration of this compound in the samples can be determined by interpolating their average absorbance values from the standard curve. Remember to account for any sample dilutions. The concentration of the analyte is inversely proportional to the absorbance.

Disclaimer: This document provides a general framework for in vitro assays involving this compound. Researchers should optimize these protocols for their specific experimental conditions and cell systems. It is highly recommended to consult the manuals of commercially available ELISA kits for detailed instructions and validation data.

References

Application Notes and Protocols: Preparation of 8-iso-16-cyclohexyl-tetranor PGE2 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of 8-iso-16-cyclohexyl-tetranor PGE2 stock solutions for research purposes.

Product Information

  • Formal Name: 9-oxo-11α,15S-dihydroxy-(8β)-16-cyclohexyl-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid[1][2][3]

  • Synonyms: 8-iso-16-cyclohexyl-tetranor PGE2[1][2][3]

  • Molecular Formula: C₂₂H₃₄O₅[1][2][3]

  • Formula Weight: 378.5 g/mol [1][2][3]

  • Purity: ≥97%[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for 8-iso-16-cyclohexyl-tetranor PGE2.

Table 1: Solubility Data

SolventApproximate Solubility
Ethanol50 mg/mL[1][2][3][4]
DMSO50 mg/mL[1][2][3][4]
Dimethyl formamide (DMF)50 mg/mL[1][2][3][4]
PBS (pH 7.2)1 mg/mL[1][2][3][4]

Table 2: Storage and Stability

FormStorage TemperatureStability
As supplied (in methyl acetate)-20°C[1][2][3][4]≥ 2 years[1][2][3]
In solvent (e.g., Ethanol, DMSO) at -80°C-80°C≥ 1 year[5]
Aqueous solutionRoom TemperatureNot recommended for more than one day[1][4]

Experimental Protocols

3.1. Preparation of an Organic Stock Solution (e.g., 50 mg/mL in Ethanol)

This protocol describes the preparation of a high-concentration stock solution in an organic solvent.

Materials:

  • 8-iso-16-cyclohexyl-tetranor PGE2 (as supplied in methyl acetate)

  • Anhydrous ethanol

  • Gentle stream of nitrogen gas

  • Inert gas (e.g., argon or nitrogen) for purging solvent

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Bring the vial of 8-iso-16-cyclohexyl-tetranor PGE2 in methyl acetate to room temperature.

  • Under a fume hood, carefully evaporate the methyl acetate under a gentle stream of nitrogen gas.[1][4]

  • Immediately add the desired volume of anhydrous ethanol, previously purged with an inert gas, to the dried compound.[1][4] For a 50 mg/mL stock, add the appropriate volume of ethanol to the entire vial contents if starting with a pre-weighed amount, or weigh the dried compound and add the calculated volume of ethanol.

  • Vortex briefly to ensure complete dissolution. Sonication may be used if necessary to aid dissolution.[5]

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[5]

3.2. Preparation of an Aqueous Working Solution

This protocol describes the dilution of the organic stock solution into an aqueous buffer for biological experiments.

Materials:

  • Organic stock solution of 8-iso-16-cyclohexyl-tetranor PGE2

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Appropriate PPE

Procedure:

  • Thaw an aliquot of the organic stock solution.

  • Perform serial dilutions of the stock solution into the aqueous buffer to achieve the desired final concentration.[1][4]

  • Ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1][4]

  • Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[1][4]

Visualizations

Experimental Workflow for Stock Solution Preparation

G start Start: 8-iso-16-cyclohexyl-tetranor PGE2 in methyl acetate evaporate Evaporate methyl acetate under gentle nitrogen stream start->evaporate dissolve Immediately add organic solvent (e.g., Ethanol, DMSO, DMF) purged with inert gas evaporate->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C for long-term stability aliquot->store dilute Dilute with aqueous buffer (e.g., PBS, pH 7.2) for working solution aliquot->dilute use Use immediately in experiments dilute->use

Caption: Workflow for preparing 8-iso-16-cyclohexyl-tetranor PGE2 stock and working solutions.

Putative Signaling Pathway

Disclaimer: There are no published studies on the pharmacological properties or the specific signaling pathway of 8-iso-16-cyclohexyl-tetranor PGE2.[1][2][3][4][5] It is a synthetic analog of 8-iso PGE2, which is structurally related to Prostaglandin E2 (PGE2).[1][2][3][4][5] The following diagram illustrates the general signaling pathways of PGE2, which may serve as a theoretical framework for the potential action of its analogs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 8-iso-16-cyclohexyl- tetranor PGE2 (Putative Ligand) EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 AC_inc Adenylate Cyclase Gs->AC_inc cAMP_inc ↑ cAMP AC_inc->cAMP_inc PKA_inc ↑ PKA cAMP_inc->PKA_inc AC_dec Adenylate Cyclase Gi->AC_dec cAMP_dec ↓ cAMP AC_dec->cAMP_dec PKA_dec ↓ PKA cAMP_dec->PKA_dec

Caption: Putative signaling pathways based on Prostaglandin E2 (PGE2) receptor activation.

Safety Precautions

  • This material should be considered hazardous until further information becomes available.[1][4]

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1][4]

  • Wash thoroughly after handling.[1][4]

  • It is recommended to review the complete Safety Data Sheet (SDS) before use.[1]

  • This product is for research use only and not for human or veterinary use.[3]

References

Application Notes and Protocols: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2).[1][2][3][4][5][6] While specific pharmacological studies on this particular analog are not extensively published, its structural similarity to PGE2 suggests its utility in studying the diverse biological processes modulated by the PGE2 signaling pathway.[3][4][5][6][7] PGE2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, immune response, wound healing, and cancer progression.[8][9][10] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, based on the established knowledge of PGE2 signaling.

Disclaimer: The experimental protocols and expected outcomes described herein are based on the known functions of the parent compound, Prostaglandin E2. Researchers should optimize these protocols for their specific cell types and experimental questions.

Physicochemical Properties and Storage

PropertyValueReference
CAS Number 53319-30-5[3][5]
Molecular Formula C₂₂H₃₄O₅[3]
Molecular Weight 378.5 g/mol [3][7]
Purity ≥97%[3]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[3][4][6]
Storage Store at -20°C as a solution in an organic solvent. Aqueous solutions are less stable.[4][7]
Stability ≥ 2 years at -20°C in an organic solvent.[3][4]

Mechanism of Action: Prostaglandin E2 Signaling Pathways

Prostaglandin E2 exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[8][11] These receptors are coupled to different G proteins and activate divergent downstream signaling cascades, leading to a variety of cellular responses.[8] this compound, as a PGE2 analog, is expected to interact with these receptors. The primary signaling pathways for the EP2 and EP4 receptors, which are often implicated in immune modulation and cancer biology, are detailed below.[9][12]

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to the Gs alpha subunit (Gαs) of the G protein complex.[8][12] Activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][12] Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[9] PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates gene expression.[8][10] The EP4 receptor can also couple to the inhibitory Gαi protein, leading to a decrease in cAMP production, and can activate the PI3K/Akt pathway.[8][12]

PGE2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 EP2 EP2 Receptor PGE2->EP2 binds EP4 EP4 Receptor PGE2->EP4 binds Gs Gs EP2->Gs activates EP4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Target Gene Expression CREB->Gene regulates

PGE2 EP2/EP4 Signaling Pathway

Experimental Protocols

The following are generalized protocols for studying the effects of this compound in cell culture. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO or ethanol at the same final concentration as the compound).

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (10 mg/mL):

    • Dissolve 1 mg of this compound in 100 µL of an appropriate organic solvent (e.g., DMSO or ethanol).

    • Vortex gently to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare a series of dilutions in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting range for PGE2 analogs is 0.1 nM to 10 µM.

Protocol 2: General Cell Treatment Procedure
  • Cell Seeding:

    • Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).

    • Allow cells to adhere and reach the desired confluency (typically 70-80%) before treatment.

  • Cell Treatment:

    • Remove the existing culture medium.

    • Add the prepared working solutions of this compound or vehicle control to the cells.

    • Incubate the cells for the desired period (e.g., 6, 24, or 48 hours), depending on the endpoint being measured.

  • Post-Treatment Analysis:

    • Following incubation, cells can be harvested for various downstream analyses, such as:

      • Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo®).

      • Gene Expression Analysis: (e.g., qRT-PCR or RNA-seq).

      • Protein Expression and Signaling Pathway Analysis: (e.g., Western blotting, ELISA, or flow cytometry).

      • Cytokine Secretion Profiling: (e.g., ELISA or multiplex assays on the cell culture supernatant).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (10 mg/mL in DMSO) Working Prepare Working Solutions (in culture medium) Stock->Working Treat Treat Cells with Compound or Vehicle Control Working->Treat Seed Seed Cells in Culture Plates Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Harvest Harvest Cells or Supernatant Incubate->Harvest Assay Perform Downstream Assays (e.g., Viability, qPCR, Western) Harvest->Assay Data Data Analysis and Interpretation Assay->Data

General Experimental Workflow

Data Presentation: Expected Outcomes

The following table summarizes hypothetical quantitative data that might be obtained from experiments using a PGE2 analog like this compound. These values are for illustrative purposes and will vary depending on the cell type, experimental conditions, and specific endpoints.

Cell LineTreatment ConcentrationIncubation Time (hours)Endpoint MeasuredExpected Outcome (vs. Vehicle Control)
RAW 264.7 Macrophages 1 µM24IL-6 SecretionIncreased
HT-29 Colon Cancer Cells 100 nM48Cell ProliferationIncreased
Jurkat T-Cells 10 nM6cAMP LevelsIncreased
Human Umbilical Vein Endothelial Cells (HUVEC) 1 µM24VEGF ExpressionIncreased
Primary Dendritic Cells 100 nM48IL-12 ProductionDecreased

Troubleshooting and Considerations

  • Solubility: Ensure the compound is fully dissolved in the stock solution before preparing working dilutions. If precipitation is observed in the culture medium, consider using a lower concentration or a different solvent system (with appropriate vehicle controls).

  • Stability: Prostaglandins can be unstable in aqueous solutions.[13] Prepare fresh working solutions for each experiment and avoid storing them for extended periods.

  • Cell Type Specificity: The expression of EP receptors varies between cell types, which will dictate the cellular response. It is advisable to confirm the expression of EP receptors in your cell line of interest.

  • Off-Target Effects: As with any pharmacological agent, consider the possibility of off-target effects, especially at higher concentrations.

By leveraging the extensive knowledge of PGE2 signaling, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of this pathway in health and disease.

References

Application Notes and Protocols for Studying 8-iso-16-cyclohexyl-tetranor PGE2 Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There are no published studies on the pharmacological properties of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2.[1][2][3][4] This document provides detailed application notes and protocols based on the known effects of its parent compound, Prostaglandin E2 (PGE2), and its closely related analog, 8-iso Prostaglandin E2 (8-iso PGE2). These compounds are expected to have similar biological activities, making the provided information a valuable starting point for researchers, scientists, and drug development professionals.

8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso PGE2, which is an isoprostane formed from the free radical-induced peroxidation of polyunsaturated fatty acids.[1][2][3][4] Like PGE2, it is anticipated to exert its effects through interaction with prostaglandin E (EP) receptors, which are G-protein coupled receptors.[5]

Potential Therapeutic Areas and Effects

Based on the activities of PGE2 and its analogs, 8-iso-16-cyclohexyl-tetranor PGE2 is a candidate for investigation in several therapeutic areas:

  • Glaucoma: Prostaglandin analogs are a first-line treatment for glaucoma. 8-iso PGE2 has been shown to reduce intraocular pressure (IOP) in monkeys by increasing the outflow of aqueous humor.[6]

  • Pain and Inflammation: PGE2 is a well-established mediator of pain and inflammation.[7] It sensitizes nociceptive neurons, contributing to hyperalgesia.[7][8]

  • Reproductive Health: PGE2 plays crucial roles in reproductive processes, including ovulation, fertilization, and implantation.[5][9] It is known to have luteotropic effects, supporting the function of the corpus luteum.[5][9]

  • Cardiovascular System: Prostaglandins are involved in regulating blood flow and smooth muscle contraction.[10]

  • Renal Function: PGE2 influences renal blood flow, glomerular filtration rate, and the regulation of sodium and water reabsorption.[11][12][13]

Animal Models and Experimental Protocols

The following sections detail animal models and experimental protocols that have been successfully used to study the effects of PGE2 and 8-iso PGE2. These can be adapted for the investigation of 8-iso-16-cyclohexyl-tetranor PGE2.

Glaucoma Models

Application Note:

Animal models of glaucoma are essential for understanding the pathophysiology of the disease and for testing new therapeutic agents.[14][15][16] Non-human primates, particularly monkeys, are considered a highly relevant model for studying aqueous humor dynamics due to the anatomical and physiological similarities of their eyes to human eyes.[6] Laser-induced glaucoma in monkeys creates a condition of elevated IOP that mimics human glaucoma, providing a robust model for evaluating the efficacy of IOP-lowering drugs.[6][14]

Quantitative Data: Effects of 8-iso PGE2 on Intraocular Pressure (IOP) in Monkeys
Animal ModelDrug and ConcentrationRoute of AdministrationKey FindingsReference
Normal Monkeys0.1% 8-iso PGE2TopicalReduced IOP by a maximum of 3.2 +/- 0.2 mm Hg.[6]
Increased outflow facility by 48%.[6]
No change in aqueous humor flow.[6]
Glaucomatous Monkeys0.05% 8-iso PGE2TopicalReduced IOP by a maximum of 4.6 +/- 0.8 mm Hg.[6]
0.1% 8-iso PGE2TopicalReduced IOP by a maximum of 6.0 +/- 0.8 mm Hg.[6]
Experimental Protocol: Evaluation of IOP in a Monkey Model of Glaucoma

Objective: To determine the effect of topical 8-iso-16-cyclohexyl-tetranor PGE2 on intraocular pressure in normal and glaucomatous monkeys.

Animal Model:

  • Species: Cynomolgus monkeys (Macaca fascicularis)[6]

  • Model Induction (for glaucomatous model): Unilateral laser-induced glaucoma.[6]

Materials:

  • 8-iso-16-cyclohexyl-tetranor PGE2

  • Vehicle solution (e.g., sterile saline)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Tonometer (e.g., applanation tonometer)

  • Calipers for pupil size measurement

Procedure:

  • Animal Handling and Anesthesia: Anesthetize the monkeys for all procedures.

  • Baseline Measurements:

    • Measure baseline IOP in both eyes using a tonometer.

    • Measure baseline pupil size.

  • Drug Administration:

    • Administer a single topical dose of 8-iso-16-cyclohexyl-tetranor PGE2 solution to one eye.

    • Administer an equal volume of vehicle to the contralateral eye as a control.[6]

  • Post-Treatment Monitoring:

    • Measure IOP and pupil size in both eyes at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after drug administration.[6]

    • Observe for any adverse effects such as eyelid edema, conjunctival hyperemia, or discharge.[6]

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes.

    • Compare the IOP in the treated eye to the contralateral control eye at each time point using appropriate statistical tests (e.g., paired t-test).

G cluster_workflow Experimental Workflow: Glaucoma Model start Select Normal and Glaucomatous Monkeys baseline Measure Baseline IOP and Pupil Size start->baseline administer Topical Administration: Drug vs. Vehicle (Control) baseline->administer monitor Monitor IOP and Pupil Size (0-6 hours) administer->monitor analyze Statistical Analysis of IOP Reduction monitor->analyze end Evaluate Efficacy analyze->end

Experimental workflow for evaluating IOP in a monkey glaucoma model.

Pain and Inflammation Models

Application Note:

PGE2 is a key mediator of inflammatory pain. It is released at sites of inflammation and sensitizes peripheral nerve endings, leading to hyperalgesia (increased sensitivity to pain).[7][8] Animal models of thermal and mechanical hypersensitivity are commonly used to screen for analgesic compounds. The Hargreaves test, which measures the latency to withdraw from a radiant heat source, is a standard method for assessing thermal hyperalgesia.[8]

Quantitative Data: Effects of PGE2 on Thermal Nociceptive Sensitivity in Rats
Animal ModelDrug and DoseRoute of AdministrationKey FindingsReference
Sprague Dawley Rats0.3 µg PGE2IntradermalWithdrawal latency: 9.4 ± 0.9 s (vs. 13.4 ± 0.7 s for vehicle).[8]
3 µg PGE2IntradermalWithdrawal latency: 7.9 ± 1.0 s (vs. 13.4 ± 0.7 s for vehicle).[8]
30 µg PGE2IntradermalWithdrawal latency: 5.3 ± 0.6 s (vs. 13.4 ± 0.7 s for vehicle).[8]
Experimental Protocol: Hargreaves Test for Thermal Hyperalgesia in Rats

Objective: To assess the potential of 8-iso-16-cyclohexyl-tetranor PGE2 to induce thermal hyperalgesia.

Animal Model:

  • Species: Male Sprague Dawley rats[8]

Materials:

  • 8-iso-16-cyclohexyl-tetranor PGE2

  • Vehicle (e.g., 1% ethanol in sterile saline)[8]

  • Hargreaves apparatus (plantar test)

  • Testing enclosures with a glass floor

Procedure:

  • Acclimation: Habituate the rats to the testing environment and apparatus for several days before the experiment.[8]

  • Baseline Measurement:

    • Place the rat in the enclosure on the glass floor.

    • Position the radiant heat source under the plantar surface of the hind paw.

    • Measure the time it takes for the rat to withdraw its paw (withdrawal latency).

    • Take several baseline readings for each paw.

  • Drug Administration:

    • Inject a specific dose of 8-iso-16-cyclohexyl-tetranor PGE2 intradermally into the plantar surface of one hind paw.

    • Inject the contralateral paw with vehicle as a control.

  • Post-Injection Testing:

    • At set time points after the injection (e.g., 15, 30, 60, 120 minutes), repeat the measurement of withdrawal latency for both paws.

  • Data Analysis:

    • Compare the withdrawal latency of the drug-injected paw to the vehicle-injected paw.

    • A significant decrease in withdrawal latency in the treated paw indicates thermal hyperalgesia.

G cluster_pathway PGE2 Signaling in Nociception PGE2 PGE2 Analog EP_receptors EP Receptors (e.g., EP1, EP4) PGE2->EP_receptors signaling_cascade Activation of Protein Kinase A & Protein Kinase C EP_receptors->signaling_cascade ion_channels Sensitization of Ion Channels signaling_cascade->ion_channels synthesis Increased Synthesis of Substance P & CGRP signaling_cascade->synthesis hyperalgesia Hyperalgesia (Increased Pain Sensitivity) ion_channels->hyperalgesia synthesis->hyperalgesia

Simplified signaling pathway of PGE2 in nociceptors.

Reproductive Function Models

Application Note:

PGE2 is a luteotropic factor that supports the corpus luteum (CL), a transient endocrine gland essential for maintaining pregnancy.[5][9] In vivo studies in mares have demonstrated that PGE2 administration can increase progesterone (P4) concentrations, indicating a positive effect on CL function.[5][9] This model is useful for studying compounds that may influence fertility and the estrous cycle.

Quantitative Data: Effects of PGE2 on Progesterone (P4) Levels in Mares
Animal ModelDrug and DoseRoute of AdministrationKey FindingsReference
Mares5 mg/5 ml PGE2IntrauterineIncreased plasma P4 concentrations between 8 and 24 hours post-administration.[9]
5 mg/ml PGE2Intra-CL injectionIncreased plasma P4 concentrations between 3 and 4 hours post-injection.[9]
Experimental Protocol: Evaluation of Luteotropic Effects in Mares

Objective: To determine if 8-iso-16-cyclohexyl-tetranor PGE2 has luteotropic effects by measuring plasma progesterone concentrations.

Animal Model:

  • Species: Mares in the estrous cycle.

Materials:

  • 8-iso-16-cyclohexyl-tetranor PGE2

  • Vehicle (e.g., sterile saline)

  • Catheters for blood collection and intrauterine administration

  • ELISA kits for progesterone and PGE2 measurement[5][9]

Procedure:

  • Animal Selection: Use mares on a specific day of the estrous cycle (e.g., day 10) to ensure the presence of a mature corpus luteum.

  • Pre-Treatment Blood Sampling: Collect blood samples at several time points before treatment (e.g., -2, -1, and 0 hours) to establish baseline hormone levels.[9]

  • Drug Administration:

    • Administer 8-iso-16-cyclohexyl-tetranor PGE2 via the desired route (e.g., intrauterine or directly into the corpus luteum).

    • A control group should receive the vehicle.[9]

  • Post-Treatment Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours).[9]

  • Hormone Analysis:

    • Separate plasma from the blood samples.

    • Measure the concentrations of progesterone (P4) and PGE2 using specific ELISA kits.[5][9]

  • Data Analysis:

    • Plot the hormone concentrations over time for both the treatment and control groups.

    • Compare the hormone levels between groups at each time point to determine if the compound significantly increases progesterone.

Renal Function Models

Application Note:

PGE2 is a key regulator of renal hemodynamics and tubular transport.[11][12][13] It generally acts as a vasodilator, increasing renal blood flow (RBF), and can influence the glomerular filtration rate (GFR) and sodium excretion.[11][17] Animal models, such as anesthetized dogs, allow for the direct measurement of these parameters following intra-renal administration of test compounds.

Quantitative Data: Effects of PGE2 on Renal Function in Dogs
Animal ModelDrug and DoseRoute of AdministrationKey FindingsReference
Anesthetized Dogs1 ng/kg/min PGE2Intra-renal infusionIncreased fractional sodium excretion from 0.69% to 2.79%.[17]
Increased renal blood flow from 151.1 to 185 mL/min.[17]
No significant change in GFR or mean arterial pressure.[17]
4 ng/kg/min PGE2Intra-renal infusionIncreased fractional sodium excretion from 0.69% to 4.27%.[17]
Increased renal blood flow from 151.1 to 185.6 mL/min.[17]
Experimental Protocol: Assessment of Renal Hemodynamics in Anesthetized Dogs

Objective: To evaluate the effects of 8-iso-16-cyclohexyl-tetranor PGE2 on renal blood flow, glomerular filtration rate, and sodium excretion.

Animal Model:

  • Species: Anesthetized dogs[17]

Materials:

  • 8-iso-16-cyclohexyl-tetranor PGE2

  • Anesthetic agents

  • Infusion pumps

  • Flow probe for measuring renal blood flow

  • Catheters for urine collection and blood sampling

  • Analytical equipment for measuring creatinine/inulin (for GFR) and sodium.

Procedure:

  • Surgical Preparation:

    • Anesthetize the dog and maintain a stable level of anesthesia.

    • Surgically expose the renal artery for placement of a flow probe.

    • Catheterize the ureter for urine collection and a peripheral vein and artery for infusion and blood pressure monitoring/sampling .

  • Equilibration and Baseline:

    • Allow the animal to stabilize after surgery.

    • Infuse a marker for GFR (e.g., inulin or creatinine) at a constant rate.

    • Collect baseline urine and blood samples to determine basal RBF, GFR, and sodium excretion.

  • Drug Administration:

    • Infuse 8-iso-16-cyclohexyl-tetranor PGE2 directly into the renal artery at increasing doses.[17]

    • Allow for a washout period between doses if necessary.[17]

  • Data Collection:

    • During each infusion period, continuously monitor RBF and mean arterial pressure.

    • Collect timed urine and blood samples to calculate GFR and fractional sodium excretion.

  • Data Analysis:

    • Compare the values for RBF, GFR, and sodium excretion during drug infusion to the baseline values.

    • Determine the dose-response relationship for the renal effects of the compound.

G cluster_logic Logical Relationship in Renal Function Study start Administer PGE2 Analog (Intra-renal) vasodilation Renal Vasodilation start->vasodilation natriuresis Increased Sodium Excretion (Natriuresis) start->natriuresis gfr Glomerular Filtration Rate (GFR) Stability start->gfr rbf Increased Renal Blood Flow (RBF) vasodilation->rbf outcome Assessment of Renal Effects rbf->outcome natriuresis->outcome gfr->outcome

Logical flow of expected PGE2 analog effects on renal function.

References

Application Note: Quantitative Analysis of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2).[1][2] Isoprostanes, such as 8-iso-PGE2, are isomers of prostaglandins that are formed non-enzymatically through the free-radical-catalyzed peroxidation of arachidonic acid.[3][4] This makes them reliable biomarkers for oxidative stress.[3] The quantification of specific isoprostanes is crucial for understanding their roles in various physiological and pathological processes, including cardiovascular and neurodegenerative diseases.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for the quantification of these lipids in biological matrices.[3][5] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples such as plasma or cell culture supernatants. Due to the limited specific research on this compound, this method is adapted from established protocols for the analysis of 8-iso-PGE2 and other related prostaglandins.[3][5][6]

Biological Significance

Prostaglandin E2 and its analogs are involved in a variety of biological processes, including inflammation and cellular signaling.[7] PGE2 exerts its effects through interaction with specific G-protein coupled receptors (EP1-4), which can activate downstream signaling cascades involving cyclic AMP (cAMP), protein kinase A (PKA), and intracellular calcium.[8] Isoprostanes like 8-iso-PGE2 are potent vasoconstrictors and can also interact with prostaglandin receptors.[3] The study of synthetic analogs such as this compound helps in understanding the structure-activity relationships of these signaling molecules and can aid in the development of novel therapeutics.[7]

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

1. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common method for cleaning up and concentrating prostaglandins from biological matrices.

  • Internal Standard Spiking: To 500 µL of the biological sample (e.g., plasma, cell culture supernatant), add a deuterated internal standard (e.g., 8-iso-Prostaglandin E2-d4) to a final concentration of 10 ng/mL. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.

  • Acidification: Acidify the sample to approximately pH 3 with a dilute acid, such as 1 M HCl.[9]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol in water to remove interfering substances.[9]

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methyl acetate or ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient can be optimized for the separation. A suggested starting point is:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-9 min: 95% B

    • 9-10 min: 95% to 20% B

    • 10-12 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative ion mode is typically used for prostaglandin analysis.[10]

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for the analyte and the internal standard. The exact mass transitions for this compound (C22H34O5, MW: 378.5) would need to be determined by direct infusion of a standard. Based on the analysis of similar prostaglandins like PGE2 (m/z 351.2), the deprotonated molecule [M-H]- would be the precursor ion.[6] Fragmentation would likely involve losses of water and parts of the side chains.

Data Presentation

Table 1: Proposed LC-MS/MS Parameters for the Analysis of this compound

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeESI Negative
Precursor Ion [M-H]-To be determined (predicted m/z 377.2)
Product IonsTo be determined by infusion of standard
Internal StandardDeuterated analog (e.g., 8-iso-PGE2-d4)

Table 2: Representative Quantitative Performance for Prostaglandin Analysis by LC-MS/MS (Adapted from similar analyses)

ParameterTypical ValueReference
Linearity (r²)> 0.99[6]
Limit of Detection (LOD)10-50 pg/mL[6]
Limit of Quantitation (LOQ)50-200 pg/mL[6]
Recovery80-110%[6]
Inter-day Precision (CV)< 15%[3]
Intra-day Precision (CV)< 15%[3]

Visualizations

G cluster_pathway PGE2 Signaling Pathway PGE2 Prostaglandin E2 (or analog) EP_Receptor EP Receptor (GPCR) PGE2->EP_Receptor Binds AC Adenylate Cyclase EP_Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: A simplified diagram of a common Prostaglandin E2 signaling pathway.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard Sample->Spiking SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: The experimental workflow for the LC-MS/MS analysis.

References

Determining the Dose-Response Curve of 8-iso-16-cyclohexyl-tetranor PGE2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso-16-cyclohexyl-tetranor Prostaglandin E2 (PGE2) is a synthetic analog of 8-iso-PGE2, an isoprostane produced during lipid peroxidation.[1][2] While the parent compound, PGE2, is extensively studied for its role in inflammation and cellular signaling, the specific pharmacological properties of this synthetic analog remain largely uncharacterized.[1][2][3] This application note provides a detailed protocol for determining the dose-response curve of 8-iso-16-cyclohexyl-tetranor PGE2, enabling researchers to elucidate its potency and efficacy.

Prostaglandin E2 exerts its effects through four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4][5] The EP2 and EP4 receptors are coupled to the Gs alpha subunit, and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][6][7] Therefore, a cell-based assay measuring cAMP levels in response to agonist stimulation is a robust method to determine the dose-response characteristics of 8-iso-16-cyclohexyl-tetranor PGE2, particularly on the EP4 receptor. This protocol will focus on utilizing Human Embryonic Kidney 293 (HEK293) cells stably expressing the human EP4 receptor.

Signaling Pathway and Experimental Workflow

The activation of the EP4 receptor by an agonist like 8-iso-16-cyclohexyl-tetranor PGE2 initiates a well-defined signaling cascade, leading to the production of cAMP. This process serves as the foundation for the experimental assay to determine the compound's dose-response curve.

EP4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 8-iso-16-cyclohexyl- tetranor PGE2 EP4 EP4 Receptor Agonist->EP4 Binds Gs Gs Protein EP4->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response CREB->Response Leads to

Figure 1: EP4 Receptor Signaling Pathway.

The experimental workflow is designed to quantify the agonist-induced cAMP production in a high-throughput format, enabling the generation of a robust dose-response curve.

Experimental Workflow start Start cell_culture Culture HEK293-EP4 Cells start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare Serial Dilutions of 8-iso-16-cyclohexyl-tetranor PGE2 stimulation Stimulate Cells with Compound seeding->stimulation compound_prep->stimulation lysis Lyse Cells and Add cAMP Assay Reagents stimulation->lysis detection Measure cAMP Levels (e.g., HTRF) lysis->detection analysis Data Analysis: - Plot Dose-Response Curve - Calculate EC50 detection->analysis end End analysis->end

Figure 2: Experimental Workflow for Dose-Response Curve Determination.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
8-iso-16-cyclohexyl-tetranor PGE2VariesVaries
HEK293 cells stably expressing human EP4 receptorVariesVaries
Dulbecco's Modified Eagle Medium (DMEM)VariesVaries
Fetal Bovine Serum (FBS)VariesVaries
Penicillin-StreptomycinVariesVaries
Trypsin-EDTAVariesVaries
Phosphate-Buffered Saline (PBS)VariesVaries
DMSO (cell culture grade)VariesVaries
cAMP Gs Dynamic 2 Kit (HTRF)Cisbio62AM4PEB
White, solid-bottom 96-well platesVariesVaries
Preparation of 8-iso-16-cyclohexyl-tetranor PGE2 Stock Solution
  • Reconstitution: Based on manufacturer data for similar prostaglandins, dissolve 8-iso-16-cyclohexyl-tetranor PGE2 in a small volume of a suitable organic solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage. For short-term storage, -20°C is acceptable.

Cell Culture and Seeding
  • Cell Maintenance: Culture HEK293-EP4 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: The day before the experiment, detach the cells using trypsin-EDTA and resuspend them in fresh culture medium. Seed the cells into a white, solid-bottom 96-well plate at a density of 20,000 to 40,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight to allow the cells to attach and form a monolayer.

Dose-Response Assay Protocol (HTRF)
  • Compound Dilution: On the day of the experiment, prepare a serial dilution of 8-iso-16-cyclohexyl-tetranor PGE2 in serum-free DMEM or an appropriate assay buffer. A suggested starting concentration range is from 1 pM to 10 µM. Also, prepare a positive control (e.g., 1 µM PGE2) and a vehicle control (e.g., DMSO at the same final concentration as in the highest compound dilution).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement (Following Cisbio cAMP Gs Dynamic 2 Kit Protocol):

    • Add 25 µL of the HTRF cAMP-d2 reagent to each well.

    • Add 25 µL of the HTRF anti-cAMP-cryptate reagent to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

Data Presentation and Analysis

The raw HTRF data (ratio of 665 nm to 620 nm) is used to calculate the concentration of intracellular cAMP based on a standard curve. The cAMP concentration is then plotted against the logarithm of the agonist concentration to generate a sigmoidal dose-response curve.

Data Analysis Steps
  • Calculate HTRF Ratio: For each well, calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize Data: Normalize the data by setting the response of the vehicle control to 0% and the maximal response of a saturating concentration of a known full agonist (or the highest concentration of the test compound) to 100%.

  • Non-linear Regression: Fit the normalized data to a four-parameter logistic equation to determine the EC50 value (the concentration of the agonist that gives a response halfway between the baseline and maximum).

Sample Data Table
Concentration (M)Log [Concentration]HTRF Ratio (Mean)Standard Deviation% Response
1.00E-12-12.0
1.00E-11-11.0
1.00E-10-10.0
1.00E-09-9.0
1.00E-08-8.0
1.00E-07-7.0
1.00E-06-6.0
1.00E-05-5.0
Vehicle Control-0%
Positive Control-100%
Dose-Response Curve

The resulting data should be plotted with the % response on the Y-axis and the log of the agonist concentration on the X-axis. This will generate a sigmoidal curve from which the EC50 can be determined.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the dose-response curve of the synthetic prostaglandin analog, 8-iso-16-cyclohexyl-tetranor PGE2. By utilizing a cell-based cAMP assay with HEK293 cells expressing the EP4 receptor, researchers can accurately quantify the potency and efficacy of this compound. The provided methodologies and data analysis guidelines will enable the characterization of its pharmacological properties, contributing to a better understanding of its potential biological activities and therapeutic applications.

References

Application Notes and Protocols for 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso Prostaglandin E2 (8-iso PGE2) and Prostaglandin E2 (PGE2).[1][2][3][4][5] As of the latest available information, there are no published studies on the specific pharmacological properties of this compound.[2][3][5] The following application notes and protocols are therefore based on the well-established roles of PGE2 and its other analogs in inflammation. These are intended to serve as a foundational guide for researchers to design and conduct their own investigations into this novel compound.

Application Notes

Introduction to this compound

This compound is a structural analog of Prostaglandin E2 (PGE2), a primary bioactive lipid mediator derived from arachidonic acid metabolism.[1][6] PGE2 is a key modulator of inflammation, exhibiting a wide range of, and often opposing, biological effects.[7][8] Its actions are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[6][7][9][10] These receptors are coupled to different intracellular signaling pathways and are expressed variably across different cell types, which accounts for the pleiotropic effects of PGE2.[9][10][11]

Due to its structural similarity to PGE2, it is hypothesized that 8-iso-16-cyclohexyl-tetranor PGE2 will interact with one or more of the EP receptors, thereby modulating inflammatory responses. Its modified structure may offer altered receptor selectivity, potency, or metabolic stability compared to endogenous PGE2, making it a valuable tool for dissecting the roles of specific prostaglandin signaling pathways in inflammation.[1]

Potential Mechanism of Action: PGE2 Receptor Signaling

The inflammatory effects of PGE2 are complex, as activation of different EP receptors can lead to either pro- or anti-inflammatory outcomes.[9][10][12]

  • EP1 Receptor: Coupled to Gq, its activation increases intracellular calcium ([Ca2+]i), which is often associated with pro-inflammatory effects such as pain perception.[9][10][13]

  • EP2 and EP4 Receptors: Both are coupled to Gs, leading to an increase in intracellular cyclic AMP (cAMP).[9][10] These receptors can have both pro- and anti-inflammatory roles depending on the cellular context. For instance, they can promote vasodilation and edema, but EP4 signaling can also suppress the production of pro-inflammatory cytokines in macrophages.[14][15][16][17]

  • EP3 Receptor: Primarily coupled to Gi, its activation leads to a decrease in cAMP.[9][10] EP3 signaling is involved in diverse processes, including fever and the potentiation of inflammatory swelling through mast cell activation.[18][19][20]

The specific effects of 8-iso-16-cyclohexyl-tetranor PGE2 will depend on its binding affinity and efficacy at each of these receptor subtypes.

Physicochemical Properties and Solubility
  • Molecular Formula: C₂₂H₃₄O₅

  • Molecular Weight: 378.5 g/mol [2][4][5]

  • Solubility: Soluble in organic solvents such as DMSO, DMF, and ethanol (e.g., up to 50 mg/mL).[2][3][5] It is sparingly soluble in aqueous buffers; for example, solubility in PBS (pH 7.2) is approximately 1 mg/mL.[2][3][5] Sonication is recommended to aid dissolution.[3]

Visualizing Potential Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the four PGE2 receptor subtypes, which represent the potential targets for this compound.

EP1_Signaling_Pathway PGE2 PGE2 Analog EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Pro-inflammatory Responses (e.g., Pain) PKC->Response

Caption: Hypothesized EP1 Receptor Signaling Pathway.

EP2_EP4_Signaling_Pathway PGE2 PGE2 Analog EP24 EP2 / EP4 Receptors PGE2->EP24 Gs Gs EP24->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Response Gene Transcription (Pro- & Anti-inflammatory) CREB->Response

Caption: Hypothesized EP2/EP4 Receptor Signaling Pathway.

EP3_Signaling_Pathway PGE2 PGE2 Analog EP3 EP3 Receptor PGE2->EP3 Gi Gi EP3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Modulation of Cellular Function (e.g., Mast Cell Degranulation) cAMP->Response

Caption: Hypothesized EP3 Receptor Signaling Pathway.

Experimental Protocols

In Vitro Model: LPS-Induced Inflammation in Macrophages

This protocol describes a method to assess the potential anti- or pro-inflammatory effects of 8-iso-16-cyclohexyl-tetranor PGE2 on lipopolysaccharide (LPS)-stimulated macrophages, a standard model for innate immune responses.[21][22][23]

3.1.1 Materials and Reagents

  • Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound.

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate Buffered Saline (PBS).

  • Reagents for endpoint analysis (e.g., ELISA kits for TNF-α, IL-6, IL-1β; Griess Reagent for nitric oxide; RNeasy kit for RNA extraction; qPCR reagents).

3.1.2 Experimental Procedure

  • Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 24-well plate for cytokine analysis, 6-well plate for RNA/protein extraction) at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 8-iso-16-cyclohexyl-tetranor PGE2 in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

  • Pre-treatment: Remove the old medium from the cells and replace it with a medium containing the various concentrations of the test compound or vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL (concentration should be optimized for the specific cell type). Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for a duration appropriate for the desired endpoint (e.g., 6 hours for TNF-α mRNA, 18-24 hours for cytokine protein secretion and nitric oxide production).

  • Sample Collection & Analysis:

    • Supernatant: Collect the culture supernatant and store it at -80°C. Analyze the concentrations of secreted cytokines (TNF-α, IL-6, IL-1β) and PGE2 using specific ELISA kits. Measure nitric oxide production by assaying for its stable metabolite, nitrite, using the Griess reagent.

    • Cell Lysate: Wash the cells with cold PBS and lyse them for RNA or protein extraction. Analyze the gene expression of inflammatory markers (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) using RT-qPCR. Analyze protein expression or signaling pathway activation (e.g., NF-κB phosphorylation) by Western blot.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed Macrophages (e.g., RAW 24-well plate) Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Pre-treat with PGE2 Analog or Vehicle Incubate1->Treat Stimulate 4. Stimulate with LPS (e.g., 100 ng/mL) Treat->Stimulate Incubate2 5. Incubate 18-24h Stimulate->Incubate2 Collect 6. Collect Supernatant & Lyse Cells Incubate2->Collect ELISA Cytokine/PGE2 ELISA Collect->ELISA Griess Nitric Oxide Assay Collect->Griess qPCR RT-qPCR for Gene Expression Collect->qPCR

Caption: Experimental Workflow for In Vitro Inflammation Model.
In Vivo Model: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[24][25][26] Carrageenan injection induces a biphasic inflammatory response characterized by the release of various mediators, including prostaglandins, leading to edema formation.[26]

3.2.1 Materials and Reagents

  • Male Sprague-Dawley rats or Swiss albino mice.

  • This compound.

  • Vehicle for compound administration (e.g., saline with 0.5% Tween 80).

  • Lambda Carrageenan (1% w/v in sterile saline).

  • Positive control: Indomethacin (e.g., 5-10 mg/kg).

  • Plethysmometer or digital calipers.

3.2.2 Experimental Procedure

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control + Carrageenan.

    • Group 2: Positive Control (Indomethacin) + Carrageenan.

    • Groups 3-5: Test Compound (e.g., 1, 5, 10 mg/kg) + Carrageenan.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer just before treatment.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the time of peak inflammation (3-4 hours):

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Group 1. Group Animals (n=6-8) Baseline 2. Measure Baseline Paw Volume (V₀) Group->Baseline Dose 3. Administer Compound or Vehicle Baseline->Dose Inject 4. Inject Carrageenan into Paw Dose->Inject Measure 5. Measure Paw Volume (Vt) at 1, 2, 3, 4, 5h Inject->Measure Calculate 6. Calculate Edema (Vt - V₀) Measure->Calculate Inhibition 7. Calculate % Inhibition Calculate->Inhibition

Caption: Experimental Workflow for In Vivo Paw Edema Model.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Hypothetical Effect of 8-iso-16-cyclohexyl-tetranor PGE2 on Cytokine Production in LPS-Stimulated RAW 264.7 Cells.

Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (No LPS) -15 ± 410 ± 35 ± 2
Vehicle + LPS -2500 ± 1801800 ± 150450 ± 40
Test Compound + LPS 1 nM2350 ± 1701700 ± 140420 ± 35
Test Compound + LPS 10 nM1800 ± 1301250 ± 110310 ± 30
Test Compound + LPS 100 nM1100 ± 90 700 ± 65180 ± 20**
Test Compound + LPS 1 µM650 ± 55 400 ± 4090 ± 15***
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + LPS group: *p<0.05, **p<0.01, **p<0.001.

Table 2: Hypothetical Effect of 8-iso-16-cyclohexyl-tetranor PGE2 on Carrageenan-Induced Paw Edema in Rats.

Treatment GroupDose (mg/kg)Paw Edema Volume at 3h (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Indomethacin 100.34 ± 0.04 60.0%
Test Compound 10.78 ± 0.068.2%
Test Compound 50.55 ± 0.05**35.3%
Test Compound 100.42 ± 0.0450.6%
*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control group: **p<0.01, **p<0.001.

References

Application Notes and Protocols for 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 in Cellular Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso-Prostaglandin E2 (8-iso-PGE2).[1][2][3][4] To date, there are no published studies on the specific pharmacological properties of 8-iso-16-cyclohexyl-tetranor PGE2.[1][2][3][4] The following application notes and protocols are therefore extrapolated from the known roles of the parent compounds, Prostaglandin E2 (PGE2) and 8-iso-PGE2, in cellular signaling. These should be considered as a starting point for research, and the specific activities of 8-iso-16-cyclohexyl-tetranor PGE2 should be experimentally determined.

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[5] It plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immunity, pain, fever, and cancer.[5][6] 8-iso-PGE2 is an isomer of PGE2, primarily generated via non-enzymatic, free radical-catalyzed lipid peroxidation.[5]

8-iso-16-cyclohexyl-tetranor PGE2, as a synthetic analog, is designed for research purposes to investigate the biological effects of prostaglandins, particularly in understanding inflammation and cellular signaling pathways.[7] Its modified structure may offer altered stability, potency, and receptor selectivity compared to its natural counterparts, making it a valuable tool for dissecting prostaglandin signaling.

Potential Applications in Cellular Signaling

Based on the known functions of PGE2 and 8-iso-PGE2, 8-iso-16-cyclohexyl-tetranor PGE2 can be potentially used to:

  • Investigate Prostaglandin Receptor Activation: Study the activation of the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4) and the thromboxane A2 receptor (TP), which is a primary target for 8-iso-PGE2.[5]

  • Elucidate Downstream Signaling Pathways: Modulate and study downstream signaling cascades, including the elevation of intracellular cyclic AMP (cAMP) via EP2 and EP4 receptors, and the increase of intracellular calcium (Ca2+) via the EP1 receptor.[5][6][8]

  • Explore Physiological and Pathophysiological Roles: Examine its effects on cellular processes such as inflammation, immune cell differentiation and function, smooth muscle contraction, and neuronal activity.[7]

Quantitative Data: Receptor Binding Affinities of PGE2

The following table summarizes the reported binding affinities of PGE2 for its receptors. These values can serve as a reference for designing experiments with 8-iso-16-cyclohexyl-tetranor PGE2, although its specific affinities will need to be determined.

LigandReceptorBinding Affinity (K_d_ / K_i_, nM)Cell/Tissue Type
PGE2EP1~10 - 25Various
PGE2EP2~12 - 13Human, Mouse
PGE2EP30.33 - 2.9Mouse
PGE2EP40.59 - 1.27Human, Mouse

Data compiled from multiple sources.[5][9][10]

Signaling Pathways Overview

PGE2 and its analogs exert their effects by binding to specific G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling pathways.

PGE2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 8-iso-16-cyclohexyl-tetranor PGE2 (Hypothetical) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 TP TP PGE2->TP PLC PLC EP1->PLC Gq AC_stim Adenylyl Cyclase EP2->AC_stim Gs AC_inhib Adenylyl Cyclase EP3->AC_inhib Gi EP4->AC_stim Gs TP->PLC Gq IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Hypothetical signaling pathways for 8-iso-16-cyclohexyl-tetranor PGE2.

Experimental Protocols

The following are generalized protocols for studying the effects of 8-iso-16-cyclohexyl-tetranor PGE2 on cellular signaling. Optimization for specific cell types and experimental conditions is essential.

Protocol 1: In Vitro Cell Culture and Stimulation

This protocol outlines the general procedure for treating cultured cells with 8-iso-16-cyclohexyl-tetranor PGE2 to assess its biological activity.

Cell_Stimulation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in multi-well plates B Culture cells to desired confluency A->B D Starve cells in serum-free medium (optional) B->D C Prepare stock solution of 8-iso-16-cyclohexyl-tetranor PGE2 E Treat cells with varying concentrations of the compound C->E D->E F Incubate for a defined period E->F G Harvest cells or supernatant F->G H Perform downstream assays (e.g., cAMP, Ca²⁺, gene expression) G->H

General workflow for cell stimulation with the test compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 8-iso-16-cyclohexyl-tetranor PGE2 (stock solution prepared in a suitable solvent like DMSO or ethanol)

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific cell line and the duration of the experiment.

  • Cell Culture: Culture the cells in complete medium until they reach the desired confluency (typically 70-90%).

  • Starvation (Optional): For many signaling studies, it is beneficial to serum-starve the cells for 2-24 hours prior to stimulation to reduce basal signaling activity.

  • Compound Preparation: Prepare serial dilutions of the 8-iso-16-cyclohexyl-tetranor PGE2 stock solution in serum-free medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Cell Treatment: Remove the culture medium from the cells, wash once with PBS, and add the medium containing the different concentrations of 8-iso-16-cyclohexyl-tetranor PGE2 or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (this can range from minutes for rapid signaling events to hours or days for gene expression or cell differentiation studies).

  • Harvesting: After incubation, harvest the cell supernatant, cell lysates, or total RNA for downstream analysis.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes a competitive enzyme immunoassay (EIA) for quantifying changes in intracellular cAMP levels following stimulation, a key downstream event for EP2 and EP4 receptor activation.

Materials:

  • Cells treated according to Protocol 1

  • cAMP enzyme immunoassay kit

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Microplate reader

Procedure:

  • Cell Lysis: After treating the cells as described in Protocol 1, remove the medium and lyse the cells with 0.1 M HCl for 10 minutes.

  • Lysate Collection: Collect the cell lysates and centrifuge to pellet cellular debris.

  • cAMP Assay: Perform the cAMP EIA on the supernatants according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a microplate pre-coated with an anti-cAMP antibody.

    • Adding a fixed amount of HRP-labeled cAMP, which competes with the cAMP in the sample for binding to the antibody.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cAMP concentration in each sample by comparing its absorbance to the standard curve.

Protocol 3: Measurement of Intracellular Calcium (Ca²⁺) Mobilization

This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular Ca²⁺ concentration, a primary response to EP1 and TP receptor activation.

Materials:

  • Cells of interest

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom multi-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent Ca²⁺ indicator and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells, wash with HBSS, and add the loading buffer.

    • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader or microscope.

  • Stimulation: Add varying concentrations of 8-iso-16-cyclohexyl-tetranor PGE2 to the wells.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular Ca²⁺.

  • Data Analysis: Analyze the change in fluorescence intensity from baseline to determine the extent of Ca²⁺ mobilization in response to the compound.

Conclusion

While direct pharmacological data for 8-iso-16-cyclohexyl-tetranor PGE2 is not yet available, its structural similarity to PGE2 and 8-iso-PGE2 suggests it will be a valuable tool for probing prostaglandin signaling pathways. The provided application notes and protocols offer a framework for researchers to begin characterizing its biological activities and elucidating its role in cellular signaling. It is imperative that researchers empirically determine the specific receptor affinities and functional potencies of this compound to validate these proposed applications.

References

Application Notes and Protocols for the Detection of Prostaglandin E2 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid, playing a crucial role in a myriad of physiological and pathological processes including inflammation, pain, fever, and cancer.[1] The quantification of PGE2 and its analogs in biological samples is essential for understanding its role in disease and for the development of novel therapeutics.

Prostaglandin E2 (PGE2) Signaling Pathway

PGE2 exerts its diverse biological effects by binding to four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[2][4][5] The activation of these receptors triggers different intracellular signaling cascades, leading to varied cellular responses.[5][6]

  • EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels ([Ca2+]).[2]

  • EP2 and EP4 Receptors: Both are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) production and subsequent activation of Protein Kinase A (PKA).[3][6]

  • EP3 Receptor: This receptor is coupled to Gi proteins and its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[6]

These pathways collectively modulate cellular processes such as gene expression, cell proliferation, and inflammation.[3]

PGE2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq activates Gs Gs EP2->Gs activates Gi Gi EP3->Gi activates EP4->Gs activates PLC PLC Gq->PLC activates IP3_DAG ↑ [Ca2+] PLC->IP3_DAG leads to Cell_Response Cellular Responses (Inflammation, Proliferation, etc.) IP3_DAG->Cell_Response AC_stim Adenylyl Cyclase Gs->AC_stim activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc produces PKA PKA cAMP_inc->PKA activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec leads to cAMP_dec->Cell_Response modulates PKA->Cell_Response

Caption: Prostaglandin E2 signaling through its four receptor subtypes (EP1-EP4).

Principle of the Competitive ELISA

The detection of small molecules like PGE2 is typically achieved using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the antigen in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of binding sites on a specific antibody that has been pre-coated onto a microplate.[7][8] After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled antigen that has bound to the antibody. The resulting color intensity is inversely proportional to the concentration of the antigen in the sample.[1][9] A higher concentration of antigen in the sample leads to less binding of the enzyme-labeled antigen and, consequently, a weaker color signal.[8]

Experimental Workflow

The following diagram outlines the typical workflow for a competitive ELISA.

Competitive_ELISA_Workflow Start Start Add_Samples Add Standards & Samples to Antibody-Coated Plate Start->Add_Samples Add_Tracer Add Enzyme-Labeled PGE2 (Tracer) Add_Samples->Add_Tracer Incubate_Compete Incubate (Competition Occurs) Add_Tracer->Incubate_Compete Wash1 Wash Plate (Remove Unbound Reagents) Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Develop Incubate (Color Development) Add_Substrate->Incubate_Develop Add_Stop Add Stop Solution Incubate_Develop->Add_Stop Read_Plate Read Absorbance (e.g., 450 nm) Add_Stop->Read_Plate Analyze Analyze Data (Inverse Relationship) Read_Plate->Analyze End End Analyze->End

Caption: Generalized workflow for a competitive ELISA.

Experimental Protocols

I. Materials and Reagents
Materials Supplied (Typical Kit Contents)Materials Required (Not Supplied)
Antibody-Coated 96-well MicroplateMicroplate reader with a 450 nm filter[7]
Prostaglandin E2 StandardPrecision pipettes and disposable tips[7]
Enzyme-Conjugated PGE2 (Tracer)Eppendorf tubes for dilutions[7]
Assay Buffer / Sample DiluentDeionized or distilled water[7]
Wash Buffer ConcentrateAbsorbent paper for blotting[7]
TMB SubstrateVortex mixer
Stop SolutionCentrifuge
Plate SealerGraduated cylinders
II. Sample Preparation

Proper sample collection and preparation are critical for accurate results.

  • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[9] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.

  • Urine: Centrifuge urine samples for 20 minutes at 1000 x g to remove particulate matter. Assay immediately or store in aliquots at -20°C or -80°C.

  • Cell Culture Supernatants: Centrifuge samples at 1000 x g for 20 minutes to remove cells and debris.[11] Assay the supernatant immediately or store in aliquots at -20°C or -80°C.

  • Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS on ice. Centrifuge the homogenate at 1500 x g for 10-15 minutes at 4°C to pellet cellular debris.[11][12] Collect the supernatant for the assay.

Note: For complex matrices, solid-phase extraction (SPE) may be required to purify and concentrate the prostaglandins before the assay.[13]

III. Assay Protocol

Bring all reagents and samples to room temperature before use.

  • Reagent Preparation:

    • Wash Buffer: Dilute the concentrated Wash Buffer to 1X with deionized water.[7]

    • Standard Curve: Prepare a serial dilution of the PGE2 Standard in Assay Buffer. A typical range might be 2000 pg/mL down to 31.25 pg/mL, plus a zero standard (blank).[9][11]

  • Assay Procedure:

    • Determine the number of wells required for your standards, controls, and samples.

    • Add 50 µL of the appropriate standard, sample, or blank to each well.[10]

    • Add 50 µL of the enzyme-conjugated PGE2 tracer to each well (except for a total activity well, if used).

    • Add 50 µL of the specific PGE2 antibody to each well.

    • Cover the plate with a plate sealer and incubate for 1-2 hours at room temperature on an orbital shaker.[14]

    • Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer.[7] Blot the plate dry on absorbent paper after the final wash.

    • Add 100 µL of TMB Substrate to each well.[14]

    • Incubate the plate in the dark at room temperature for 15-30 minutes, allowing for color development.

    • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[14]

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

IV. Data Analysis and Interpretation
  • Standard Curve: Average the duplicate readings for each standard. Subtract the average zero standard optical density (O.D.).

  • Plotting: Plot the O.D. values for the standards against their known concentrations on a log-log or semi-log graph. The resulting curve will show an inverse relationship.[7]

  • Sample Concentration: Determine the concentration of PGE2 in your samples by interpolating their average O.D. values from the standard curve.

  • Correction for Dilution: Multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final concentration in the original sample.

Performance Characteristics (Typical for a PGE2 ELISA Kit)

ParameterTypical Value
Assay Range 39.1 - 2500 pg/mL[1]
Sensitivity (LLD) < 15 pg/mL[1]
Sample Types Serum, Plasma, Urine, Saliva, Cell Culture Media[1]
Specificity High specificity for PGE2. Cross-reactivity with other prostaglandins is typically low (e.g., < 2.5% with 8-iso PGE2, < 1% with 6-keto PGF1α).
Precision (Intra-Assay CV) < 10%
Precision (Inter-Assay CV) < 12%

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High background / Low signal Insufficient washing.Increase the number of washes or the soak time.
Reagents not at room temperature.Ensure all reagents are equilibrated to room temperature before use.
Contaminated reagents.Use fresh, properly stored reagents.
Poor standard curve Improper standard dilution.Prepare fresh standards carefully and mix thoroughly at each step.
Pipetting error.Use calibrated pipettes and new tips for each transfer.
Plate not read promptly.Read the plate within 30 minutes of adding the Stop Solution.
High variability (CV%) Inconsistent pipetting.Be consistent with pipetting technique and timing.
Inadequate mixing of samples.Ensure samples are thoroughly mixed before adding to the plate.
Plate edges drying out.Use a plate sealer during incubations.
Sample values out of range Sample concentration too high or low.Dilute or concentrate the sample accordingly and re-assay.

References

Application Notes and Protocols: A Proposed In Vivo Experimental Design for 8-iso-16-cyclohexyl-tetranor PGE2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso Prostaglandin E2 (8-iso PGE2). To date, there are no published studies on the pharmacological properties of this specific compound[1][2][3][4][5]. The following application notes and protocols, therefore, represent a proposed experimental design based on the known biological activities of the parent prostaglandin E2 (PGE2) class of molecules. All data presented are hypothetical and for illustrative purposes only.

Introduction

Prostaglandin E2 (PGE2) is a principal prostanoid and a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and carcinogenesis[6][7]. Its effects are mediated through a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4[6][8]. These receptors are expressed in various tissues and couple to distinct intracellular signaling pathways, leading to diverse and sometimes opposing biological outcomes[8][9].

8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog whose activity is uncharacterized. A systematic investigation is required to elucidate its receptor specificity, signaling profile, and potential therapeutic utility. This document outlines a proposed phased experimental plan, beginning with in vitro receptor characterization and progressing to in vivo models to assess its pharmacokinetic profile and efficacy in relevant disease areas such as inflammation and pain.

Hypothesized Mechanism of Action: PGE2 Receptor Signaling

The biological effects of 8-iso-16-cyclohexyl-tetranor PGE2 will likely be mediated by one or more of the four EP receptors. Understanding the canonical PGE2 signaling pathways is crucial for designing functional assays and interpreting experimental results.

  • EP1 Receptor: Couples to Gαq, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC)[6][8].

  • EP2 and EP4 Receptors: Couple to Gαs, activating adenylyl cyclase (AC), which increases intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently activates protein kinase A (PKA)[8][10][11].

  • EP3 Receptor: Primarily couples to Gαi, inhibiting adenylyl cyclase and leading to a decrease in intracellular cAMP levels[8].

PGE2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 Analog EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi EP4->Gs PLC PLC Gq->PLC + AC1 Adenylyl Cyclase Gs->AC1 + AC2 Adenylyl Cyclase Gi->AC2 - IP3 IP3 / DAG PLC->IP3 cAMP_up ↑ cAMP AC1->cAMP_up cAMP_down ↓ cAMP AC2->cAMP_down Ca ↑ [Ca2+]i IP3->Ca PKC PKC Ca->PKC PKA PKA cAMP_up->PKA Response3 Physiological Response cAMP_down->Response3 Response2 Physiological Response PKA->Response2 Response1 Physiological Response PKC->Response1

Caption: Hypothesized PGE2 Analog Signaling Pathways.

Proposed In Vitro Characterization

Prior to initiating in vivo studies, it is essential to determine the receptor binding profile and functional activity of 8-iso-16-cyclohexyl-tetranor PGE2.

Protocol 1: Radioligand Binding Assay for EP Receptors

Objective: To determine the binding affinity (Ki) of the test compound for human EP1, EP2, EP3, and EP4 receptors.

Methodology:

  • Membrane Preparation: Use cell membranes from HEK293 or CHO cells stably expressing individual human EP receptor subtypes.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding:

    • Incubate a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2) with the cell membranes in the presence of increasing concentrations of unlabeled 8-iso-16-cyclohexyl-tetranor PGE2.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

  • Detection: Wash filters with ice-cold assay buffer, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Cellular Assays

Objective: To determine whether the test compound acts as an agonist or antagonist at EP receptors and to quantify its potency (EC50) or inhibitory activity (IC50).

2.1: cAMP Accumulation Assay (for EP2, EP3, EP4)

  • Cell Culture: Plate HEK293 cells expressing EP2, EP3, or EP4 receptors in 96-well plates and culture overnight.

  • Assay Procedure:

    • Wash cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

    • Agonist Mode: Add increasing concentrations of the test compound and incubate for 30 minutes.

    • Antagonist Mode (for EP2/EP4): Add increasing concentrations of the test compound, followed by a fixed, sub-maximal concentration of PGE2 (e.g., EC80).

    • Gi-coupled (EP3): Stimulate cells with forskolin to induce cAMP production, then add increasing concentrations of the test compound to measure inhibition.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay)[1][5][12].

  • Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values.

2.2: Intracellular Calcium ([Ca2+]i) Mobilization Assay (for EP1)

  • Cell Culture: Plate HEK293 cells expressing the EP1 receptor in 96-well, black-walled, clear-bottom plates.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions[13][14][15].

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Agonist Mode: Inject increasing concentrations of the test compound and monitor the change in fluorescence intensity over time.

    • Antagonist Mode: Inject increasing concentrations of the test compound, incubate, and then inject a fixed concentration of PGE2 (e.g., EC80).

  • Data Analysis: Calculate EC50 or IC50 values from the peak fluorescence response.

Hypothetical In Vitro Data Summary
ParameterEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 Receptor
Binding Affinity (Ki, nM) 15.2>10,000850.75.8
Functional Activity AgonistNo ActivityAntagonistAgonist
Potency (EC50, nM) 25.6N/AN/A12.3
Inhibition (IC50, nM) N/AN/A1250N/A
(Data are hypothetical)

Proposed In Vivo Experimental Design

Based on the hypothesized activity as a prostaglandin analog, a phased in vivo evaluation is proposed to determine the compound's safety, pharmacokinetic profile, and efficacy in relevant disease models.

InVivo_Workflow cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Efficacy Evaluation cluster_endpoints Key Endpoints PK_Tolerability Pharmacokinetics & Tolerability Study (SAD in Rodents) Dose_Selection Dose Range Selection (MTD Determination) PK_Tolerability->Dose_Selection PK_Params PK Parameters (Cmax, AUC, t1/2) PK_Tolerability->PK_Params Inflammation_Model Inflammation Model (Carrageenan Paw Edema) Dose_Selection->Inflammation_Model Pain_Model Pain Model (Hargreaves Test) Dose_Selection->Pain_Model Oncology_Model Oncology Model (Xenograft - Conditional) Dose_Selection->Oncology_Model Efficacy_Data Paw Volume, Withdrawal Latency, Tumor Growth Inflammation_Model->Efficacy_Data Biomarkers Cytokine Analysis, Histopathology Inflammation_Model->Biomarkers Pain_Model->Efficacy_Data Oncology_Model->Efficacy_Data

Caption: Proposed Phased In Vivo Experimental Workflow.
Protocol 3: Pharmacokinetic (PK) and Tolerability Study in Rodents

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and the Maximum Tolerated Dose (MTD) of the test compound.

Methodology:

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer the compound via a clinically relevant route (e.g., intravenous, subcutaneous, or oral) in a single ascending dose (SAD) design. Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent cohorts.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process blood to plasma and quantify the concentration of the test compound using a validated LC-MS/MS method.

  • Tolerability: Monitor animals for clinical signs of toxicity, changes in body weight, and behavior.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters. The MTD is the highest dose that does not cause significant adverse effects.

Hypothetical Pharmacokinetic Data (1 mg/kg, Subcutaneous)
ParameterValueUnit
Cmax 150.2ng/mL
Tmax 0.5hours
AUC(0-inf) 455.8ng*h/mL
t1/2 2.1hours
(Data are hypothetical)
Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of the test compound in a model of acute, localized inflammation. This model is sensitive to inhibitors of prostaglandin synthesis[16].

Inflammation_Workflow start Acclimatize Rats (7 days) drug_admin Administer Test Compound or Vehicle start->drug_admin carrageenan Inject Carrageenan into Hind Paw (1% solution) drug_admin->carrageenan 30-60 min pre-treatment measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 6h carrageenan->measurement euthanasia Euthanize & Collect Tissue measurement->euthanasia At study end analysis Endpoint Analysis: - Cytokines (ELISA) - Histopathology (H&E) euthanasia->analysis end Data Analysis & Reporting analysis->end

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g), n=6-8 per group.

  • Groups:

    • Vehicle Control (e.g., saline + 0.1% Tween 80)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound (e.g., 1, 3, 10 mg/kg, s.c.)

  • Procedure:

    • Administer the vehicle, positive control, or test compound 30-60 minutes prior to the inflammatory insult.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure paw volume at 1, 2, 3, 4, and 6 hours post-carrageenan injection.

  • Endpoints:

    • Primary: Calculate the percent inhibition of edema for each group compared to the vehicle control.

    • Secondary: At the end of the study, collect paw tissue for histopathological analysis (scoring of edema, neutrophil infiltration) and measurement of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA or multiplex assay[10][17][18].

Hypothetical Anti-Inflammatory Efficacy Data
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of EdemaPaw Tissue TNF-α (pg/mg)
Vehicle Control -1.25 ± 0.11-250.4 ± 30.1
Indomethacin 100.55 ± 0.0856.0%112.5 ± 15.7
Test Compound 11.05 ± 0.1516.0%210.8 ± 25.5
Test Compound 30.81 ± 0.1035.2%165.1 ± 20.3
Test Compound 100.62 ± 0.0950.4%121.9 ± 18.4
*p < 0.05 vs. Vehicle Control. (Data are hypothetical)
Protocol 5: Hargreaves Test for Thermal Hyperalgesia

Objective: To assess the analgesic properties of the test compound against thermal pain, which is often sensitized by prostaglandins[19][20][21].

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250g), n=8-10 per group.

  • Procedure:

    • Acclimate animals to the testing apparatus (Hargreaves apparatus).

    • Establish a baseline paw withdrawal latency (PWL) to a radiant heat source.

    • Induce inflammation by injecting carrageenan into the hind paw as described in Protocol 4.

    • Administer vehicle, positive control (e.g., morphine), or test compound at the time of peak inflammation (e.g., 2.5 hours post-carrageenan).

    • Measure PWL at 30, 60, 90, and 120 minutes post-treatment.

  • Endpoint: The primary endpoint is the paw withdrawal latency in seconds. An increase in latency indicates an analgesic effect.

Hypothetical Analgesic Efficacy Data
Treatment GroupDose (mg/kg)Paw Withdrawal Latency at 60 min post-dose (s)
Vehicle Control -4.5 ± 0.5
Morphine 512.8 ± 1.2
Test Compound 15.1 ± 0.6
Test Compound 37.9 ± 0.8
Test Compound 1010.2 ± 1.1
p < 0.05 vs. Vehicle Control. (Data are hypothetical)

Conclusion

The provided protocols outline a systematic, hypothesis-driven approach for the initial in vivo characterization of 8-iso-16-cyclohexyl-tetranor PGE2. As no pharmacological data currently exists for this compound, this framework provides a logical progression from foundational in vitro receptor profiling to in vivo pharmacokinetic and efficacy studies. The proposed experiments in well-established models of inflammation and pain will generate the crucial initial data needed to understand the compound's biological activity and assess its potential as a therapeutic agent. Subsequent studies could explore its effects in cardiovascular or oncology models, guided by the initial in vitro and in vivo findings[6][11][22].

References

Troubleshooting & Optimization

Technical Support Center: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-iso-16-cyclohexyl-tetranor Prostaglandin E2.

Solubility and Handling FAQs

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: this compound is readily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2][3] The solubility in these solvents is approximately 50 mg/mL.[1][2][3] The compound is often supplied in methyl acetate, which can be evaporated under a gentle stream of nitrogen before dissolving in the desired solvent.[1]

Q2: Can I dissolve this compound directly in aqueous buffers?

A2: Direct dissolution in aqueous buffers is possible, but the solubility is significantly lower than in organic solvents. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1][2][3] It is generally recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.

Q3: My compound precipitated when I diluted my organic stock solution into my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue. Here are some troubleshooting steps:

  • Decrease the final concentration: The final concentration in your aqueous buffer may be too high. Try diluting your stock solution further.

  • Use a solvent-tolerant assay: If possible, ensure your experimental setup can tolerate a small percentage of the organic solvent from your stock solution. However, always be mindful that organic solvents can have physiological effects.[1]

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[4]

  • Stepwise dilution: Instead of a single large dilution, try a stepwise dilution, adding the stock solution to the aqueous buffer slowly while vortexing.

Q4: How should I store this compound?

A4: For long-term storage, the compound, as supplied or as a stock solution in an organic solvent, should be stored at -20°C.[1][2] It is stable for at least one year under these conditions.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Data Presentation

Solubility Data Summary

SolventApproximate Solubility
Ethanol50 mg/mL[1][2][3]
DMSO50 mg/mL[1][2][3]
Dimethylformamide (DMF)50 mg/mL[1][2][3]
PBS (pH 7.2)1 mg/mL[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • If the compound is supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas in a chemical fume hood.

  • Add the desired volume of an appropriate organic solvent (e.g., DMSO, ethanol, or DMF) to the vial to achieve a concentration of 50 mg/mL.

  • Vortex gently until the compound is completely dissolved.

  • Store the stock solution at -20°C in a tightly sealed vial.

Protocol 2: Dilution into Aqueous Buffer

  • Bring the concentrated stock solution to room temperature.

  • In a separate tube, prepare the required volume of your aqueous experimental buffer (e.g., PBS, pH 7.2).

  • While gently vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise to achieve the desired final concentration.

  • Ensure the final concentration in the aqueous buffer does not exceed 1 mg/mL to maintain solubility.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared aqueous solution immediately for your experiments. Do not store for more than one day.[1]

Visualizations

Signaling Pathway

This compound is an analog of Prostaglandin E2 (PGE2) and is expected to act on PGE2 receptors (EP receptors).[5][6][7] PGE2 signaling through EP2 and EP4 receptors typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[8][9][10]

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2_Analog 8-iso-16-cyclohexyl- tetranor PGE2 EP_Receptor EP2/EP4 Receptor PGE2_Analog->EP_Receptor Binds G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: PGE2 analog signaling via EP2/EP4 receptors.

Experimental Workflow

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting A Evaporate Methyl Acetate (if applicable) B Dissolve in Organic Solvent (e.g., DMSO) to 50 mg/mL A->B C Store at -20°C D Thaw Stock Solution C->D F Dilute Stock into Buffer (dropwise with vortexing) D->F E Prepare Aqueous Buffer E->F G Precipitation? F->G Use Immediately in Experiment Use Immediately in Experiment F->Use Immediately in Experiment H Decrease Final Concentration G->H Yes I Use Sonication G->I Yes H->F Retry I->F Retry

Caption: Workflow for solubilizing the compound.

References

improving 8-iso-16-cyclohexyl-tetranor PGE2 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of 8-iso-16-cyclohexyl-tetranor PGE2 in aqueous solutions. Given the limited specific stability data for this synthetic analog, the information presented here is largely based on the well-documented behavior of its parent compound, Prostaglandin E2 (PGE2), and should be used as a primary reference point for experimental design.

Frequently Asked Questions (FAQs)

Q1: My 8-iso-16-cyclohexyl-tetranor PGE2 seems to be degrading in my aqueous experimental buffer. What is the likely cause?

A1: Prostaglandin E2 and its analogs are known to be unstable in aqueous solutions, particularly at neutral to basic pH.[1][2][3][4] Degradation is a common issue and is highly dependent on the pH of the solution. If your buffer is neutral or alkaline, this is the most probable reason for the observed instability.

Q2: What is the optimal pH for storing and using 8-iso-16-cyclohexyl-tetranor PGE2 in an aqueous solution?

A2: Based on data for the closely related PGE2, mildly acidic conditions are optimal for stability.[1] For short-term storage and immediate experimental use, preparing your solution in a buffer with a slightly acidic pH (e.g., pH 6.0) is recommended to minimize degradation.[1]

Q3: What are the expected degradation products of 8-iso-16-cyclohexyl-tetranor PGE2?

A3: Prostaglandins of the E series typically undergo dehydration and isomerization under acidic or basic conditions. The expected degradation pathway involves the formation of Prostaglandin A (PGA) type compounds, which can further isomerize to Prostaglandin B (PGB) compounds.[1] Under strongly basic conditions, isomerization to other isoprostanes can also occur.[5]

Q4: How should I prepare and store my stock solutions of 8-iso-16-cyclohexyl-tetranor PGE2?

A4: For maximum stability, 8-iso-16-cyclohexyl-tetranor PGE2 should be stored as a crystalline solid at -20°C.[1] Stock solutions should be prepared in an organic solvent such as ethanol, DMSO, or DMF and stored at -20°C or -80°C.[1][6] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][7] When preparing aqueous working solutions, dilute the organic stock solution into your experimental buffer immediately before use.

Q5: Are there any strategies to enhance the stability of 8-iso-16-cyclohexyl-tetranor PGE2 in aqueous formulations?

A5: Yes, for other prostaglandin analogs, cyclodextrins have been shown to improve both aqueous solubility and chemical stability by forming water-soluble inclusion complexes.[8] Another approach is the use of lipid-based nanocarriers, such as liposomes, which can encapsulate and protect the prostaglandin from degradation in aqueous environments.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 8-iso-16-cyclohexyl-tetranor PGE2 in aqueous solutions.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity. Degradation of the compound in the experimental buffer due to inappropriate pH.[1]Prepare fresh solutions in a slightly acidic buffer (e.g., pH 6.0) immediately before each experiment.[1]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of 8-iso-16-cyclohexyl-tetranor PGE2 into isomers like PGA or PGB analogs.[1]Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures in a slightly acidic buffer. Use analytical standards of potential degradation products for confirmation if available.[1]
Precipitation of the compound when preparing aqueous solutions. Low aqueous solubility of prostaglandins.[2][3][4] PGE2 may precipitate when aqueous solutions are frozen.Prepare stock solutions in an organic solvent like ethanol or DMSO first.[7] For aqueous solutions, ensure the pH is above 6 to increase solubility. If precipitation occurs after freezing, gentle shaking or brief sonication may redissolve the compound.
Repeated freeze-thaw cycles of the stock solution. Each cycle can introduce moisture and promote degradation.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1][7]

Quantitative Data Summary

Table 1: Stability of Prostaglandin E2 in Aqueous Solution at 25°C

pHTime for 10% Loss (Hours)
3-4133
653
842
94.2
100.42 (25 minutes)
Data adapted from a product information sheet for Prostaglandin E2 and should be considered an estimation for 8-iso-16-cyclohexyl-tetranor PGE2 stability.

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability

This protocol outlines a method to evaluate the stability of 8-iso-16-cyclohexyl-tetranor PGE2 at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4, 6, 7.4, and 9).

  • Incubation: Add a known concentration of 8-iso-16-cyclohexyl-tetranor PGE2 (from a fresh organic stock solution) to each buffer and incubate at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Quenching (Optional): Immediately acidify the aliquots to a pH of ~3-4 to minimize further degradation before analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each aliquot using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][9]

  • Data Analysis: Plot the concentration of 8-iso-16-cyclohexyl-tetranor PGE2 versus time for each pH to determine the degradation rate.

Protocol 2: Sample Preparation for Analysis using Solid Phase Extraction (SPE)

This protocol is for purifying and concentrating 8-iso-16-cyclohexyl-tetranor PGE2 from biological or aqueous samples prior to analysis.[9]

  • Sample Acidification: Acidify the sample to a pH of ~3.5 with a suitable acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol and then with acidified water (pH ~3.5).

  • Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.

  • Washing: Wash the cartridge with acidified water to remove hydrophilic impurities, followed by a wash with a non-polar solvent like hexane to remove lipids.[9]

  • Elution: Elute the 8-iso-16-cyclohexyl-tetranor PGE2 from the cartridge using an appropriate organic solvent, such as ethyl acetate containing 1% methanol.[9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Signaling Pathways and Experimental Workflows

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 8-iso-16-cyclohexyl- tetranor PGE2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Increase IP3->Ca2 AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc cAMP Increase AC_stim->cAMP_inc AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_dec cAMP Decrease AC_inhib->cAMP_dec

Caption: Generalized PGE2 receptor signaling pathways.

Stability_Analysis_Workflow A Prepare Buffers (Varying pH) B Incubate Compound (Known Concentration, Temp) A->B C Collect Aliquots (Time Points) B->C D Sample Preparation (e.g., SPE) C->D E LC-MS/MS Analysis (Quantification) D->E F Data Analysis (Degradation Rate) E->F

Caption: Experimental workflow for stability analysis.

Degradation_Pathway PGE2 8-iso-16-cyclohexyl- tetranor PGE2 PGA2 PGA-type Analog (Dehydration) PGE2->PGA2 Acid/Base PGB2 PGB-type Analog (Isomerization) PGA2->PGB2 Isomerization

References

Technical Support Center: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso-Prostaglandin E2 (8-iso-PGE2) and Prostaglandin E2 (PGE2). There are currently no published studies specifically detailing the pharmacological or off-target effects of this particular analog. The following information is based on the known activities of its parent compounds, PGE2 and 8-iso-PGE2, to guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets of this compound?

A1: Based on its structural similarity to PGE2 and 8-iso-PGE2, the compound is expected to interact with prostanoid receptors. PGE2 is the endogenous ligand for the four E-type prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4.[1][2][3] 8-iso-PGE2 is known to be a potent agonist at the thromboxane A2 (TP) receptor but can also interact with EP receptors.[1][4] Therefore, it is plausible that 8-iso-16-cyclohexyl-tetranor PGE2 could show activity at any of these five receptors.

Q2: What are the main signaling pathways activated by the potential targets?

A2: The potential target receptors are G-protein-coupled receptors (GPCRs) that trigger diverse downstream signaling pathways:

  • EP1: Couples to Gq, leading to an increase in intracellular calcium ([Ca2+]i) via phospholipase C activation.[5]

  • EP2 & EP4: Couple to Gs, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[1][2][5]

  • EP3: Primarily couples to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP. Multiple splice variants of EP3 exist, which can also couple to other G-proteins like Gq or G12/13.[6][7]

  • TP: Couples to Gq, increasing intracellular [Ca2+]i, and can also couple to G12/13 to activate Rho/Rock signaling. In some cells, it may also couple to Gi.[8][9]

Q3: My results are inconsistent or unexpected. What could be the cause?

A3: Inconsistent results could stem from several factors:

  • Receptor Expression: The cell line or tissue model you are using may express multiple prostanoid receptor subtypes (EP1-4, TP). The net effect of the compound will depend on the relative expression levels and signaling efficiencies of these receptors. For example, simultaneous activation of Gs-coupled (EP2/EP4) and Gi-coupled (EP3) receptors could lead to complex and non-linear changes in cAMP levels.

  • Compound Specificity: As a synthetic analog, 8-iso-16-cyclohexyl-tetranor PGE2 may have a unique selectivity profile, potentially acting as an agonist at one receptor subtype and an antagonist at another. This is a common characteristic of synthetic ligands.

  • Concentration-Dependent Effects: The compound may activate different receptors at different concentrations based on its binding affinity for each. A low concentration might activate a high-affinity receptor (e.g., EP4), while a higher concentration could engage lower-affinity receptors, leading to different or even opposing biological effects.[2]

Q4: How can I determine which receptor is responsible for the observed effect?

A4: A pharmacological blocking experiment is the best approach. Use selective antagonists for each potential receptor (EP1-4 and TP) to see which one reverses or attenuates the effect of 8-iso-16-cyclohexyl-tetranor PGE2. Pre-incubating your cells or tissue with a specific antagonist before adding your compound can help isolate the signaling pathway involved.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
No biological response observed in a cell-based assay. 1. Low/No Receptor Expression: The target cell line may not express the relevant EP or TP receptors at sufficient levels. 2. Incorrect Concentration: The concentrations tested may be too low to elicit a response. 3. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the compound stock solution may have led to degradation.1. Confirm Receptor Expression: Use RT-qPCR or Western blot to verify the mRNA and/or protein expression of EP1, EP2, EP3, EP4, and TP receptors in your cell line. 2. Perform a Broad Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 nM to 10 µM) to identify the effective range. 3. Use a Fresh Aliquot: Prepare fresh dilutions from a new or properly stored stock solution for each experiment.
Observed effect is opposite to what was expected (e.g., expecting cAMP increase, but see a decrease). 1. Dominant Gi-Coupled Receptor: The cells may predominantly express the EP3 receptor, which is coupled to Gi and inhibits cAMP production. 2. Dual Receptor Activation: The compound may be activating both Gs-coupled (EP2/EP4) and Gi-coupled (EP3) receptors, with the Gi pathway being dominant under your experimental conditions.1. Pharmacological Blockade: Use a selective EP3 antagonist to block the inhibitory pathway. This may unmask the expected stimulatory effect. 2. Receptor Knockdown/Overexpression: Use siRNA to knockdown specific receptors or use a cell line engineered to express only a single receptor subtype to dissect the signaling.
High variability between experimental replicates. 1. Cell Passage Number: GPCR expression can change as cells are passaged. 2. Inconsistent Aliquoting: Repeated freeze-thaw cycles of the stock solution can affect compound potency. 3. Serum Interference: Components in serum can bind to the compound or activate prostanoid receptors.1. Standardize Cell Culture: Use cells within a narrow passage number range for all experiments. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the compound stock to avoid freeze-thaw cycles. 3. Use Serum-Free Media: If possible, perform the final experimental step in serum-free or low-serum media.

Data Presentation: Potential Off-Target Receptor Profiles

Since no direct data exists for 8-iso-16-cyclohexyl-tetranor PGE2, this table summarizes the characteristics of the most probable targets based on its parent compounds, PGE2 and 8-iso-PGE2. Researchers should experimentally determine the profile for the specific analog.

ReceptorPrimary G-Protein CouplingSecond MessengerGeneral Cellular ResponsePotential Off-Target Effect
EP1 Gq/11↑ Intracellular Ca2+Smooth muscle contraction, Neurotransmission[10]Unintended smooth muscle contraction (e.g., vascular, uterine).
EP2 Gs↑ cAMPSmooth muscle relaxation, Inflammation, Immune modulation[2]Immunosuppression or pro-inflammatory effects depending on cell type.
EP3 Gi↓ cAMPInhibition of neurotransmitter release, Platelet aggregation, Smooth muscle contractionInhibition of expected cAMP-mediated signaling.
EP4 Gs↑ cAMPSmooth muscle relaxation, Bone formation, Immune modulation[1][2]Unwanted vasodilation, modulation of immune cell function.
TP Gq/11, G12/13↑ Intracellular Ca2+, Rho activationVasoconstriction, Platelet aggregation, Bronchoconstriction[1][9]Pro-thrombotic events, increased blood pressure.

Mandatory Visualizations

Signaling Pathways

PGE2_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 8-iso-16-cyclohexyl- tetranor PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 TP TP PGE2->TP Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs TP->Gq PLC PLC Gq->PLC AC_inc Adenylyl Cyclase Gs->AC_inc AC_dec Adenylyl Cyclase Gi->AC_dec Ca ↑ [Ca2+]i PLC->Ca cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Response_Ca Cellular Response (e.g., Contraction) Ca->Response_Ca Response_cAMP_inc Cellular Response (e.g., Relaxation) cAMP_inc->Response_cAMP_inc Response_cAMP_dec Cellular Response (e.g., Inhibition) cAMP_dec->Response_cAMP_dec

Caption: Potential signaling pathways for 8-iso-16-cyclohexyl-tetranor PGE2.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_exp Experimentation cluster_analysis Data Analysis A Select Cell Line/ Tissue Model B Confirm Receptor Expression (qPCR / Western Blot) A->B C Perform Dose-Response with 8-iso-16-cyclohexyl-tetranor PGE2 B->C D Measure Functional Readout (e.g., cAMP, Ca2+, Contraction) C->D E Identify Off-Target Effects: Pre-treat with Selective Antagonists (EP1, EP2, EP3, EP4, TP) D->E Unexpected Result? F Repeat Dose-Response E->F G Analyze Data: Calculate EC50/IC50 Determine Receptor(s) Involved F->G

Caption: Workflow for characterizing the receptor activity of the PGE2 analog.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Affinity

Objective: To determine the binding affinity (Ki) of 8-iso-16-cyclohexyl-tetranor PGE2 for a specific prostanoid receptor (e.g., EP4).

Materials:

  • Cell membranes prepared from a cell line overexpressing a single human prostanoid receptor (e.g., HEK293-hEP4).

  • Radioligand specific for the receptor (e.g., [3H]-PGE2).

  • Non-labeled competitor (8-iso-16-cyclohexyl-tetranor PGE2).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., GF/B).

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled competitor (8-iso-16-cyclohexyl-tetranor PGE2) in binding buffer.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of cell membranes (containing a known amount of receptor protein).

    • 50 µL of [3H]-PGE2 at a final concentration near its Kd value.

    • 50 µL of either binding buffer (for total binding), a saturating concentration of unlabeled PGE2 (for non-specific binding), or the serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to sit for at least 4 hours. Count the radioactivity in a scintillation counter.

  • Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay to Determine Agonist/Antagonist Activity

Objective: To assess whether 8-iso-16-cyclohexyl-tetranor PGE2 acts as an agonist or antagonist at Gs- or Gi-coupled EP receptors.

Materials:

  • A cell line expressing the target receptor (e.g., CHO-hEP2 for Gs, CHO-hEP3 for Gi).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator, for studying Gi-coupled receptors).

  • 8-iso-16-cyclohexyl-tetranor PGE2.

  • Known selective agonist for the receptor (e.g., Butaprost for EP2).

Methodology for Agonism (Gs-coupled receptor):

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes.

  • Stimulation: Add serial dilutions of 8-iso-16-cyclohexyl-tetranor PGE2 or a known agonist to the wells. Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

  • Analysis: Plot the cAMP concentration against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

Methodology for Antagonism (Gs-coupled receptor):

  • Follow steps 1 and 2 above.

  • Antagonist Addition: Add serial dilutions of 8-iso-16-cyclohexyl-tetranor PGE2 and incubate for 15-20 minutes.

  • Agonist Challenge: Add a known agonist at its EC80 concentration to all wells (except the basal control) and incubate for an additional 15-30 minutes.

  • Follow steps 4 and 5 from the agonism protocol to measure cAMP and determine the IC50.

References

Technical Support Center: Optimizing 8-iso-16-cyclohexyl-tetranor PGE2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with 8-iso-16-cyclohexyl-tetranor PGE2.

Frequently Asked Questions (FAQs)

Q1: What is 8-iso-16-cyclohexyl-tetranor PGE2 and what is its mechanism of action?

8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso-prostaglandin E2 (8-iso-PGE2).[1][2][3][4] While there are no published studies on the specific pharmacological properties of this synthetic analog, its activity can be inferred from its parent compounds, 8-iso-PGE2 and Prostaglandin E2 (PGE2).[1][2][3][4][5]

  • 8-iso-PGE2 Signaling: Primarily acts as an agonist for the Thromboxane A2 (TP) receptor, which is coupled to the Gq protein, leading to an increase in intracellular calcium.[1][4] There is also evidence that it can activate the Prostaglandin E2 receptor EP4 subtype, which couples to Gs to increase intracellular cyclic AMP (cAMP).[1]

  • PGE2 Signaling: Interacts with four G-protein coupled E-prostanoid (EP) receptor subtypes (EP1, EP2, EP3, and EP4), leading to a wide range of cellular responses.[1][2][5]

Q2: How should I reconstitute and store 8-iso-16-cyclohexyl-tetranor PGE2?

8-iso-16-cyclohexyl-tetranor PGE2 is typically supplied as a solution in methyl acetate.[1][2] To prepare it for experiments, the methyl acetate should be evaporated under a gentle stream of nitrogen.[1][2] The resulting neat oil can then be dissolved in a solvent of choice.

  • Stock Solutions: For a concentrated stock, use organic solvents like ethanol, DMSO, or dimethylformamide (DMF), where solubility is approximately 50 mg/mL.[1][2][3]

  • Aqueous Solutions: For experiments, further dilute the stock solution into aqueous buffers or isotonic saline.[1][2] The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1][2][3] Aqueous solutions are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[1][2]

  • Storage: Store the compound as supplied at -20°C for long-term stability (at least one year).[1][2] For reconstituted stock solutions in organic solvents, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[6]

Q3: What is a good starting concentration for my experiments?

Since there is no published data for 8-iso-16-cyclohexyl-tetranor PGE2, determining the optimal concentration will require empirical testing. Based on data for PGE2 and 8-iso-PGE2, a broad concentration range should be tested.

  • PGE2: Effective concentrations in cell culture can range from 10⁻¹⁰ M to 10⁻⁶ M (approximately 0.035 ng/mL to 352 ng/mL).[7][8][9][10] A common working concentration range is 0.25-100 ng/mL.[7]

  • 8-iso-PGE2: In vitro studies have used concentrations in the micromolar (µM) range to observe effects on platelet aggregation.[11]

Recommendation: It is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10 µM) to determine the optimal range for your specific cell type and experimental endpoint.

Data Presentation

Solubility Data
SolventApproximate Solubility
Ethanol50 mg/mL[1][2][3]
DMSO50 mg/mL[1][2][3]
Dimethylformamide (DMF)50 mg/mL[1][2][3]
PBS (pH 7.2)1 mg/mL[1][2][3]
Recommended Concentration Ranges (Inferred from Related Compounds)
CompoundEffective Concentration RangeExperimental Context
PGE210⁻¹⁰ M - 10⁻⁸ MErythrocyte filterability, IL-6 production[7]
PGE20.25 - 100 ng/mLGeneral cell culture[7]
PGE21 nMProliferation of endometrial cancer cells[10]
8-iso-PGE20.5 - 5 µMInhibition of platelet aggregation[11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No biological response observed Incorrect Concentration: The concentration may be too low or too high.Perform a wide dose-response curve (e.g., 1 nM to 10 µM).
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.Use a fresh vial or newly prepared aliquots. Ensure proper storage at -20°C (as supplied) or -80°C (in solvent).[6]
Low Receptor Expression: The cell line may not express the target receptors (TP, EP) at sufficient levels.Confirm receptor expression using RT-qPCR or Western blot.[6]
Solvent Effects: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final working solution may be too high, causing cellular toxicity.Ensure the final concentration of the organic solvent is below 0.5% (ideally below 0.1%).[6][12]
Precipitation of compound in aqueous buffer or media Poor Solubility: The concentration exceeds the solubility limit in the aqueous solution.Prepare fresh dilutions for each experiment. Ensure the stock solution is fully dissolved before further dilution. Consider brief sonication for aqueous solutions, but avoid excessive heating.[7]
Inconsistent or variable results between experiments Inconsistent Aliquoting: Repeated freeze-thaw cycles of the stock solution can lead to degradation.Prepare single-use aliquots of the stock solution and store them at -80°C.[6]
Variable Cell Conditions: Cell passage number and confluence can affect cellular responsiveness.[6][13]Use cells within a consistent passage number range and perform experiments at a consistent level of cell confluence.[6]
Serum Interference: Serum in cell culture media can contain endogenous prostaglandins or binding proteins.[6]Consider using serum-free media for the duration of the experiment.[6]

Experimental Protocols & Visualizations

General Workflow for Cell-Based Experiments

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute Compound in Organic Solvent prepare_cells Seed Cells in Culture Plates dilute Prepare Serial Dilutions in Culture Medium prepare_cells->dilute treat Treat Cells with Compound dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Endpoint Assay (e.g., ELISA, qPCR, Viability) incubate->assay

Caption: General experimental workflow for cell-based assays.

Inferred Signaling Pathways

As 8-iso-16-cyclohexyl-tetranor PGE2 is an analog of 8-iso-PGE2 and PGE2, it is likely to activate similar signaling pathways.

G cluster_tp TP Receptor Pathway cluster_ep4 EP4 Receptor Pathway compound 8-iso-16-cyclohexyl-tetranor PGE2 tp TP Receptor compound->tp Primary Target (inferred from 8-iso-PGE2) ep4 EP4 Receptor compound->ep4 Secondary Target (inferred from 8-iso-PGE2) gq Gq tp->gq plc PLC gq->plc ca ↑ Intracellular Ca²⁺ plc->ca gs Gs ep4->gs ac Adenylyl Cyclase gs->ac camp ↑ cAMP ac->camp pka PKA Activation camp->pka

Caption: Inferred signaling pathways for the compound.

Protocol: Intracellular Calcium Mobilization Assay

This protocol is designed to determine if 8-iso-16-cyclohexyl-tetranor PGE2 activates the TP receptor pathway by measuring changes in intracellular calcium.

  • Cell Preparation:

    • Seed cells expressing the TP receptor (e.g., HEK293 cells transfected with the TP receptor) in a black, clear-bottom 96-well plate.

    • Culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a 2X concentrated solution of 8-iso-16-cyclohexyl-tetranor PGE2 at various concentrations in an appropriate assay buffer.

  • Fluorescence Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Record a baseline fluorescence reading for a few cycles.

    • Add the 2X compound solution to the wells.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Plot the peak fluorescence intensity against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value using non-linear regression.[1]

Protocol: cAMP Accumulation Assay

This protocol is used to assess the activation of the EP4 receptor pathway by measuring intracellular cAMP levels.

  • Cell Preparation:

    • Seed cells expressing the EP4 receptor in a suitable culture plate.

    • Grow to the desired confluency.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of 8-iso-16-cyclohexyl-tetranor PGE2 for a defined time (e.g., 15-30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

    • Measure the cAMP concentration in the cell lysates using a competitive ELISA or a fluorescence/luminescence-based detection method, following the kit manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC₅₀ value.

References

8-iso-16-cyclohexyl-tetranor PGE2 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 8-iso-16-cyclohexyl-tetranor PGE2.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: How should I store 8-iso-16-cyclohexyl-tetranor PGE2 upon receipt?

For long-term stability, 8-iso-16-cyclohexyl-tetranor PGE2, as supplied in methyl acetate, should be stored at -20°C.[1][2][3] Under these conditions, the product is stable for at least two years.[1][4] Some suppliers suggest stability for at least one year.[3]

Q2: I need to use a solvent other than methyl acetate. How do I change the solvent?

To change the solvent, evaporate the methyl acetate under a gentle stream of nitrogen.[1][3] It is crucial to immediately add the new solvent of choice to the neat oil.[1][3] Suitable organic solvents include ethanol, DMSO, and dimethyl formamide (DMF), which should be purged with an inert gas.[1][3]

Q3: What is the solubility of 8-iso-16-cyclohexyl-tetranor PGE2 in common solvents?

The solubility in various solvents is detailed in the table below. Sonication is recommended to aid dissolution in some solvents.[5]

Q4: Can I prepare an aqueous solution of this compound?

Yes, an organic solvent-free aqueous solution can be prepared by evaporating the initial methyl acetate solvent and directly dissolving the resulting neat oil in an aqueous buffer.[1][3] For instance, the solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1][3]

Q5: How long can I store the aqueous solution?

It is not recommended to store aqueous solutions for more than one day.[1][3] Prepare fresh aqueous solutions for your experiments.

Q6: I'm observing precipitation or cloudiness in my solution. What should I do?

This may indicate that the solubility limit has been exceeded or that the compound is degrading. Ensure you are using an appropriate solvent and have not exceeded the solubility limits outlined below. If using an aqueous buffer, remember its limited stability. Warming the solution gently or sonicating may help redissolve the compound if it has precipitated out of an organic solvent upon storage.

Q7: Are there any specific safety precautions I should take when handling this compound?

Yes, this material should be treated as hazardous.[1][3] Avoid ingestion, inhalation, and contact with eyes and skin.[1][3] Always wash your hands thoroughly after handling.[1][3] It is recommended to review the full Safety Data Sheet (SDS) provided by the supplier before use.[1][3] This product is intended for research use only and is not for human or veterinary use.[6]

Quantitative Data Summary

ParameterValueCitations
Storage Temperature -20°C[1][2][3][6]
Long-Term Stability (in Methyl Acetate) ≥ 2 years[1][4][6]
Solubility in Ethanol ~50 mg/mL[1][3]
Solubility in DMSO ~50 mg/mL[1][3]
Solubility in DMF ~50 mg/mL[1][4][6]
Solubility in PBS (pH 7.2) ~1 mg/mL[1][3][4][6]
Aqueous Solution Stability ≤ 1 day[1][3]

Experimental Protocols

Note: There are no published studies on the specific pharmacological properties of 8-iso-16-cyclohexyl-tetranor PGE2.[1][3][4] The following is a general protocol for preparing the compound for use in a typical cell-based assay.

Protocol: Preparation of Stock and Working Solutions

  • Aliquotting: Upon receipt, if you do not plan to use the entire vial at once, it is best practice to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Solvent Exchange (if necessary):

    • Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate from the desired amount of the compound.

    • Immediately dissolve the resulting oil in a pre-purged (with inert gas) organic solvent like DMSO or ethanol to create a concentrated stock solution.

  • Preparation of Working Solutions:

    • For cell-based experiments, further dilute the organic stock solution into your aqueous cell culture medium or buffer (e.g., PBS).

    • It is critical to ensure that the final concentration of the organic solvent is minimal, as it can have physiological effects on the cells.[1][3] A final DMSO concentration of <0.1% is generally recommended for most cell cultures.

    • Prepare these aqueous working solutions fresh before each experiment.

Visualizations

Storage_and_Handling_Workflow Figure 1: Storage and Handling Workflow for 8-iso-16-cyclohexyl-tetranor PGE2 A Receive Compound (in Methyl Acetate) B Long-term Storage at -20°C A->B C Prepare for Experiment A->C D Evaporate Methyl Acetate (Nitrogen Stream) C->D E Dissolve in Organic Solvent (e.g., DMSO, Ethanol) D->E F Prepare Aqueous Working Solution (Use Immediately) E->F G Perform Experiment F->G

Caption: A flowchart outlining the recommended steps for storing and preparing 8-iso-16-cyclohexyl-tetranor PGE2 for experimental use.

Generalized_PGE2_Signaling Figure 2: Generalized Prostaglandin E2 (PGE2) Signaling Pathway cluster_cell Cell Membrane PGE2 PGE2 Analog EP_Receptor EP Receptor (GPCR) PGE2->EP_Receptor Binds G_Protein G-Protein EP_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: A simplified diagram representing a common signaling pathway for natural Prostaglandin E2, which may be relevant for its synthetic analogs.

References

Technical Support Center: 8-iso-16-cyclohexyl-tetranor PGE2 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-iso-16-cyclohexyl-tetranor PGE2 and related isoprostanes.

Disclaimer: As 8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso-PGE2, there is limited specific literature on its mass spectrometric properties.[1][2] The guidance provided here is based on established, robust methods for the analysis of endogenous isoprostanes like 8-iso-PGE2 and 8-iso-PGF2α, which are structurally similar and present analogous analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying 8-iso-16-cyclohexyl-tetranor PGE2? A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing isoprostanes.[3] It offers high sensitivity and selectivity, and unlike gas chromatography-mass spectrometry (GC-MS), it typically does not require laborious derivatization steps.[3][4] This method is crucial for accurately distinguishing the analyte from structurally similar isomers.[5][6]

Q2: Which ionization mode should be used for this analysis? A2: Negative ion mode electrospray ionization (ESI) is the most effective and commonly used method for prostaglandin and isoprostane analysis.[3] The carboxylic acid group present in these molecules readily deprotonates to form a negative ion ([M-H]⁻), which is then detected by the mass spectrometer.[3][7]

Q3: Why is an internal standard essential, and what type should be used? A3: A stable isotope-labeled internal standard (IS) is critical for accurate quantification. It corrects for analyte loss during sample preparation and variations in instrument response, often caused by matrix effects.[5] For 8-iso-16-cyclohexyl-tetranor PGE2, an ideal internal standard would be its own stable isotope-labeled (e.g., deuterated) analog. If unavailable, a deuterated standard of a closely related compound like 8-iso-PGE2-d4 is a common and effective choice.[5][8]

Q4: What is the most significant challenge when analyzing isoprostane isomers? A4: The primary challenge is the presence of isomers, which are compounds with the same molecular weight and often similar fragmentation patterns in the mass spectrometer.[3][6] For instance, 8-iso-PGE2 is isobaric with PGE2 and PGD2.[5] Therefore, complete chromatographic separation before the analyte enters the mass spectrometer is absolutely essential for accurate and reliable quantification.[3][4]

Q5: What are the typical Multiple Reaction Monitoring (MRM) transitions for related isoprostanes? A5: While specific transitions for 8-iso-16-cyclohexyl-tetranor PGE2 must be determined empirically, we can infer likely fragmentation from its analog, 8-iso-PGE2. In negative ESI mode, 8-iso-PGE2 forms a deprotonated molecule [M-H]⁻ at m/z 351. A highly specific MRM transition is 351 -> 189 , which corresponds to a side-chain loss and offers better selectivity against isomers compared to other transitions like 351 -> 271.[5][6] For 8-isoprostane (8-iso-PGF2α), common transitions are m/z 353.3 -> 193.2 (for quantification) and m/z 353.3 -> 291 (for confirmation).[7][9]

Isoprostane Formation Pathway

Arachidonic_Acid Arachidonic Acid (in Phospholipid) Peroxidation Non-enzymatic Peroxidation Arachidonic_Acid->Peroxidation Free_Radicals Free Radicals (R●) Free_Radicals->Peroxidation catalyzes Isoprostanes F2-Isoprostanes (e.g., 8-iso-PGF2α) Peroxidation->Isoprostanes

Caption: Formation of isoprostanes from arachidonic acid.

General Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) + Add Antioxidant & IS SPE 2. Solid-Phase Extraction (SPE) - Condition Column - Load Sample - Wash (Interferences) - Elute Analyte Sample_Collection->SPE Dry_Reconstitute 3. Dry Down & Reconstitute - Evaporate eluate (N2) - Reconstitute in mobile phase SPE->Dry_Reconstitute LC_Separation 4. LC Separation (Chromatographic resolution of isomers) Dry_Reconstitute->LC_Separation MS_Detection 5. MS/MS Detection (ESI-, MRM mode) LC_Separation->MS_Detection Integration 6. Peak Integration (Analyte and IS) MS_Detection->Integration Quantification 7. Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for isoprostane quantification.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Noise / Poor Signal-to-Noise 1. Contaminated Solvents/Additives: Use of low-purity or contaminated mobile phase components.[10] 2. Matrix Effects: Co-elution of interfering compounds from the biological matrix (e.g., phospholipids) that suppress or enhance the analyte signal.[10] 3. Dirty Ion Source/MS System: Contamination of the ion source, transfer optics, or mass analyzer.1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Filter aqueous phases.[10] 2. Improve sample cleanup. Incorporate a more rigorous washing step in the SPE protocol or test different SPE sorbents (e.g., mixed-mode anion exchange).[5] Ensure chromatographic separation from phospholipids. 3. Clean the ion source components (cone, needle, transfer tube) according to the manufacturer's instructions. Flush the entire LC system.[10]
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MS Parameters: Ionization, collision energy, or other source parameters are not optimized for the analyte. 2. Inefficient Sample Preparation: Poor recovery of the analyte during extraction. 3. Degradation of Analyte: Instability of the isoprostane during sample collection, storage, or preparation. 4. Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too strong, causing peak distortion and poor focusing on the column.1. Perform an infusion of the analyte standard to optimize MS parameters, including declustering potential and collision energy for MRM transitions.[11] 2. Verify and optimize the SPE protocol. Check pH of the sample before loading and ensure appropriate wash and elution solvents are used.[12] 3. Collect samples with antioxidants (e.g., BHT), store at -80°C, and avoid repeated freeze-thaw cycles.[11] 4. Reconstitute the final extract in a solvent that is weak and compatible with the initial mobile phase of your LC gradient (e.g., 90:10 v/v Water:Acetonitrile).[5][12]
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Degradation: Contamination or degradation of the analytical column. 2. Incompatible Injection Solvent: Mismatch between the reconstitution solvent and the mobile phase.[5] 3. Co-elution with Isomers: Incomplete separation from other isoprostane isomers can lead to shouldered or split peaks.1. Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.[5] 2. Ensure the final sample solvent is weaker than or matches the initial mobile phase. 3. Optimize the LC gradient (e.g., use a shallower gradient) or try a different column chemistry to improve isomer resolution.[6]
Poor Reproducibility / Inconsistent Results 1. Inconsistent Sample Preparation: Variability in the extraction process between samples. 2. Sample Instability: Degradation or artificial formation of the analyte due to inconsistent handling (e.g., variable time on benchtop, freeze-thaw cycles).[11] 3. Instrument Variability: Fluctuations in LC pump performance or MS detector sensitivity.1. Use an automated or semi-automated sample preparation system if available. Ensure consistent timing and technique for manual SPE. The use of a deuterated internal standard is critical to correct for this.[5] 2. Standardize all sample handling procedures. Aliquot samples into single-use volumes before freezing to avoid freeze-thaw cycles.[11] 3. Run system suitability tests and quality control (QC) samples at low, medium, and high concentrations throughout the analytical run to monitor instrument performance.[8]

Troubleshooting Logic for Low Signal

Start Problem: Low or No Signal Check_MS Step 1: Check MS Response Infuse standard directly. Is a signal detected? Start->Check_MS Optimize_MS Signal Detected: Optimize MS parameters (source, gas, voltages, CE). Check_MS->Optimize_MS Yes System_Issue No Signal: Troubleshoot MS system. Check for leaks, clogs, detector issues. Check_MS->System_Issue No Check_LC Step 2: Check LC-MS Inject standard on-column. Is a peak observed? Optimize_MS->Check_LC System_Issue->Start Re-evaluate Peak_Shape Peak Observed: Check peak shape and retention time. Optimize chromatography. Check_LC->Peak_Shape Yes LC_Issue No Peak: Troubleshoot LC system. Check for pump issues, leaks, column clogs. Check_LC->LC_Issue No Check_Sample Step 3: Check Sample Prep Process a spiked sample. Is the analyte recovered? Peak_Shape->Check_Sample LC_Issue->Start Re-evaluate Recovery_OK Recovery OK: Issue may be low analyte concentration in native sample. Consider concentrating sample. Check_Sample->Recovery_OK Yes Recovery_Bad Poor Recovery: Optimize SPE protocol (pH, wash, elution steps). Check for degradation. Check_Sample->Recovery_Bad No

Caption: Troubleshooting flowchart for low signal intensity.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Urine

This protocol is a general guideline for C18-based SPE and should be optimized for your specific matrix and analyte.[12]

  • Sample Pre-treatment:

    • Thaw frozen samples (plasma, urine) on ice.

    • Add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[11]

    • Spike the sample with the appropriate internal standard (e.g., 8-iso-PGE2-d4).[8]

    • Acidify the sample to pH ~3.0 with formic or hydrochloric acid to ensure the carboxylic acid group is protonated for binding to the C18 sorbent.

    • Centrifuge to remove particulates.

  • SPE Column Conditioning:

    • Wash the C18 SPE cartridge (e.g., 100 mg) with 5 mL of methanol or ethyl acetate.[12]

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent to go dry.[12]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.[12]

    • Wash with 5 mL of a non-polar solvent like hexane to remove neutral lipids and other non-polar interferences.[11][12]

  • Elution:

    • Elute the analyte with 5 mL of a suitable solvent. Ethyl acetate is commonly used. Some protocols may use methanol or a mixture of ethyl acetate and methanol.[11][12]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas.[12]

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase.[5]

Protocol 2: Representative LC-MS/MS Parameters

These parameters are based on methods for 8-isoprostane and 8-iso-PGE2 and serve as a starting point for method development for 8-iso-16-cyclohexyl-tetranor PGE2.[6][7][9]

ParameterTypical Setting
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, <3 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.6 mL/min
Column Temperature40 - 60 °C[7]
GradientStart at low %B (e.g., 10-40%), ramp to high %B (e.g., 95-100%) to elute analyte, hold, then return to initial conditions for re-equilibration.
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[7]
IonSpray Voltage-4000 to -4500 V[7][9]
Source Temperature500 - 600 °C[7][9]
Nebulizer Gas (Gas 1)60 psi[7]
Turbo Gas (Gas 2)70 psi[7]
Curtain Gas30 psi[7]
Collision Gas (CAD)Medium / 8 psi[7][9]
MRM Transitions (Example for 8-iso-PGE2) Precursor (Q1): 351.3, Product (Q3): 189.1, Dwell Time: 50-100 ms[5][6]
MRM Transitions (Example for 8-iso-PGF2α) Precursor (Q1): 353.3, Product (Q3): 193.2, Dwell Time: 50-100 ms[7][9]

References

Technical Support Center: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso-Prostaglandin E2 (8-iso-PGE2). As of the latest update, there are no published studies on specific immunoassays for this particular analog. The following technical support guide is based on established principles and troubleshooting methodologies for competitive enzyme-linked immunosorbent assays (ELISAs) of structurally similar prostaglandins, such as Prostaglandin E2 (PGE2) and 8-iso-PGE2. The provided information should serve as a starting point, and optimization for your specific assay will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for prostaglandins?

A1: Most immunoassays for prostaglandins, including analogs like this compound, are based on the competitive ELISA principle. In this format, the prostaglandin in a sample competes with a fixed amount of a labeled prostaglandin (e.g., conjugated to an enzyme like horseradish peroxidase) for a limited number of binding sites on a specific antibody coated on a microplate well. After incubation and washing steps, a substrate is added. The resulting color development is inversely proportional to the concentration of the prostaglandin in the sample; a higher concentration of the target molecule in the sample leads to a lower signal.[1]

Q2: How should I prepare my samples for the assay?

A2: Proper sample preparation is critical to minimize variability and ensure accurate results. General guidelines for various sample types are as follows:

  • Cell Culture Supernatants: Centrifuge to remove any particulates and assay immediately or store at -80°C.

  • Serum: Use a serum separator tube and allow the blood to clot before centrifugation.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. It is often recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin, to prevent the ex-vivo synthesis of prostaglandins.

  • Urine: Urine samples typically require dilution with the provided assay buffer before analysis.

  • Tissue Homogenates: Tissues should be rinsed with ice-cold PBS, weighed, and homogenized in an appropriate lysis buffer that does not interfere with the assay.

Q3: How should I store my samples?

A3: To prevent degradation of prostaglandins, samples should be stored at -80°C for long-term storage. It is crucial to avoid repeated freeze-thaw cycles, which can degrade the analyte and introduce variability. Aliquoting samples into single-use vials before freezing is highly recommended.

Q4: What is cross-reactivity and how can it affect my results?

A4: Cross-reactivity occurs when the antibody in the assay binds to molecules other than the target analyte.[1] Due to the structural similarity among different prostaglandins and their metabolites, this can be a common issue in prostaglandin immunoassays.[1] Significant cross-reactivity can lead to falsely elevated results. It is essential to consult the cross-reactivity data provided by the manufacturer of your specific immunoassay kit to understand which related molecules might interfere with your assay.[1]

Troubleshooting Guides

High Background
Possible Cause Recommended Solution
Insufficient washingIncrease the number of wash steps and ensure complete aspiration of the wash buffer between each step.
Concentration of detection antibody is too highOptimize the concentration of the detection antibody by performing a titration.
Cross-reactivity with other molecules in the sample matrixPurify the sample using Solid Phase Extraction (SPE) prior to the assay to remove interfering substances.
Contaminated reagents or plateUse fresh, sterile reagents and a new microplate.
Low or No Signal
Possible Cause Recommended Solution
Inactive reagentsEnsure all reagents are within their expiration date and have been stored correctly. Allow all reagents to come to room temperature before use.
Insufficient incubation timeEnsure you are incubating for the recommended time. You may need to optimize the incubation time for your specific experimental conditions.
Improper standard dilutionBriefly spin the vial of the standard before reconstitution and ensure it is dissolved completely by gentle mixing. Prepare fresh standard dilutions for each assay.
Incorrect plate readingEnsure the microplate reader is set to the correct wavelength as specified in the assay protocol.
Poor Standard Curve
Possible Cause Recommended Solution
Inaccurate pipettingUse calibrated pipettes and proper pipetting techniques. Change pipette tips for each standard, sample, and reagent.
Improper standard dilutionEnsure accurate serial dilutions of the standard. Do not reuse diluted standards.
Wells are not completely aspiratedCompletely aspirate wells between each wash and reagent addition step.
Inadequate mixing of reagentsEnsure all reagents are thoroughly mixed before use. Gently tap the plate after adding reagents to ensure a homogenous mixture in the wells.
High Variability (Poor Duplicates)
Possible Cause Recommended Solution
Inconsistent pipettingBe consistent with your pipetting technique across all wells. Pre-wetting the pipette tip can improve accuracy.
Inadequate mixing of reagents or samplesThoroughly mix all reagents and samples before adding them to the wells.
Plate washing is not uniformEnsure that all wells are washed with the same volume and for the same duration. If using an automated plate washer, ensure all ports are clear and functioning correctly.
Temperature variation across the plateAvoid stacking plates during incubation. Ensure the plate is incubated in a stable temperature environment.

Quantitative Data for Prostaglandin E2 and 8-iso-Prostaglandin E2 ELISAs

The following table summarizes typical performance characteristics of commercially available ELISA kits for PGE2 and 8-iso-PGE2. This data can serve as a reference for what to expect from a well-performing assay.

Parameter Prostaglandin E2 (PGE2) ELISA 8-iso-Prostaglandin E2 (8-iso-PGE2) ELISA LC-MS/MS (for comparison)
Assay Range 7.8 - 2,500 pg/mL7.8 - 1,000 pg/mL[2]Varies, typically highly sensitive
Sensitivity (LOD) 4.75 - 41.4 pg/mL~11 pg/mL[2]~53 pg/mL (for 8-iso-PGF2α)[2]
Intra-Assay Precision (%CV) 3.7% - 6.6%3.7% - 6.6%[2]<10%[2]
Inter-Assay Precision (%CV) 6.4% - 15.5%6.4% - 15.5%[2]<12%[2]
Cross-Reactivity with 8-iso-PGE2 2.5% - 37.4%[2]N/AHigh (isomers are separated)
Cross-Reactivity with PGE1 11.9% - 18.7%[2][3]N/AHigh (isomers are separated)
Cross-Reactivity with PGE3 17.5% - 43.0%[2][3]N/AHigh (isomers are separated)

Detailed Experimental Protocol: Competitive ELISA

This protocol is a general guideline for a competitive ELISA and should be optimized for your specific application and kit.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as per the kit instructions.

    • Reconstitute the lyophilized standard with the provided diluent to create a stock solution.

    • Perform serial dilutions of the standard stock solution to create a standard curve.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated prostaglandin to each well (except for the blank).

    • Incubate the plate for the time and temperature specified in the kit manual, typically with gentle shaking.

    • Wash the plate multiple times with the prepared Wash Buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark to allow for color development.

    • Stop the reaction by adding the Stop Solution.

    • Read the absorbance of each well on a microplate reader at the recommended wavelength.

  • Data Analysis:

    • Calculate the average absorbance for each set of duplicate standards and samples.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.

    • Determine the concentration of the prostaglandin in your samples by interpolating their absorbance values from the standard curve.

    • Multiply the interpolated concentration by the dilution factor if samples were diluted.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent & Sample Preparation add_samples Add Standards & Samples to Coated Plate reagent_prep->add_samples standard_dilution Standard Curve Dilution standard_dilution->add_samples add_conjugate Add Enzyme-Conjugated Prostaglandin add_samples->add_conjugate incubation1 Incubate add_conjugate->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate (Develop Color) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate calc_curve Generate Standard Curve read_plate->calc_curve calc_conc Calculate Sample Concentrations calc_curve->calc_conc

Caption: A typical experimental workflow for a competitive ELISA.

prostaglandin_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX-1/COX-2) arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pges Prostaglandin E Synthase (PGES) pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2

Caption: The enzymatic pathway for Prostaglandin E2 synthesis.

References

Validation & Comparative

A Comparative Guide to EP Receptor Agonists: Profiling 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 Against Established Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a different intracellular signaling pathway, leading to a variety of cellular responses. Consequently, the development of selective agonists for these receptors is of significant interest for therapeutic intervention.

This guide provides a comparative overview of the endogenous ligand PGE2 and other synthetic EP receptor agonists. It also introduces 8-iso-16-cyclohexyl-tetranor Prostaglandin E2, a synthetic analog of PGE2, for which pharmacological data is not yet publicly available. The experimental protocols and workflows detailed herein offer a roadmap for the characterization of such novel compounds.

EP Receptor Subtypes and Their Signaling Pathways

The four EP receptor subtypes are distinguished by their coupling to different G-proteins and their subsequent downstream signaling cascades:

  • EP1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.

  • EP2 Receptor: Coupled to Gs, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

  • EP4 Receptor: Similar to EP2, it is coupled to Gs and increases intracellular cAMP levels.

The distinct signaling pathways of the four EP receptor subtypes are a critical determinant of their physiological roles.

EP_Receptor_Signaling cluster_EP1 EP1 Signaling cluster_EP2_EP4 EP2/EP4 Signaling cluster_EP3 EP3 Signaling EP1 EP1 Receptor Gq Gq-protein EP1->Gq Agonist PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 EP2_EP4 EP2 / EP4 Receptors Gs Gs-protein EP2_EP4->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA Protein Kinase A cAMP_stim->PKA EP3 EP3 Receptor Gi Gi-protein EP3->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Experimental_Workflow cluster_workflow Workflow for Characterizing a Novel EP Agonist cluster_functional start Novel Compound (e.g., 8-iso-16-cyclohexyl-tetranor PGE2) binding_assay Radioligand Binding Assays (EP1, EP2, EP3, EP4) start->binding_assay determine_ki Determine Ki values (Binding Affinity & Selectivity) binding_assay->determine_ki functional_assays Functional Assays determine_ki->functional_assays calcium_assay Calcium Mobilization Assay (for EP1 activity) camp_assay cAMP Accumulation Assay (for EP2/EP4 activity) camp_inhibition_assay cAMP Inhibition Assay (for EP3 activity) determine_ec50 Determine EC50 values (Potency & Efficacy) calcium_assay->determine_ec50 camp_assay->determine_ec50 camp_inhibition_assay->determine_ec50 pharmacological_profile Establish Pharmacological Profile determine_ec50->pharmacological_profile

A Comparative Guide to the Biological Validation of 8-iso-16-cyclohexyl-tetranor PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the biological validation of 8-iso-16-cyclohexyl-tetranor PGE2, a synthetic analog of 8-iso-prostaglandin E2. Due to the absence of published pharmacological data for this specific compound, this document outlines a comparative validation strategy against its parent compound, Prostaglandin E2 (PGE2), and other relevant analogs. The provided experimental protocols and data presentation formats are intended to guide researchers in characterizing its biological activity.

Introduction to 8-iso-16-cyclohexyl-tetranor PGE2

8-iso-16-cyclohexyl-tetranor PGE2 is a synthetic analog of 8-iso-prostaglandin E2 (8-iso-PGE2).[1][2][3] 8-iso-PGE2 is an isoprostane formed from the free radical-catalyzed peroxidation of arachidonic acid, distinct from the enzymatic synthesis of PGE2 via the cyclooxygenase (COX) pathway.[1] While PGE2 is a key mediator in processes like inflammation and pain, 8-iso-PGE2 has been noted as a potent vasoconstrictor.[1][4][5][6] Given its structure, 8-iso-16-cyclohexyl-tetranor PGE2 is hypothesized to interact with prostanoid receptors, primarily the E-prostanoid (EP) and thromboxane (TP) receptors, though its specific binding affinities and functional activities remain uncharacterized.

Comparative Prostaglandin Analogs

To validate the biological activity of 8-iso-16-cyclohexyl-tetranor PGE2, a direct comparison with well-characterized prostaglandin analogs is essential. The following table summarizes key comparators.

Compound Primary Receptor Target(s) Primary Biological Effect(s) Common Research Applications
Prostaglandin E2 (PGE2) EP1, EP2, EP3, EP4Vasodilation, inflammation, pain, fever, uterine contraction.[4][7]Gold standard for studying EP receptor-mediated effects.
8-iso-Prostaglandin E2 (8-iso-PGE2) TP, some EP receptors (e.g., EP4)Potent vasoconstrictor, modulates anion secretion.[1][5][8]Investigating oxidative stress and TP receptor signaling.
Dinoprostone EP1, EP2, EP3, EP4Cervical ripening, uterine contraction.[7][9]Clinically used PGE2 formulation for labor induction.[7]
Misoprostol EP2, EP3, EP4Gastric cytoprotection, uterine contraction.[8]PGE1 analog used for gastric ulcers and labor induction.[10]
Butaprost EP2 selective agonistVasodilation, anti-inflammatory effects.[8][11]Studying EP2-specific signaling and functions.
Sulprostone EP1 and EP3 agonistSmooth muscle contraction.[8][12]Investigating EP1/EP3-mediated contractile responses.
Iloprost IP, all EP receptorsVasodilation, inhibition of platelet aggregation.[13]Stable prostacyclin analog used for pulmonary hypertension.[13]

Proposed Experimental Validation Workflow

A systematic approach is required to characterize the biological activity of 8-iso-16-cyclohexyl-tetranor PGE2. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Receptor Interaction cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis & Comparison a Receptor Binding Assays b Determine Ki/Kd for EP1-4 & TP receptors a->b c Second Messenger Assays b->c d Measure cAMP & Ca2+ flux c->d e Functional Assays d->e f Measure smooth muscle contraction, platelet aggregation, etc. e->f g Dose-Response Curves f->g h Calculate EC50/IC50 & Emax g->h i Comparative Analysis h->i

Caption: Proposed experimental workflow for validation.

Detailed Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 8-iso-16-cyclohexyl-tetranor PGE2 for the human EP1, EP2, EP3, EP4, and TP receptors.

Methodology: Competitive radioligand binding assays will be performed using cell membranes prepared from HEK293 cells stably expressing each individual human prostanoid receptor.

  • Materials:

    • HEK293 cell membranes expressing individual EP1, EP2, EP3, EP4, or TP receptors.

    • Radioligands: [3H]-PGE2 (for EP receptors), [3H]-SQ 29,548 (for TP receptor).

    • Non-labeled competitors: PGE2, U-46619 (TP agonist), and the test compound (8-iso-16-cyclohexyl-tetranor PGE2).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound or a known non-labeled competitor.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (concentration of competitor that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Second Messenger Assays

Objective: To determine the effect of 8-iso-16-cyclohexyl-tetranor PGE2 on the primary signaling pathways downstream of EP and TP receptors (cAMP production and intracellular calcium mobilization).

A. cAMP Measurement (for EP2 and EP4 receptors)

  • Methodology: A competitive immunoassay, such as HTRF or ELISA, will be used to quantify intracellular cAMP levels in cells expressing EP2 or EP4 receptors.[14]

  • Procedure:

    • Plate cells (e.g., HEK293 expressing EP2 or EP4) in a 96-well plate and grow to confluency.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate cells with varying concentrations of the test compound or a known agonist (e.g., Butaprost for EP2, PGE2 for EP4) for a short period (e.g., 15-30 minutes).

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.[15][16][17][18][19][20][21]

    • Data Analysis: Construct dose-response curves and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

B. Intracellular Calcium (Ca2+) Mobilization (for EP1 and TP receptors)

  • Methodology: A fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) will be used to measure changes in intracellular calcium concentration in cells expressing EP1 or TP receptors.

  • Procedure:

    • Load cells (e.g., HEK293 expressing EP1 or TP) with a calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add varying concentrations of the test compound or a known agonist (e.g., Sulprostone for EP1, U-46619 for TP).

    • Monitor the change in fluorescence intensity over time.

    • Data Analysis: Quantify the peak fluorescence change from baseline to determine the agonist-induced calcium response. Construct dose-response curves to determine EC50 and Emax.

Prostaglandin E2 Signaling Pathways

The biological effects of PGE2 and its analogs are mediated through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4][22][23][24] These receptors couple to different G-proteins and activate distinct downstream signaling cascades.

Caption: PGE2 receptor signaling pathways.[3][22][25]

Data Presentation and Interpretation

All quantitative data from the binding and functional assays should be summarized in tables for clear comparison. Dose-response curves should be plotted to visualize the potency and efficacy of 8-iso-16-cyclohexyl-tetranor PGE2 relative to the comparator compounds.

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

Compound EP1 EP2 EP3 EP4 TP
8-iso-16-cyclohexyl-tetranor PGE2TBDTBDTBDTBDTBD
Prostaglandin E2~10-20~13High0.7-1.3Low
8-iso-PGE2LowLowLowHighHigh
Other Comparators...............

Table 3: Comparative Functional Potency (EC50/IC50, nM) and Efficacy (Emax, % of PGE2)

Compound cAMP ↑ (EP2) cAMP ↑ (EP4) cAMP ↓ (EP3) Ca2+ ↑ (EP1) Ca2+ ↑ (TP)
8-iso-16-cyclohexyl-tetranor PGE2TBDTBDTBDTBDTBD
Prostaglandin E2PotentPotentPotentPotentInactive
8-iso-PGE2InactiveActiveInactiveInactivePotent
Other Comparators...............

TBD: To be determined by experimentation.

By systematically applying these experimental protocols and comparative analyses, researchers can effectively validate the biological activity of 8-iso-16-cyclohexyl-tetranor PGE2, elucidating its receptor selectivity, signaling mechanisms, and potential therapeutic applications.

References

Navigating Antibody Specificity: A Comparative Look at Prostaglandin E2 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of immunoassay development and execution is the specificity of the antibodies employed. For researchers studying prostaglandins and related lipid mediators, understanding the potential for cross-reactivity with structurally similar molecules is paramount for accurate data interpretation. This guide provides a comparative overview of antibody cross-reactivity, using a well-characterized Prostaglandin E2 (PGE2) antibody as an illustrative example, in the absence of publicly available data for antibodies targeting the synthetic analog 8-iso-16-cyclohexyl-tetranor Prostaglandin E2.

While this compound is a commercially available synthetic analog of 8-iso PGE2 used in research, a comprehensive search has revealed no publicly available cross-reactivity data for antibodies specifically developed against this compound[1][2][3][4][5]. Therefore, this guide will leverage data from a commercially available Prostaglandin E2 (PGE2) monoclonal antibody to demonstrate how such a comparison is performed and presented. This will provide researchers, scientists, and drug development professionals with a framework for evaluating antibody specificity for their own targets of interest.

Understanding the Prostaglandin E2 Signaling Pathway

Prostaglandin E2 is a principal product of arachidonic acid metabolism and a key mediator in various physiological and pathological processes, including inflammation and cancer. It exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each initiating different downstream signaling cascades. The complexity of PGE2 signaling underscores the need for specific and well-characterized antibodies to accurately measure its levels in biological samples.

Prostaglandin E2 Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PLC PLC Activation EP1->PLC AC_inc Adenylate Cyclase (Increased cAMP) EP2->AC_inc AC_dec Adenylate Cyclase (Decreased cAMP) EP3->AC_dec EP4->AC_inc PI3K PI3K/Akt Pathway EP4->PI3K Ca_inc Increased Intracellular Ca2+ PLC->Ca_inc PKA PKA Activation AC_inc->PKA Gene_Expression Gene Expression (Inflammation, etc.) AC_dec->Gene_Expression PI3K->Gene_Expression Ca_inc->Gene_Expression PKA->Gene_Expression

Figure 1: Prostaglandin E2 Signaling Pathway.

Comparative Analysis of a Monoclonal PGE2 Antibody

To illustrate the specificity of a high-quality prostaglandin antibody, the following table summarizes the cross-reactivity of a monoclonal antibody from a commercially available PGE2 ELISA kit[6]. The data is presented as the percentage of cross-reactivity, where the binding to PGE2 is considered 100%.

Compound% Cross-Reactivity
Prostaglandin E2 100%
Prostaglandin E343%
Prostaglandin E118.7%
8-iso Prostaglandin E22.5%
Sulprostone1.25%
6-keto Prostaglandin F1α1%
8-iso Prostaglandin F2α0.25%
Prostaglandin A20.04%
13,14-dihydro-15-keto Prostaglandin E20.02%
Arachidonic Acid<0.01%
Prostaglandin D2<0.01%
Prostaglandin F1α<0.01%
Prostaglandin F2α<0.01%
Data sourced from a representative Prostaglandin E2 ELISA Kit datasheet. The performance of other kits may vary.[6]

This data clearly demonstrates the high specificity of the monoclonal antibody for PGE2, with significantly lower reactivity towards other prostaglandins, even those with closely related structures. This level of characterization is crucial for ensuring that the assay is accurately measuring the target analyte.

Experimental Protocol for Determining Antibody Cross-Reactivity

The cross-reactivity of prostaglandin antibodies is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA)[6][7][8][9]. The following is a generalized protocol based on commercially available kits[6][7][8][9].

Objective: To determine the percentage of cross-reactivity of a test antibody with various structurally related prostaglandin analogs.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)

  • Monoclonal antibody specific to the primary prostaglandin of interest (e.g., anti-PGE2)

  • The primary prostaglandin standard (e.g., PGE2)

  • A panel of potentially cross-reacting prostaglandin analogs

  • Enzyme-conjugated prostaglandin tracer (e.g., PGE2-acetylcholinesterase)

  • Wash buffer

  • Substrate solution (e.g., Ellman's Reagent)

  • Stop solution

  • Microplate reader

Workflow:

Cross_Reactivity_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Standards Prepare serial dilutions of primary prostaglandin standard Add_Reagents Add standard or analog, tracer, and specific antibody to wells Prepare_Standards->Add_Reagents Prepare_Analogs Prepare serial dilutions of prostaglandin analogs Prepare_Analogs->Add_Reagents Incubate Incubate to allow competitive binding Add_Reagents->Incubate Wash Wash plate to remove unbound reagents Incubate->Wash Add_Substrate Add substrate solution Wash->Add_Substrate Develop Incubate to allow color development Add_Substrate->Develop Stop_Reaction Add stop solution Develop->Stop_Reaction Read_Plate Read absorbance at appropriate wavelength Stop_Reaction->Read_Plate Generate_Curves Generate standard curves for primary standard and analogs Read_Plate->Generate_Curves Calculate_IC50 Calculate the IC50 for each compound Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity: (IC50 of primary standard / IC50 of analog) x 100 Calculate_IC50->Calculate_CR

References

A Comparative Analysis of Prostaglandin E2 and its Analogue, 8-iso-16-cyclohexyl-tetranor PGE2

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

Prostaglandin E2 (PGE2) is a principal mediator in a myriad of physiological and pathological processes, including inflammation, immunity, and smooth muscle contraction. Its diverse effects are mediated through four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), making it a focal point of extensive research and a target for therapeutic intervention. In the quest for more stable and selective therapeutic agents, numerous synthetic analogues of PGE2 have been developed. This guide provides a comparative overview of PGE2 and one such analogue, 8-iso-16-cyclohexyl-tetranor PGE2.

It is important to note at the outset that while PGE2 has been exhaustively studied, there is a significant lack of published pharmacological data for 8-iso-16-cyclohexyl-tetranor PGE2.[1][2][3] This synthetic analogue is primarily utilized as a research chemical to investigate the biological effects of prostaglandins and to understand structure-activity relationships.[4] Consequently, this guide will provide a detailed account of the established efficacy and mechanisms of PGE2, alongside a description of the standard experimental protocols that would be employed to evaluate the efficacy of an analogue like 8-iso-16-cyclohexyl-tetranor PGE2, should such studies be undertaken.

Prostaglandin E2 (PGE2): A Profile of Efficacy

PGE2's biological activities are complex and often opposing, depending on the specific EP receptor subtype it binds to.[5] This pleiotropic nature underlies its diverse physiological roles.

Quantitative Data Summary for PGE2
ParameterDescriptionSource(s)
Binding Affinity (Ki) Varies by EP receptor subtype. High affinity for EP3 and EP4 receptors.[6]
Cellular Signaling EP1: Gq-coupled, increases intracellular Ca2+. EP2 & EP4: Gs-coupled, increase cAMP. EP3: Gi-coupled, decreases cAMP.[5][7]
Physiological Effects Vasodilation (EP2, EP4), Vasoconstriction (EP1, EP3), uterine contraction, cervical ripening, modulation of immune response, fever induction.[5][8]
Therapeutic Applications Labor induction, termination of pregnancy, treatment of peptic ulcers, maintaining patency of the ductus arteriosus in newborns with congenital heart defects.[8]
Common Side Effects Nausea, vomiting, diarrhea, fever, excessive uterine contraction.[8]

Signaling Pathways of PGE2

The differential activation of EP receptors by PGE2 initiates distinct intracellular signaling cascades, as illustrated in the diagram below. This complex signaling network is fundamental to its multifaceted physiological effects.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Response1 Smooth Muscle Contraction Ca2->Response1 AC_inc Adenylate Cyclase Gs->AC_inc cAMP_inc ↑ cAMP AC_inc->cAMP_inc PKA_inc PKA cAMP_inc->PKA_inc Response2 Vasodilation, Immune Suppression PKA_inc->Response2 AC_dec Adenylate Cyclase Gi->AC_dec cAMP_dec ↓ cAMP AC_dec->cAMP_dec Response3 Inhibition of Cellular Function cAMP_dec->Response3 Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment binding_assay Receptor Binding Assay (Affinity & Selectivity) second_messenger Second Messenger Assay (Functional Activity) binding_assay->second_messenger animal_model Selection of Animal Model second_messenger->animal_model formulation Drug Formulation & Administration animal_model->formulation efficacy_testing Efficacy Testing (e.g., IOP Measurement) formulation->efficacy_testing toxicity Toxicity & Side Effect Profile efficacy_testing->toxicity data_analysis Data Analysis & Comparison with PGE2 toxicity->data_analysis start Compound Synthesis (8-iso-16-cyclohexyl-tetranor PGE2) start->binding_assay

References

A Researcher's Guide to Confirming the Functional Activity of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for functionally characterizing the synthetic prostaglandin E2 (PGE2) analog, 8-iso-16-cyclohexyl-tetranor Prostaglandin E2. Currently, there is a notable absence of published pharmacological data for this specific compound.[1][2][3] Therefore, this document outlines a series of established functional assays to determine its activity, using its parent compound, PGE2, and other well-characterized analogs as benchmarks. The experimental protocols and comparative data provided herein will enable researchers to elucidate the biological function of this novel analog.

Understanding the Molecular Target: Prostaglandin E2 Signaling Pathways

Prostaglandin E2 is a principal lipid mediator that orchestrates a wide array of physiological and pathological processes, including inflammation, pain, and fever.[4] Its effects are transduced through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling cascades.[4]

  • EP1 Receptor: Activation of the EP1 receptor is coupled to the Gq protein, which stimulates phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration ([Ca2+]i).

  • EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs protein. Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

  • EP3 Receptor: The EP3 receptor is primarily coupled to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.

Given that this compound is an analog of PGE2, it is highly probable that its functional activity is mediated through one or more of these EP receptors.[6][7][8] The following diagram illustrates the primary signaling pathways of PGE2.

PGE2_Signaling_Pathways cluster_EP_receptors EP Receptors cluster_G_proteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC + Gi->AC - IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC->cAMP_inc cAMP_dec cAMP ↓ AC->cAMP_dec Ca2_inc [Ca2+]i ↑ IP3_DAG->Ca2_inc

PGE2 Signaling Pathways

Proposed Experimental Workflow for Functional Characterization

To confirm and quantify the activity of this compound, a systematic approach involving receptor binding and functional assays is recommended. The following workflow will enable the determination of which EP receptor(s) the compound interacts with and the downstream cellular response.

Experimental_Workflow cluster_assays Functional Assays cluster_interpretation Interpretation cluster_comparison Comparative Analysis start 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 receptor_binding Receptor Binding Assay (Determine Ki for EP1-4) start->receptor_binding cAMP_assay cAMP Accumulation Assay (Measure cAMP levels) start->cAMP_assay ca_assay Calcium Mobilization Assay (Measure [Ca2+]i) start->ca_assay ep2_4_activity Agonism at EP2/EP4 (cAMP increase) cAMP_assay->ep2_4_activity ep3_activity Agonism at EP3 (cAMP decrease) cAMP_assay->ep3_activity ep1_activity Agonism at EP1 (Calcium increase) ca_assay->ep1_activity compare_pge2 Compare Potency (EC50) and Efficacy with PGE2 ep2_4_activity->compare_pge2 ep1_activity->compare_pge2 ep3_activity->compare_pge2 compare_analogs Compare with other PGE2 Analogs compare_pge2->compare_analogs

Experimental Workflow

Comparative Data: PGE2 and its Analogs

While data for this compound is unavailable, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of PGE2 and other synthetic analogs at the human EP1 receptor. This data serves as a valuable reference for contextualizing novel findings.[9][10]

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of PGE2 response)
Prostaglandin E2 (PGE2) 1530100
17-phenyl-ω-trinor PGE2 310100
Sulprostone 1020100
Misoprostol 500100095
Enprostil 20050090

Data adapted from structure-activity relationship studies on the hEP1 receptor.[9][10]

Detailed Experimental Protocols

To facilitate the functional characterization, detailed protocols for key assays are provided below. These assays are designed to measure the primary second messenger outputs of EP receptor activation.

Protocol 1: cAMP Accumulation Assay (for EP2 and EP4 Activity)

This assay measures the intracellular accumulation of cAMP in response to receptor activation. An increase in cAMP suggests agonism at EP2 or EP4 receptors.

Materials:

  • HEK293 cells stably expressing human EP2 or EP4 receptors.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • This compound and PGE2 (as a positive control).

  • cAMP assay kit (e.g., HTRF-based or ELISA-based).[11][12][13]

  • 384-well white microplate.

Procedure:

  • Cell Preparation:

    • Culture HEK293-EP2 or HEK293-EP4 cells to ~80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired concentration (e.g., 4 x 10^5 cells/mL).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.[14]

  • Compound Addition:

    • Prepare serial dilutions of this compound and PGE2 in stimulation buffer.

    • Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of stimulation buffer.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.[12]

  • Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol (e.g., 5 µL of cAMP-d2 and 5 µL of anti-cAMP cryptate).[14]

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader.

    • The signal is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Calculate the cAMP concentration for each well using a standard curve.

    • Plot the concentration-response curve and determine the EC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay (for EP1 Activity)

This assay measures the transient increase in intracellular calcium concentration following receptor activation, which is characteristic of EP1 agonism.[15][16]

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]

  • This compound and PGE2 (as a positive control).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[16]

Procedure:

  • Cell Plating:

    • Seed HEK293-EP1 cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove the culture medium and wash the cells gently with assay buffer.

    • Add 100 µL of assay buffer containing the calcium-sensitive dye to each well.

    • Incubate for 45-60 minutes at 37°C.[17]

  • Compound Preparation:

    • Prepare serial dilutions of this compound and PGE2 in assay buffer at 4X the final desired concentration.

  • Data Acquisition:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to inject 50 µL of the compound dilutions into the corresponding wells.

    • Continue recording the fluorescence for an additional 60-120 seconds to capture the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) reflects the intracellular calcium mobilization.

    • Plot the concentration-response curve and determine the EC50 value.

By employing these established methodologies, researchers can effectively determine the functional activity of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

A Comparative Review of Prostaglandin E2 Analogs: Navigating Receptor Selectivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

While specific pharmacological data for 8-iso-16-cyclohexyl-tetranor PGE2 remains unpublished, a comprehensive analysis of other prostaglandin E2 (PGE2) analogs reveals a landscape of diverse receptor affinities, signaling pathways, and clinical applications. This guide provides a comparative overview of key PGE2 analogs, their mechanisms of action, and the experimental protocols used to characterize them, offering valuable insights for researchers and drug development professionals.

Prostaglandin E2, a principal prostanoid, exerts a wide array of physiological and pathological effects by interacting with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The unique signaling cascades initiated by each receptor subtype have driven the development of synthetic PGE2 analogs with tailored selectivity to achieve specific therapeutic outcomes. These analogs have found clinical utility in indications ranging from labor induction and gastric protection to the treatment of glaucoma.

Comparative Pharmacological Profiles of PGE2 Analogs

The therapeutic efficacy and side-effect profiles of PGE2 analogs are intrinsically linked to their binding affinity (Ki) and potency (EC50) at the four EP receptor subtypes. The following table summarizes the available quantitative data for PGE2 and some of its clinically relevant analogs.

CompoundEP1 Ki (nM)EP2 Ki (nM)EP3 Ki (nM)EP4 Ki (nM)Primary Clinical Use
PGE2 13142.10.8Labor induction, cervical ripening
Misoprostol >100025016470Prevention of NSAID-induced gastric ulcers, labor induction
Dinoprostone ----Labor induction, cervical ripening
Sulprostone 5.2>100000.6>10000Termination of pregnancy, postpartum hemorrhage

Understanding the PGE2 Signaling Network

The diverse biological effects of PGE2 and its analogs are a direct consequence of the distinct signaling pathways activated by each EP receptor subtype. Upon ligand binding, these receptors trigger a cascade of intracellular events that ultimately dictate the cellular response.

PGE2_Signaling_Pathway cluster_ligand PGE2 Analogs cluster_effectors Downstream Signaling PGE2 PGE2 / Analogs EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PI3K PI3K/Akt EP4->PI3K PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca AC Adenylate Cyclase Gs->AC Gs->AC cAMP_up ↑ cAMP AC->cAMP_up AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down PKA PKA cAMP_up->PKA Gi->AC

Figure 1: Simplified signaling pathways of PGE2 through its four EP receptor subtypes.

Experimental Protocols for Characterizing PGE2 Analogs

The pharmacological properties of PGE2 analogs are determined through a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target EP receptor subtype.

  • Radiolabeled ligand (e.g., [³H]-PGE2).

  • Test compound (PGE2 analog).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare Prepare reagents: - Cell membranes with EP receptor - [³H]-PGE2 (Radioligand) - Test compound (Analog) start->prepare incubate Incubate membranes, radioligand, and varying concentrations of test compound prepare->incubate filter Filter mixture through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash measure Measure radioactivity with scintillation counter wash->measure calculate Calculate IC50 and Ki values measure->calculate end End calculate->end

Figure 2: General workflow for a radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor, providing information on its potency (EC50) and efficacy.

1. cAMP Measurement Assays (for EP2, EP3, and EP4 receptors)

Objective: To quantify the change in intracellular cyclic adenosine monophosphate (cAMP) levels in response to agonist stimulation.

Materials:

  • Cells expressing the target EP receptor subtype.

  • Test compound.

  • Forskolin (an adenylate cyclase activator, for EP3 inhibitory assays).

  • cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

  • Culture cells in appropriate plates.

  • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • For EP3 inhibitory assays, stimulate cells with forskolin.

  • Add varying concentrations of the test compound and incubate for a specific time.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.

2. Intracellular Calcium Mobilization Assays (for EP1 receptors)

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing the EP1 receptor.

  • Test compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Add varying concentrations of the test compound.

  • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the log of the test compound concentration to determine the EC50 value.

Conclusion

The study of PGE2 analogs is a dynamic field with significant therapeutic implications. While the pharmacological profile of 8-iso-16-cyclohexyl-tetranor PGE2 remains to be elucidated, the existing body of research on other analogs provides a robust framework for understanding the structure-activity relationships that govern their receptor selectivity and functional outcomes. The continued development of novel analogs with refined receptor subtype selectivity holds the promise of more effective and safer therapies for a wide range of diseases. Future research will undoubtedly focus on synthesizing and characterizing new compounds, further unraveling the complexities of prostaglandin signaling, and translating these findings into clinical practice.

Selecting a Positive Control for 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological effects of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2, a synthetic analog of Prostaglandin E2 (PGE2), the selection of an appropriate positive control is critical for robust and reliable experimental outcomes. Given that the pharmacological properties of this specific analog are not extensively published, the endogenous ligand, Prostaglandin E2, serves as the most logical and effective positive control. This guide provides a comprehensive comparison of PGE2 and other selective E-type prostanoid (EP) receptor agonists, supported by experimental data and detailed protocols to aid in experimental design.

Prostaglandin E2 exerts its diverse physiological and pathological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to distinct intracellular signaling pathways. Activation of EP1 receptors leads to an increase in intracellular calcium ([Ca2+]i), while EP2 and EP4 receptor activation stimulates adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels. Conversely, the EP3 receptor is primarily coupled to the inhibition of adenylyl cyclase, causing a decrease in cAMP. Understanding these pathways is fundamental to interpreting the effects of PGE2 analogs.

Data Presentation: Comparative Agonist Potency

The following tables summarize the potency (EC50) and binding affinity (Ki) of Prostaglandin E2 and commonly used selective EP receptor agonists. This data is essential for determining appropriate concentrations for use as a positive control and for comparing the activity of this compound.

Table 1: Comparative Potency (EC50/pEC50) of Prostaglandin E2 and Selective EP Receptor Agonists

AgonistPrimary TargetFunctional AssayEC50 / pEC50Reference
Prostaglandin E2 (PGE2)All EP ReceptorsInhibition of ChemotaxisEC50: 90 ± 24.5 nM[1]
ButaprostEP2Inhibition of ChemotaxisEC50: 106.4 ± 63 nM[1]
SulprostoneEP1/EP3Hyperalgesia-[2]
CAY10598EP4Relaxation of Intrarenal ArteriesEC50: 6.7 ± 0.2 (-log M)[3]
17-phenyl trinor PGE2EP1/EP3--[2]

Table 2: Comparative Binding Affinity (Ki) of Prostaglandin E2

Receptor SubtypeKi (nM)Reference
EP118[4]
EP238[4]
EP35[4]
EP40.75 - 3.1[4]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 Prostaglandin E2 (or analog) EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C Gq->PLC AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Downstream_Ca Downstream Effects Ca2->Downstream_Ca PKA Protein Kinase A cAMP_inc->PKA Downstream_cAMP Downstream Effects PKA->Downstream_cAMP PKC->Downstream_Ca

Figure 1: Prostaglandin E2 Signaling Pathways

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing EP receptors) cAMP_Assay cAMP Assay Cell_Culture->cAMP_Assay Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Cell_Culture->Cytokine_Assay Compound_Prep Prepare Compounds (PGE2, Analog, Vehicle) Compound_Prep->cAMP_Assay Compound_Prep->Calcium_Assay Compound_Prep->Cytokine_Assay Dose_Response Dose-Response Curves cAMP_Assay->Dose_Response Calcium_Assay->Dose_Response Cytokine_Assay->Dose_Response EC50_Calc Calculate EC50/IC50 Dose_Response->EC50_Calc Comparison Compare Potency & Efficacy EC50_Calc->Comparison

Figure 2: General Experimental Workflow

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Cyclic AMP (cAMP) Accumulation Assay

This protocol is adapted for a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE® Ultra cAMP Kit.

  • Materials:

    • Cells expressing the EP receptor of interest.

    • Prostaglandin E2 (Positive Control).

    • This compound (Test Compound).

    • Vehicle (e.g., DMSO).

    • Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

    • LANCE® Ultra cAMP Kit reagents (Eu-cAMP tracer, ULight™-anti-cAMP, cAMP Detection Buffer).

    • 384-well white microplate.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Cell Preparation: Culture cells to the desired confluency, harvest, and resuspend in Stimulation Buffer to the optimized cell density (typically 500-2,000 cells per well).

    • Compound Preparation: Prepare serial dilutions of PGE2 and the test analog in Stimulation Buffer.

    • Assay Plate Setup:

      • Add 5 µL of cell suspension to each well.

      • Add 5 µL of the compound dilutions (PGE2, analog, or vehicle) to the respective wells.

    • Incubation: Cover the plate and incubate at room temperature for 30 minutes.

    • Detection:

      • Prepare the detection reagent mix by diluting Eu-cAMP tracer and ULight-anti-cAMP in cAMP Detection Buffer according to the kit protocol.

      • Add 10 µL of the detection mix to each well.

    • Final Incubation: Cover the plate and incubate at room temperature for 1 hour.

    • Data Acquisition: Read the plate on a TR-FRET plate reader at emission wavelengths of 665 nm and 615 nm following excitation at 320 or 340 nm.

    • Data Analysis: Calculate the 665/615 nm ratio and plot against the log of the agonist concentration to generate dose-response curves and determine EC50 values.

Intracellular Calcium Mobilization Assay

This protocol utilizes the fluorescent calcium indicator Fluo-4 AM.[5][6][7][8]

  • Materials:

    • Cells expressing the EP1 receptor.

    • Prostaglandin E2 (Positive Control).

    • This compound (Test Compound).

    • Vehicle (e.g., DMSO).

    • Fluo-4 AM.

    • Pluronic F-127.

    • Probenecid (optional).

    • HEPES-buffered saline (HBS) or other suitable assay buffer.

    • 96-well black, clear-bottom microplate.

    • Fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Cell Plating: Seed cells in the microplate and culture overnight to form a confluent monolayer.

    • Dye Loading:

      • Prepare a Fluo-4 AM loading solution in HBS containing Pluronic F-127 and optionally Probenecid.

      • Remove the culture medium, wash the cells with HBS, and add the Fluo-4 AM loading solution to each well.

      • Incubate for 45-60 minutes at 37°C in the dark.

    • Cell Washing: Gently wash the cells twice with HBS to remove extracellular dye.

    • Assay:

      • Add HBS to each well.

      • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~515 nm).

      • Inject the compounds (PGE2, analog, or vehicle) and continuously measure the fluorescence intensity over time.

    • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the agonist concentration to determine EC50 values.

Cytokine Release Assay (ELISA)

This protocol outlines a general procedure for measuring the release of cytokines such as IL-6 or TNF-α using a sandwich ELISA kit.[9][10][11][12]

  • Materials:

    • Immune cells (e.g., macrophages, PBMCs).

    • Prostaglandin E2 (Positive Control).

    • This compound (Test Compound).

    • Vehicle (e.g., DMSO).

    • Lipopolysaccharide (LPS) or other inflammatory stimulus.

    • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate).

    • 96-well ELISA plate.

    • Wash buffer.

    • Assay diluent.

    • Stop solution.

    • Microplate reader capable of measuring absorbance at 450 nm.

  • Procedure:

    • Cell Stimulation:

      • Plate the cells and allow them to adhere.

      • Pre-treat the cells with various concentrations of PGE2, the test analog, or vehicle for a specified time.

      • Stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production.

      • Incubate for an appropriate period (e.g., 24 hours).

    • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

    • ELISA:

      • Coat the ELISA plate with the capture antibody overnight.

      • Wash the plate and block non-specific binding sites.

      • Add the standards and collected supernatants to the wells and incubate.

      • Wash the plate and add the biotinylated detection antibody.

      • Wash the plate and add streptavidin-HRP.

      • Wash the plate and add the TMB substrate.

      • Stop the reaction with the stop solution.

    • Data Acquisition: Read the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the samples. Plot the cytokine concentration against the log of the compound concentration to assess the modulatory effects.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development handling 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This synthetic analog of Prostaglandin E2, often supplied in a methyl acetate solution, is considered hazardous material and requires disposal as hazardous waste.[1] The following guide provides detailed procedures for its proper disposal.

Key Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the product information advises treating it as a hazardous substance.[1] Prostaglandins, as a class, are often categorized as toxic.[2] The solvent, methyl acetate, is a highly flammable liquid. Therefore, all waste containing this compound, including contaminated lab supplies, must be managed as hazardous waste.

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the properties of the compound and its common solvent.

PropertyValueSource
Compound This compound-
- FormulaC₂₂H₃₄O₅[3]
- Molecular Weight378.5 g/mol [3]
- Supplied AsA solution in methyl acetate[1]
Solvent Methyl Acetate-
- HazardHighly flammable liquid and vapor[4]

Detailed Disposal Protocol

The following step-by-step protocol outlines the safe disposal of this compound waste. This procedure is designed to minimize exposure and ensure compliance with general laboratory hazardous waste guidelines.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated, leak-proof, and clearly labeled hazardous waste container compatible with flammable organic solvents.

  • Secondary containment for the waste container.

  • Hazardous waste tags.

Procedure:

  • Waste Segregation: Isolate all waste contaminated with this compound. This includes:

    • Unused neat compound and solutions.

    • Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).

    • Rinsate from cleaning contaminated glassware.

  • Containerization:

    • Liquid Waste: Carefully transfer all liquid waste into a designated, leak-proof hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.[2]

    • Solid Waste: Place all contaminated solid materials into a separate, clearly labeled hazardous waste container.[2]

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[2]

  • Labeling:

    • Clearly affix a "Hazardous Waste" label to each container.[2]

    • The label must include the full chemical name: "this compound," the solvent "Methyl Acetate," and an indication of the concentration.

    • Note the associated hazards (e.g., "Toxic," "Flammable").

  • Storage:

    • Store the hazardous waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA).[4]

    • The storage area should be away from incompatible materials, direct sunlight, and sources of ignition.[4]

    • Keep waste containers securely closed at all times, except when adding waste.[2]

  • Empty Container Disposal:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or the solvent used in the experiment).[2][4]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[2][4]

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, and the label should be defaced.[4]

  • Disposal Arrangement:

    • Once the waste container is full or reaches the institutional accumulation time limit (often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[2]

    • Complete all necessary paperwork, including a hazardous waste tag with a detailed description of the contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

A Waste Generation (Contaminated with 8-iso-16-cyclohexyl-tetranor PGE2) B Segregate Waste A->B C Liquid Waste B->C D Solid Waste (Gloves, Wipes, etc.) B->D E Sharps Waste B->E L Empty Original Container B->L F Containerize in Labeled, Leak-Proof Container C->F G Containerize in Labeled, Solid Waste Container D->G H Containerize in Labeled, Puncture-Resistant Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Contact EHS for Disposal I->J K Properly Disposed J->K M Triple-Rinse with Appropriate Solvent L->M N Collect Rinsate as Hazardous Liquid Waste M->N O Dispose of Rinsed Container as Non-Hazardous Waste M->O N->F

Disposal Workflow for this compound

References

Personal protective equipment for handling 8-iso-16-cyclohexyl-tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of potent synthetic analogs like 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is paramount. This guide provides the essential, immediate safety and logistical information for laboratory operations involving this compound.

Hazard Summary: This material should be considered hazardous until further information becomes available.[1] It is crucial to avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[1] Thorough washing is required after handling.[1] This compound is classified as a Dangerous Good for transport, which may incur additional shipping charges.[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory operations is necessary to determine the appropriate PPE.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection Safety glasses with side-shields (ANSI Z87.1 compliant)Face shield when there is a significant splash risk.[4]
Hand Protection Disposable nitrile gloves.[5]Double gloving or wearing Silver Shield gloves under nitrile gloves.[5]
Body Protection Laboratory coat.[4][5]Impervious clothing or gown.[6]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[6][7]A respirator (e.g., N95, half-mask, or full-face) may be necessary for handling powders or in poorly ventilated areas.[4][7]
Foot Protection Closed-toe shoes.[4]N/A

Operational Plan: Handling Procedures

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]

  • Isolation: For handling larger quantities or for procedures with a higher risk of aerosolization, consider using containment solutions like glove boxes or isolators.[7][8]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent bench paper.

  • Aliquoting and Diluting: The compound is supplied as a solution in methyl acetate.[1] To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen, and the desired solvent (e.g., ethanol, DMSO, dimethyl formamide) can be added immediately.[1] When making further dilutions into aqueous buffers, ensure the residual amount of organic solvent is minimal to avoid physiological effects.[1]

  • Storage: Store the compound at -20°C in an airtight and dry container.[9] Aqueous solutions are not recommended to be stored for more than one day.[1]

  • Decontamination: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[10]

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including gloves, pipette tips, vials, and bench paper, must be collected in a designated and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Unused solutions and rinsate from cleaning contaminated glassware should be collected in a leak-proof and clearly labeled hazardous waste container.[10] Do not pour prostaglandin waste down the drain.[6]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[10]

Container Management:

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and identify the contents, including "this compound" and any solvents.[10]

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[10] The containers should be kept in secondary containment to prevent spills.[10]

Final Disposal:

  • Arrangement: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6][10]

  • Empty Containers: The original product vial should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste.[6][10]

Safe_Handling_and_Disposal_Workflow start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) start->ppe prep_area 2. Prepare Ventilated Work Area (Fume Hood) ppe->prep_area handling 3. Handle Compound (Aliquoting/Diluting) prep_area->handling decon 4. Decontaminate Work Area and Remove PPE handling->decon segregate 5. Segregate Hazardous Waste (Solid, Liquid, Sharps) decon->segregate store_waste 6. Store Waste in Labeled, Secondary Containment segregate->store_waste dispose 7. Arrange for EHS Waste Pickup store_waste->dispose end End: Procedure Complete dispose->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.